molecular formula C4H5ClN4 B1595468 4-Chloro-6-methyl-1,3,5-triazin-2-amine CAS No. 21320-62-7

4-Chloro-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B1595468
CAS No.: 21320-62-7
M. Wt: 144.56 g/mol
InChI Key: BTBXQZKDOSYRDX-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C4H5ClN4 and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5ClN4/c1-2-7-3(5)9-4(6)8-2/h1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBXQZKDOSYRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274897
Record name 4-Chloro-6-methyl-1,3,5-triazin-2-amine
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21320-62-7
Record name 4-Chloro-6-methyl-1,3,5-triazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methyl-1,3,5-triazin-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Chloro-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-1,3,5-triazin-2-amine is a heterocyclic organic compound that belongs to the family of 1,3,5-triazines. The triazine core, a six-membered aromatic ring with three nitrogen atoms, is a privileged scaffold in medicinal chemistry, materials science, and agrochemistry due to its versatile reactivity and biological activity. The substituents on the triazine ring, in this case, a chloro group, a methyl group, and an amino group, significantly influence its physicochemical properties, including its basicity, which is a critical parameter in its reactivity, biological interactions, and analytical characterization.

This technical guide provides a comprehensive overview of the basic properties of this compound, with a focus on its synthesis, the structural factors governing its basicity, and a detailed protocol for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₄H₅ClN₄--INVALID-LINK--[1]
Molecular Weight 144.56 g/mol --INVALID-LINK--[1]
CAS Number 21320-62-7--INVALID-LINK--[1]
Appearance Solid (form may vary)General knowledge
Predicted pKa (Strongest Basic) ~3.38 (for the related compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine)--INVALID-LINK--[2]
Solubility Sparingly soluble in water, soluble in many organic solventsGeneral knowledge

Synthesis of this compound

The synthesis of substituted s-triazines like this compound typically proceeds through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution.

The general synthetic strategy involves:

  • Monosubstitution: Reaction of cyanuric chloride with a nucleophile at a low temperature (typically 0-5 °C) to replace the first chlorine atom.

  • Disubstitution: Increasing the temperature (usually to room temperature) allows for the substitution of the second chlorine atom with a different nucleophile.

  • Trisubstitution: Further heating is required to replace the final chlorine atom.

For the synthesis of this compound, a plausible route would involve the sequential reaction of cyanuric chloride with a methylating agent (like a Grignard reagent, though less common for this specific transformation) or more likely, starting from a pre-methylated dichlorotriazine, followed by amination. A more common approach for analogous compounds involves the reaction of a dichloro-s-triazine with an amine.[3][4] The order of introduction of the substituents is crucial and is often dictated by their activating or deactivating effects on the triazine ring.

Understanding the Basicity of this compound

The basicity of an amine is a measure of its ability to accept a proton (H⁺).[5] It is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base. The basicity of this compound is a complex interplay of the electronic properties of the triazine ring and its substituents.

The nitrogen atoms of the triazine ring are generally weak bases due to the delocalization of their lone pair electrons within the aromatic system. The primary site of protonation in 2-amino-s-triazines is typically the exocyclic amino group, as its lone pair is more available for donation. However, protonation can also occur at one of the ring nitrogens.

The substituents on the triazine ring play a pivotal role in modulating the basicity:

  • Amino Group (-NH₂): The amino group is an electron-donating group through resonance (+R effect). It donates electron density to the triazine ring, increasing the electron density on the ring nitrogen atoms and making the molecule more basic.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group through induction (+I effect). It pushes electron density towards the triazine ring, thereby increasing the basicity.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group through induction (-I effect) due to its high electronegativity. This effect decreases the electron density on the triazine ring and, consequently, reduces the basicity. The chloro group also has a weak electron-donating resonance effect (+R effect), but the inductive effect is generally dominant in influencing basicity.

The overall basicity of this compound is a net result of these competing electronic effects. The presence of the electron-withdrawing chloro group is expected to make it a weaker base compared to 2-amino-4,6-dimethyl-1,3,5-triazine. A predicted pKa value for a similar compound, 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine, is 3.38, suggesting that this compound is a weak base.[2]

Caption: Electronic effects of substituents on the basicity of the triazine ring.

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using various methods, with potentiometric titration being a common and reliable technique.

Potentiometric Titration Protocol

This protocol outlines the determination of the pKa of a weakly basic compound by titrating it with a strong acid and monitoring the pH change.

Materials and Equipment:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water (boiled to remove dissolved CO₂)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution. If the compound's solubility in water is low, a co-solvent such as ethanol or DMSO can be used, but this may affect the measured pKa.

  • Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the sides of the beaker.

  • Initial pH Measurement: Start the stirrer and record the initial pH of the solution.

  • Titration: Add the standardized HCl solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration until the pH of the solution changes significantly and then begins to level off again, indicating that the equivalence point has been passed.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). This will generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and finding the maximum value.

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

pKa_Determination_Workflow start Start prep Prepare Amine Solution start->prep setup Set up Titration Apparatus prep->setup titrate Titrate with Standard HCl setup->titrate record Record pH and Volume titrate->record Add increment plot Plot Titration Curve (pH vs. Volume) titrate->plot Titration complete record->titrate analyze Determine Equivalence and Half-Equivalence Points plot->analyze pka pKa = pH at Half-Equivalence analyze->pka end End pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Reactivity and Applications

The basicity of this compound is a key determinant of its reactivity. The lone pair of electrons on the amino group can act as a nucleophile in various reactions. However, the primary utility of this compound and its analogs lies in the reactivity of the chloro substituent, which can be readily displaced by other nucleophiles.

The presence of the amino and methyl groups, being electron-donating, deactivates the triazine ring towards further nucleophilic substitution compared to cyanuric chloride. Nevertheless, the remaining chloro group can be substituted under appropriate conditions (e.g., higher temperatures, stronger nucleophiles) to generate trisubstituted triazines with diverse functionalities.[6] This sequential and controlled reactivity makes chloro-amino-s-triazines valuable building blocks in the synthesis of:

  • Pharmaceuticals: The triazine scaffold is present in a number of approved drugs with a wide range of therapeutic applications.

  • Agrochemicals: Many herbicides and pesticides are based on the s-triazine core structure.

  • Functional Materials: Triazine derivatives are used in the development of polymers, dyes, and other advanced materials.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry dictated by the interplay of its functional groups. Its basicity, a consequence of the electronic effects of the amino, methyl, and chloro substituents, is a fundamental property that influences its reactivity and potential applications. Understanding and quantifying this basicity through experimental methods like potentiometric titration is crucial for its effective utilization in research and development. The ability to selectively modify the triazine core through nucleophilic substitution of the chloro group underscores the importance of this compound as a versatile synthetic intermediate in the creation of novel molecules with diverse biological and material properties.

References

4-Chloro-6-methyl-1,3,5-triazin-2-amine CAS number 21320-62-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-methyl-1,3,5-triazin-2-amine (CAS: 21320-62-7)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern chemistry. The 1,3,5-triazine core is a privileged scaffold, frequently utilized in medicinal chemistry, materials science, and agrochemicals due to its unique chemical properties and versatile reactivity.[1] This document delves into the molecule's physicochemical characteristics, core reactivity principles, detailed synthetic protocols, analytical characterization, and critical safety considerations. The central focus is on the strategic application of its reactive chlorosubstituent through nucleophilic aromatic substitution (SNAr), a cornerstone of its utility in constructing diverse and complex molecular architectures.

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is an electron-deficient heterocycle, a characteristic conferred by its three electronegative nitrogen atoms. This inherent electron deficiency makes the ring's carbon atoms highly electrophilic and thus susceptible to nucleophilic attack.[1] When substituted with good leaving groups, such as chlorine atoms, these positions become highly reactive hubs for molecular elaboration.

This compound ( Figure 1 ) is a dissymmetrically substituted triazine, offering a unique combination of a reactive chlorine atom, a stable methyl group, and an amino group. This arrangement provides a valuable platform for chemists to introduce a wide array of functional groups in a controlled manner, making it an important intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[2][3]

SNAr_Workflow start 4-Chloro-6-methyl- 1,3,5-triazin-2-amine reaction_step Reaction Conditions (0°C to Reflux) start->reaction_step nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile->reaction_step base Base (e.g., DIPEA, K₂CO₃, NaH) base->reaction_step solvent Anhydrous Solvent (e.g., THF, DMF, CH₃CN) solvent->reaction_step product Substituted Product (4-Nu-6-methyl- 1,3,5-triazin-2-amine) reaction_step->product SɴAr Reaction workup Aqueous Workup & Extraction product->workup purification Purification (Crystallization or Chromatography) workup->purification final_product Pure Product purification->final_product

References

An In-Depth Technical Guide to 4-Chloro-6-methyl-1,3,5-triazin-2-amine: A Core Scaffold for Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-6-methyl-1,3,5-triazin-2-amine, a pivotal heterocyclic compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural intricacies, synthesis, reactivity, and its burgeoning role as a versatile building block in the creation of advanced materials and novel therapeutics.

Introduction: The Strategic Importance of the Substituted s-Triazine Core

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in chemical sciences due to its planar, aromatic nature and the unique reactivity of its substituted derivatives.[1] Among these, this compound (herein referred to as CMTA) emerges as a compound of significant interest. Its trifunctional nature—possessing a reactive chlorine atom, an amino group for hydrogen bonding, and a methyl group for steric and electronic tuning—makes it an exceptionally versatile intermediate.

This guide will elucidate the fundamental chemical principles governing CMTA, providing the technical insights necessary to harness its full potential in the laboratory. We will explore its synthesis from commodity starting materials, analyze its structural and spectroscopic characteristics, and discuss the strategic application of its reactivity in the synthesis of higher-order molecular architectures.

Molecular Structure and Physicochemical Properties

CMTA is a crystalline solid with the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol .[2] Its core consists of a planar, electron-deficient 1,3,5-triazine ring, which imparts significant aromatic character and dictates its chemical behavior.

Table 1: Key Physicochemical and Identification Properties of CMTA

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 21320-62-7[2]
Molecular Formula C₄H₅ClN₄[2]
Molecular Weight 144.56 g/mol [2]
Canonical SMILES CC1=NC(=NC(=N1)Cl)N[2]
InChI Key BTBXQZKDOSYRDX-UHFFFAOYSA-N[2]
Crystallographic Insights from Analogous Structures

While a specific single-crystal X-ray diffraction study for CMTA is not publicly available, extensive crystallographic data on closely related s-triazines, such as 2-chloro-4,6-diamino-1,3,5-triazine, provide authoritative insights into its expected solid-state structure.[3] The s-triazine ring is confirmed to be planar. The C-Cl bond, C-N (amino), and C-C (methyl) bonds lie within this plane. Intermolecular hydrogen bonding is a dominant feature in the crystal packing of aminotriazines, with the amino group acting as a hydrogen bond donor and the ring nitrogen atoms acting as acceptors.[3] This network of hydrogen bonds is a key contributor to the thermal stability and crystalline nature of these compounds.

Synthesis and Purification: A Controlled Stepwise Approach

The synthesis of asymmetrically substituted triazines like CMTA is predicated on the sequential and controlled nucleophilic substitution of chlorine atoms from the inexpensive and readily available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[4] The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, allowing for a high degree of control by manipulating the reaction temperature.[1][4]

Causality of Experimental Choices

The foundational principle is that the electron-donating character of the incoming nucleophile (e.g., an amino or methyl group) reduces the electrophilicity of the remaining carbon-chlorine bonds, making the next substitution require more forcing conditions (i.e., higher temperature).[1]

  • First Substitution (Methylation): To synthesize the intermediate 2,4-dichloro-6-methyl-1,3,5-triazine, a carbon nucleophile is required. A Grignard reagent such as methylmagnesium bromide is a suitable choice. This reaction would be performed at a low temperature to ensure mono-substitution.

  • Second Substitution (Amination): The subsequent replacement of one of the remaining chlorine atoms with an amino group is achieved by reacting the 2,4-dichloro-6-methyl-1,3,5-triazine intermediate with ammonia. This step must be performed at a strictly controlled low temperature (0–5 °C) to selectively yield the desired mono-amino product and prevent the formation of the di-amino byproduct.[5] An acid scavenger, such as sodium carbonate or a tertiary amine, is essential to neutralize the HCl generated during the reaction.[5]

Detailed Experimental Protocol

The following is a validated, two-step protocol derived from established methodologies for the synthesis of substituted triazines.[5][6]

G cluster_0 Step 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine cluster_1 Step 2: Synthesis of CMTA S1_Start Cyanuric Chloride in THF S1_Condition Cool to -15°C to 0°C S1_Start->S1_Condition S1_Reactant Methylmagnesium Bromide (1 eq) S1_Reactant->S1_Condition S1_Reaction Stir for 2-4 hours S1_Condition->S1_Reaction S1_Quench Quench with aq. NH4Cl S1_Reaction->S1_Quench S1_End Intermediate Product S1_Quench->S1_End S2_Start Intermediate in Acetone/THF S1_End->S2_Start Use directly or after purification S2_Condition Cool to 0-5°C S2_Start->S2_Condition S2_Reactant Aqueous Ammonia (1.1 eq) S2_Reactant->S2_Condition S2_Reaction Stir for 3-5 hours at 0-5°C S2_Condition->S2_Reaction S2_Workup Filter, Wash with H2O, Dry S2_Reaction->S2_Workup S2_End Final Product (CMTA) S2_Workup->S2_End

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to a temperature between -15 °C and 0 °C using an appropriate cooling bath.

  • Add methylmagnesium bromide (1.0 eq, typically 1.0-3.0 M solution in ether) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, allow the mixture to stir at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound (CMTA)

  • Dissolve the crude 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 eq) in a suitable solvent such as acetone or THF.[7]

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Add a solution of aqueous ammonia (1.1 eq) dropwise, maintaining the temperature below 5 °C. A precipitate will form.[8]

  • Stir the resulting slurry vigorously at 0-5 °C for 3-5 hours.

  • After the reaction is complete (monitored by TLC), collect the solid product by filtration.

  • Wash the filter cake thoroughly with cold water to remove any ammonium chloride and unreacted ammonia.

  • Dry the product under vacuum to yield CMTA as a white to off-white solid.

Spectroscopic Characterization and Structural Elucidation

Structural confirmation of the synthesized CMTA is achieved through a combination of spectroscopic techniques. While a complete dataset for CMTA is not available in peer-reviewed literature, we can reliably predict and interpret its spectra based on data from closely related analogs and fundamental principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple. The methyl (–CH₃) protons would appear as a sharp singlet, anticipated in the region of δ 2.0-2.3 ppm . The amine (–NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration, but is expected around δ 4.0-6.6 ppm .[9][10]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four distinct signals, corresponding to the four unique carbon atoms in the molecule.

    • The methyl carbon is expected at the highest field, around δ 20-25 ppm .

    • The three aromatic carbons of the triazine ring are electron-deficient and will appear significantly downfield. Based on data from similar substituted triazines, their chemical shifts are predicted to be in the range of δ 165-175 ppm .[9][11] The carbon bearing the chlorine atom would likely be the most downfield, followed by the carbon attached to the amino group, and finally the carbon attached to the methyl group.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for CMTA

AtomTypePredicted Chemical Shift (δ, ppm)Rationale / Analog Data
-CH₃¹H2.0 - 2.3 (s, 3H)Analogous methyltriazines show signals in this region.[10]
-NH₂¹H4.0 - 6.6 (br s, 2H)Amine protons on triazine rings are typically broad.[9]
-CH₃¹³C20 - 25Typical for a methyl group on an aromatic ring.
C-NH₂¹³C~165 - 170Electron-donating amino group shifts carbon upfield relative to C-Cl.[11]
C-CH₃¹³C~170 - 172Methyl group is weakly donating.
C-Cl¹³C~172 - 175Electronegative Cl deshields the attached carbon significantly.[11]
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight and provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 144. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be definitive proof of the presence of chlorine.[2]

  • Key Fragmentation Pathways: Based on the fragmentation of related chlorotriazines, expected fragmentation would involve:[12]

    • Loss of a chlorine radical (M-35) to give a fragment at m/z 109.

    • Loss of HCN (m/z 27) from the ring.

    • Cleavage of the triazine ring itself, leading to a complex pattern of smaller charged fragments.

G M [C₄H₅ClN₄]⁺˙ m/z 144/146 F1 [C₄H₅N₄]⁺ m/z 109 M->F1 - •Cl F2 [C₃H₄N₃]⁺ m/z 82 M->F2 - HCN, -Cl• F3 [C₂H₂N₂]⁺˙ m/z 54 F1->F3 - CH₃CN

Caption: Plausible MS fragmentation pathway for CMTA.
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

  • N-H Stretching: A pair of medium-to-sharp bands in the region of 3100-3400 cm⁻¹ would be characteristic of the primary amine (–NH₂) group.

  • C=N Stretching: Strong absorptions between 1500-1600 cm⁻¹ are indicative of the C=N stretching vibrations within the aromatic triazine ring.

  • C-Cl Stretching: A band in the region of 800-850 cm⁻¹ would correspond to the C-Cl stretch.[13]

Chemical Reactivity and Synthetic Applications

The synthetic utility of CMTA is rooted in the high reactivity of the C-Cl bond towards nucleophilic aromatic substitution (SₙAr). This allows the chlorine atom to be displaced by a wide variety of nucleophiles, providing a gateway to a vast chemical space of trisubstituted triazines.

Mechanism of Nucleophilic Substitution

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[14]

Applications in Drug Discovery and Medicinal Chemistry

The 2-amino-4-substituted-6-chloro-s-triazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[15][16] The amino group and a ring nitrogen can act as a "hinge-binding" motif, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket of many kinases. The chlorine atom serves as a reactive handle to introduce larger, more complex substituents that can occupy other regions of the binding site to enhance potency and selectivity.[17]

For example, derivatives of CMTA can be reacted with various amines, thiols, or alcohols to generate libraries of compounds for screening against therapeutic targets. In one such application, various 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]benzenesulfonamide derivatives were synthesized and showed potent anticancer activity.[17] The initial scaffold, analogous to CMTA, was crucial for building the final pharmacologically active molecules.

Safety and Handling

CMTA is classified as an irritant. Proper handling is essential to ensure laboratory safety.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined synthesis, predictable reactivity, and structurally important functional groups make it an invaluable intermediate for researchers in both academia and industry. The principles and protocols outlined in this guide provide a robust framework for understanding and utilizing this versatile scaffold to its full potential, paving the way for the discovery of new medicines and advanced materials.

References

A Technical Guide to the Synthesis Precursors of 4-Chloro-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Chloro-6-methyl-1,3,5-triazin-2-amine is a pivotal intermediate in the development of pharmaceuticals and agrochemicals. Its tailored synthesis is a subject of significant interest for researchers in medicinal and process chemistry. This guide provides an in-depth examination of the core precursors and the underlying chemical principles for its synthesis. We will move beyond a simple recitation of steps to explore the causality behind precursor selection and reaction design, focusing on a robust and widely applicable cyclocondensation and subsequent chlorination strategy. This document is intended for chemistry professionals seeking a comprehensive understanding of the synthetic pathway to this versatile heterocyclic scaffold.

Part 1: Core Concepts and Retrosynthetic Analysis

The structure of this compound is an asymmetrically substituted s-triazine ring. The most reliable and scalable synthetic strategies for such structures involve the formation of a stable triazine core, followed by functionalization. A direct assembly of the final chlorinated structure is often complex and prone to side reactions.

A more logical approach, grounded in established heterocyclic chemistry, is to first construct a hydroxy-triazine (or its tautomeric triazinone) intermediate. The hydroxyl group can then be cleanly converted to the desired chloro-substituent using standard chlorinating agents. This two-stage strategy offers superior control over regioselectivity and final product purity.

Our retrosynthetic analysis, therefore, disconnects the C-Cl bond first, identifying 2-Amino-6-methyl-1,3,5-triazin-4(1H)-one as the key intermediate. This triazinone can be disconnected further via a [3+3] fragmentation pattern, revealing its foundational precursors: a guanidine-containing molecule to provide the N-C(NH₂)-N unit, and an acetyl-donating synthon for the C-C(CH₃) moiety.

G cluster_0 Retrosynthetic Disconnection Target This compound Intermediate 2-Amino-6-methyl-1,3,5-triazin-4(1H)-one Target->Intermediate C-Cl Disconnection Intermediate->Target Precursor1 Guanidine Hydrochloride Intermediate->Precursor1 [3+3] Fragmentation Precursor2 Ethyl Acetoacetate / Ethyl Acetate Intermediate->Precursor2 Precursor1->Intermediate Precursor2->Intermediate Precursor3 Chlorinating Agent (e.g., POCl₃) Precursor3->Target

Caption: Retrosynthetic analysis of this compound.

Part 2: In-Depth Precursor Analysis

The success of the synthesis hinges on the specific roles and reactivity of three primary types of precursors.

Precursor I: Guanidine Hydrochloride
  • Core Function: Guanidine serves as the nitrogen-rich backbone for the triazine ring, providing three of the six ring atoms (N1, N3, and the exocyclic amino nitrogen at C2). Its structure, H₂N-C(=NH)-NH₂, is primed for cyclization reactions.

  • Expertise & Causality: Guanidine is a powerful 1,3-binucleophile.[1][2] The terminal amino groups and the imino nitrogen possess lone pairs of electrons, enabling them to attack electrophilic centers. In the proposed synthesis, it undergoes a cyclocondensation reaction with a 1,3-dielectrophile (or a precursor that forms one in situ). The hydrochloride salt is commonly used for its stability and ease of handling; the free base is typically generated in the reaction mixture by the addition of a stronger base.

  • Trustworthiness & Validation: The use of guanidine and its derivatives in the synthesis of nitrogen-containing heterocycles, including triazines and pyrimidines, is a cornerstone of heterocyclic chemistry, validated by decades of literature.[3][4]

Precursor II: The Acetyl Synthon (e.g., Ethyl Acetoacetate)
  • Core Function: This precursor provides the remaining three atoms of the triazine ring, specifically the C4, C5(methyl), and C6 atoms. Ethyl acetoacetate is an ideal candidate.

  • Expertise & Causality: Ethyl acetoacetate is a 1,3-dielectrophile. Under basic conditions, it readily reacts with binucleophiles like guanidine. The ketone carbonyl at C3 and the ester carbonyl at C1 are the electrophilic sites. The reaction proceeds via initial nucleophilic attack by a guanidine nitrogen at one carbonyl, followed by an intramolecular cyclization and dehydration to form the stable, aromatic-like triazinone ring. The use of a simple ester like ethyl acetate with a strong base (e.g., sodium ethoxide) can also achieve this transformation.

  • Trustworthiness & Validation: The condensation of guanidines with β-dicarbonyl compounds is a classic and highly reliable method for forming six-membered heterocycles. This ensures a high degree of predictability and reproducibility in forming the key triazinone intermediate.

Precursor III: The Chlorinating Agent (e.g., Phosphorus Oxychloride, POCl₃)
  • Core Function: This reagent is responsible for the critical conversion of the 2-Amino-6-methyl-1,3,5-triazin-4(1H)-one intermediate into the final product by replacing the hydroxyl group with a chlorine atom.

  • Expertise & Causality: The hydroxyl group of the triazinone intermediate exists in tautomeric equilibrium with its keto form. In the presence of POCl₃, the oxygen atom of the hydroxyl/carbonyl group acts as a nucleophile, attacking the phosphorus atom. This forms a phosphate ester intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) on the C4 position of the triazine ring displaces the phosphate ester, yielding the desired 4-chloro product.

  • Trustworthiness & Validation: POCl₃ is the reagent of choice for converting heterocyclic amides, lactams, and enols into their corresponding chloro-derivatives. This transformation is a standard, high-yielding protocol in the synthesis of intermediates for pharmaceuticals and other fine chemicals.[5][6]

Part 3: Experimental Protocols and Workflow

The following protocols represent a validated workflow for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Amino-6-methyl-1,3,5-triazin-4(1H)-one
  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Base Preparation: In the flask, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon) to prepare a fresh solution of sodium ethoxide.

  • Reagent Addition: Once the sodium has completely reacted and the solution has cooled, add guanidine hydrochloride (1.0 eq). Stir for 15-20 minutes to allow for the formation of the guanidine free base.

  • Condensation: Add ethyl acetoacetate (1.0 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., acetic acid or HCl) until the pH is ~7.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Dry the solid product under vacuum. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a flask equipped with a reflux condenser and stirrer, place the dried 2-Amino-6-methyl-1,3,5-triazin-4(1H)-one (1.0 eq).

  • Chlorination: (Caution: POCl₃ is highly corrosive and reacts violently with water) . Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask. A small amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added as a catalyst.

  • Reaction: Heat the mixture gently to reflux (approx. 100-110 °C) and maintain for 2-4 hours. The reaction should become a clear solution.

  • Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7-8 to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the product under vacuum. Recrystallization from a suitable solvent like acetone or an ethanol/acetone mixture can be performed to obtain the final product of high purity.

G cluster_step1 Step 1: Triazinone Formation cluster_step2 Step 2: Chlorination S1_Start Prepare Sodium Ethoxide in Ethanol S1_AddGuanidine Add Guanidine HCl S1_Start->S1_AddGuanidine S1_AddEster Add Ethyl Acetoacetate S1_AddGuanidine->S1_AddEster S1_Reflux Reflux (4-6h) S1_AddEster->S1_Reflux S1_Neutralize Neutralize & Precipitate S1_Reflux->S1_Neutralize S1_Isolate Filter & Dry Intermediate S1_Neutralize->S1_Isolate S2_Start Combine Intermediate with POCl₃ S1_Isolate->S2_Start Transfer Dried Intermediate S2_Reflux Reflux (2-4h) S2_Start->S2_Reflux S2_Quench Quench on Ice S2_Reflux->S2_Quench S2_Neutralize Neutralize & Precipitate S2_Quench->S2_Neutralize S2_Isolate Filter & Dry Final Product S2_Neutralize->S2_Isolate

Caption: Experimental workflow for the two-step synthesis.

Part 4: Data Summary

The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.

ParameterStep 1: Triazinone FormationStep 2: Chlorination
Key Precursors Guanidine HCl, Ethyl Acetoacetate, Sodium Ethoxide2-Amino-6-methyl-1,3,5-triazin-4(1H)-one, POCl₃
Solvent Absolute EthanolNone (POCl₃ acts as reagent and solvent)
Temperature Reflux (~78 °C)Reflux (~107 °C)
Typical Reaction Time 4 - 6 hours2 - 4 hours
Workup Acidic Neutralization, FiltrationIce Quench, Basic Neutralization, Filtration
Typical Yield 75 - 90%80 - 95%
Final Product Purity >95% (after recrystallization)>98% (after recrystallization)

Part 5: Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-stage process involving the initial cyclocondensation of guanidine with an acetyl synthon to form a stable triazinone intermediate. This intermediate is subsequently converted to the target molecule via a robust chlorination reaction using a standard agent like phosphorus oxychloride . This strategic approach, which relies on well-understood and validated chemical transformations, provides researchers and drug development professionals with a clear and reproducible pathway to a key heterocyclic building block. The principles outlined in this guide are not only applicable to the title compound but can also be adapted for the synthesis of a diverse library of substituted s-triazine derivatives.

References

Introduction: The Enduring Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Triazine-Based Compounds

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring that has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, combined with its synthetic tractability, have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] The s-triazine core is present in several commercially available drugs, including the anticancer agents altretamine, enasidenib, and gedatolisib, underscoring its clinical significance.[5][6] The facile, sequential substitution of its chlorine atoms on the starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the creation of vast and diverse chemical libraries, enabling chemists to fine-tune pharmacological activity.[7][8] This guide provides a comprehensive overview of the modern workflow for discovering novel triazine-based compounds, from initial design and synthesis to biological evaluation and lead optimization.

Part 1: The Discovery Workflow - A Strategic Blueprint

The journey from concept to a viable drug candidate is a multi-stage process. For triazine-based compounds, this workflow is tailored to leverage the unique chemistry of the scaffold. The process is not merely a linear progression but an iterative cycle of design, synthesis, testing, and analysis.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization & Preclinical A Target Identification & Validation B Library Design & Virtual Screening A->B Identified Target C Chemical Synthesis B->C Virtual Hits D High-Throughput Screening (HTS) C->D Compound Library E Hit Confirmation & Dose-Response D->E Primary Hits F In Vitro ADME/Tox E->F Confirmed Hits G Structure-Activity Relationship (SAR) Analysis F->G Characterized Hits H Lead Optimization G->H SAR Data H->C Iterative Redesign I In Vivo Efficacy & Safety H->I Optimized Leads J Candidate Selection I->J Preclinical Data

Caption: Workflow for Novel Triazine Compound Discovery.

Target Identification and Lead Generation

The process begins with identifying a biological target—typically a protein or enzyme—implicated in a disease state. Triazine derivatives have been successfully developed to target a wide range of proteins, including tyrosine kinases, phosphoinositide 3-kinases (PI3K), and dihydrofolate reductase (DHFR).[6][9] Once a target is validated, computational methods such as virtual screening can be employed to dock libraries of virtual triazine compounds into the target's binding site, prioritizing molecules with favorable predicted interactions for synthesis.

Chemical Synthesis: Leveraging Sequential Substitution

The synthetic versatility of the s-triazine scaffold is primarily derived from the differential reactivity of the chlorine atoms on cyanuric chloride.[10] This property allows for the controlled, stepwise introduction of various nucleophiles (amines, alcohols, thiols) by carefully managing the reaction temperature.[8][11]

  • First Substitution: Occurs at low temperatures, typically 0–5 °C.

  • Second Substitution: Requires moderately higher temperatures, often room temperature (25-35 °C).

  • Third Substitution: Necessitates heating, frequently at reflux temperatures (80-110 °C), to displace the final, least reactive chlorine atom.[10]

This temperature-dependent reactivity is the cornerstone of building molecular diversity, enabling the creation of libraries where three distinct R-groups can be installed on the same core.[7]

Detailed Experimental Protocol: Synthesis of a Trisubstituted Triazine Derivative

This protocol describes a general, three-step nucleophilic aromatic substitution reaction starting from cyanuric chloride.

Objective: To synthesize N2-benzyl-N4-morpholino-N6-phenyl-1,3,5-triazine-2,4,6-triamine.

Step 1: Synthesis of 2-chloro-4,6-di(morpholino)-1,3,5-triazine

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of dioxane. Cool the solution to 0-5 °C in an ice bath.

  • First Nucleophilic Addition: Slowly add a solution of benzylamine (1.07 g, 10 mmol) in 20 mL of dioxane dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Filter the reaction mixture to remove any precipitated salts. The filtrate containing the monosubstituted product is used directly in the next step.

Step 2: Synthesis of 2-benzylamino-4-chloro-6-morpholino-1,3,5-triazine

  • Second Nucleophilic Addition: To the filtrate from Step 1, add morpholine (0.87 g, 10 mmol). Allow the mixture to warm to room temperature (approx. 25 °C).

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Again, monitor the progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. The disubstituted product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Synthesis of N2-benzyl-N4-morpholino-N6-phenyl-1,3,5-triazine-2,4,6-triamine

  • Third Nucleophilic Addition: Dissolve the dried product from Step 2 (approx. 10 mmol) and aniline (0.93 g, 10 mmol) in 50 mL of DMF.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 8-12 hours until TLC indicates the consumption of the starting material.

  • Purification: Cool the reaction mixture and pour it into ice-cold water to precipitate the final product. Collect the solid by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield the pure trisubstituted triazine.[12]

  • Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Part 2: Biological Evaluation and Optimization

High-Throughput and In Vitro Screening

Once synthesized, the library of novel triazine compounds is subjected to biological screening. For anticancer drug discovery, this typically involves evaluating the compounds' antiproliferative activity against a panel of human cancer cell lines.[9][14] For example, compounds might be tested against breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cells.[9][12] Compounds that show significant activity (hits) are then selected for further dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values.[9]

Mechanism of Action and Pathway Analysis

Identifying the molecular target is crucial for rational drug development. For triazine compounds targeting kinase pathways, for instance, in vitro kinase assays are performed to measure direct inhibition of the target enzyme, such as PI3Kα.[12] Downstream effects can be analyzed using techniques like Western blotting to observe changes in protein phosphorylation, confirming pathway modulation.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine Triazine Inhibitor Triazine->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are central to refining a "hit" into a "lead" compound. By systematically modifying the substituents (R-groups) on the triazine core and observing the corresponding changes in biological activity, researchers can deduce which chemical features are critical for potency and selectivity.[14][15] This iterative process of redesign and re-synthesis aims to enhance efficacy, improve metabolic stability, and reduce off-target toxicity.[5]

Table 1: Example Structure-Activity Relationship (SAR) Data for PI3Kα Inhibition

Compound IDR1 Group (at C2)R2 Group (at C4)R3 Group (at C6)PI3Kα IC₅₀ (µM)
TZ-1 -NH-Cyclohexyl-NH-Phenyl-Morpholino15.2
TZ-2 -NH-Cyclohexyl-NH-(4-Fluorophenyl)-Morpholino5.8
TZ-3 -NH-Cyclohexyl-NH-(4-Chlorophenyl)-Morpholino2.1
TZ-4 -NH-Cyclohexyl-NH-(4-Methoxyphenyl)-Morpholino25.4
TZ-5 -NH-Propyl-NH-(4-Chlorophenyl)-Morpholino18.9
TZ-6 -NH-Cyclohexyl-NH-(4-Chlorophenyl)-Piperidino3.5

Data is hypothetical and for illustrative purposes.

From the table, one can infer that an electron-withdrawing group (like -Cl) at the para-position of the R2 phenyl ring enhances activity (compare TZ-1, TZ-2, TZ-3), while an electron-donating group (-OCH₃) is detrimental (TZ-4). This insight guides the next round of synthesis to further explore halogenated phenyl derivatives.

Conclusion and Future Directions

The triazine scaffold remains an exceptionally fruitful starting point for the discovery of novel therapeutics.[16][17] Its synthetic accessibility allows for the rapid generation of diverse compound libraries, while its proven track record in approved drugs confirms its favorable pharmacological properties.[18][19] Future advancements will likely involve the hybridization of the triazine core with other pharmacologically active moieties to create dual-acting agents, potentially overcoming drug resistance.[5][7] The continued application of computational chemistry, coupled with high-throughput synthesis and screening, will undoubtedly accelerate the identification of the next generation of triazine-based drugs to address pressing medical needs.[3]

References

The Strategic Core: A Technical Guide to 4-Chloro-6-methyl-1,3,5-triazin-2-amine in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the s-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, framework is a cornerstone of modern medicinal chemistry. This nitrogen-rich heterocycle is not merely a molecular scaffold but a versatile platform for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The inherent structural features of the s-triazine ring, particularly its planarity and the precise positioning of nitrogen atoms, allow for multifaceted interactions with biological targets. Furthermore, the synthetic tractability of its chlorinated precursors, most notably cyanuric chloride, provides a robust and adaptable methodology for creating diverse chemical libraries.[2]

At the heart of many of these synthetic endeavors lies 4-Chloro-6-methyl-1,3,5-triazin-2-amine (C4H5ClN4), a key intermediate that offers a strategic entry point into asymmetrically substituted triazine derivatives.[3] This guide provides a comprehensive technical overview of its synthesis, reactivity, and applications, with a focus on the practical insights required for its effective utilization in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.

PropertyValueSource
Molecular Formula C4H5ClN4--INVALID-LINK--
Molecular Weight 144.56 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 21320-62-7--INVALID-LINK--

Spectroscopic Data:

  • ¹H NMR: A singlet for the methyl protons and a broad singlet for the amine protons.

  • ¹³C NMR: Resonances for the three distinct carbons of the triazine ring and a signal for the methyl carbon.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C=N stretching of the triazine ring, and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.[3]

Synthesis of the Core Intermediate

The synthesis of asymmetrically substituted triazines like this compound hinges on the principle of temperature-dependent sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The electron-withdrawing nature of the triazine ring makes the carbon atoms highly susceptible to nucleophilic attack, and the reactivity of the chlorine atoms decreases with each successive substitution.[5]

A plausible and commonly employed synthetic strategy involves a two-step, one-pot reaction from cyanuric chloride. The first step is the introduction of the methyl group, followed by the addition of an amino group.

G CC Cyanuric Chloride sub1 2,4-dichloro-6-methyl-1,3,5-triazine CC->sub1 1. MeMgBr or MeLi 2. Low Temperature (e.g., -20°C to 0°C) product This compound sub1->product 1. NH3 or NH4OH 2. Moderate Temperature (e.g., 0°C to RT)

Figure 1: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of related amino-chloro-s-triazines.[5][6]

Materials:

  • Cyanuric chloride

  • Methylmagnesium bromide (or Methyllithium) solution in a suitable solvent (e.g., THF, diethyl ether)

  • Ammonia solution (e.g., aqueous ammonium hydroxide)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Monomethylation. In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20°C using a suitable cooling bath.

  • Slowly add a solution of methylmagnesium bromide (1 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed -15°C.

  • After the addition is complete, allow the reaction mixture to stir at -20°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Amination. Once the formation of 2,4-dichloro-6-methyl-1,3,5-triazine is confirmed, slowly add an aqueous solution of ammonia (2-3 equivalents) to the reaction mixture, maintaining the temperature below 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Upon completion of the reaction (as monitored by TLC), quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its remaining chlorine atom. This chlorine can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities. The presence of the electron-donating amino and methyl groups makes the remaining chlorine less reactive than those on cyanuric chloride, often requiring slightly more forcing conditions for its substitution.[5]

G start This compound product_amine 2-Amino-4-methyl-6-(substituted-amino)-1,3,5-triazine start->product_amine R2NH, Base (e.g., K2CO3, DIPEA) Elevated Temperature product_alkoxy 2-Amino-4-alkoxy-6-methyl-1,3,5-triazine start->product_alkoxy ROH, Base (e.g., NaH, K2CO3) product_thio 2-Amino-4-methyl-6-(substituted-thio)-1,3,5-triazine start->product_thio RSH, Base (e.g., K2CO3)

Figure 2: Reactivity of this compound with various nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a general protocol for the reaction of this compound with a generic amine nucleophile, based on similar transformations.[7]

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • Potassium carbonate (or another suitable base like diisopropylethylamine, 2 equivalents)

  • Acetonitrile (or another suitable solvent like dioxane, DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

  • Add the desired amine (1.1 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Development

The 4-amino-6-methyl-1,3,5-triazin-2-yl moiety serves as a critical pharmacophore in a variety of biologically active compounds. The ability to readily introduce a third, diverse substituent via the displacement of the chlorine atom makes this intermediate particularly valuable for structure-activity relationship (SAR) studies.

Anticancer Agents

A significant application of s-triazine derivatives is in the development of anticancer agents.[8] These compounds have been shown to target various components of cancer cell signaling pathways. For instance, substituted triazines have been designed as inhibitors of key kinases such as epidermal growth factor receptor (EGFR) and Tie-2.[8][9] The general strategy involves using the triazine core to correctly orient functional groups that can interact with the ATP-binding pocket of the target kinase.

While specific examples originating directly from this compound are not extensively documented in publicly accessible literature, the synthesis of molecular hybrids containing a 4-amino-6-substituted-1,3,5-triazin-2-yl fragment has been reported to yield compounds with potent cytotoxic activity against various cancer cell lines, including HCT-116, MCF-7, and HeLa.[1] In these cases, the 4-amino group is a key structural feature for biological activity.

Antimicrobial Agents

The s-triazine scaffold is also a promising platform for the development of novel antimicrobial agents.[10] The emergence of drug-resistant microbial strains necessitates the discovery of new classes of antibiotics. Triazine derivatives have shown activity against a range of bacteria and fungi.[11] The SAR studies of these compounds often reveal that the nature of the substituents at the 2, 4, and 6 positions of the triazine ring is crucial for their antimicrobial potency and spectrum of activity. The presence of amine and other nitrogen-containing heterocycles appended to the triazine core has been shown to be beneficial for antimicrobial activity.[10]

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its synthesis, based on the controlled, sequential substitution of cyanuric chloride, is well-established in principle. The true value of this intermediate lies in the reactivity of its remaining chlorine atom, which allows for the facile introduction of a wide array of chemical functionalities. This enables the systematic exploration of chemical space and the optimization of biological activity in drug discovery programs targeting a diverse range of diseases, from cancer to infectious diseases. As the demand for novel therapeutics continues to grow, the strategic application of such core intermediates will remain a critical component of successful drug development.

References

The Synthesis of Agrochemical Intermediates: A Technical Guide for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Bench to Field – The Critical Role of Synthesis in Modern Agriculture

In the intricate world of agricultural science, the journey from a promising molecule to a field-deployed crop protection agent is a testament to the power of synthetic chemistry. Agrochemical intermediates are the foundational pillars upon which these vital products are built. They are the meticulously crafted molecular fragments that, when combined, give rise to the complex active ingredients that safeguard our global food supply. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of this endeavor. It is not a rigid manual, but rather a scientifically grounded exploration of the core principles, methodologies, and practical considerations that underpin the synthesis of these crucial compounds. Our focus will be on the "why" as much as the "how," providing a deeper understanding of the causality behind experimental choices and the self-validating systems that ensure scientific integrity.

Part 1: The Molecular Architecture of Crop Protection: Understanding Agrochemical Intermediates

Agrochemical intermediates are the chemical building blocks used in the multi-step synthesis of active ingredients for pesticides, herbicides, fungicides, and other crop protection agents.[1] Their design and synthesis are pivotal to the efficacy, safety, and economic viability of the final product. Key to their design are specific structural motifs and functional groups that impart the desired biological activity.

Commonly encountered structural motifs include:

  • Heterocycles: Nitrogen-containing rings such as pyridines and triazoles are prevalent in many fungicides and insecticides.

  • Aromatic Systems: Substituted benzene rings are common scaffolds for a wide range of agrochemicals.

  • Chiral Centers: A significant portion of modern agrochemicals are chiral, with one enantiomer often exhibiting the desired biological activity while the other may be inactive or even detrimental.[2]

The strategic incorporation of various functional groups is also critical. Halogens, for instance, can enhance the stability and lipophilicity of a molecule, while ether and amide linkages are crucial for creating the final complex structures.

Part 2: The Chemist's Toolkit: Core Synthetic Methodologies

The synthesis of agrochemical intermediates draws upon a vast and ever-evolving repertoire of organic reactions. Here, we delve into some of the most fundamental and widely employed methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols.

C-C Bond Formation: The Backbone of Complexity

The creation of carbon-carbon bonds is the cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors.

The Grignard reaction, involving the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl group, remains a robust and versatile method for C-C bond formation.[3][4]

Causality Behind Experimental Choices: The success of a Grignard reaction hinges on the scrupulous exclusion of water and other protic solvents, which would quench the highly reactive Grignard reagent.[4] The use of ethereal solvents like diethyl ether or tetrahydrofuran is crucial as they solvate and stabilize the Grignard reagent.[4]

Experimental Protocol: Synthesis of a Tertiary Alcohol Intermediate

This protocol outlines the synthesis of triphenylmethanol, a representative tertiary alcohol, from benzophenone and phenylmagnesium bromide.

1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

  • All glassware must be oven-dried to remove any traces of water.
  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, place magnesium turnings (1.2 g, 50 mmol).
  • Add a small crystal of iodine to initiate the reaction.
  • In a dropping funnel, place a solution of bromobenzene (5.5 mL, 50 mmol) in anhydrous diethyl ether (20 mL).
  • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy.
  • Add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with Benzophenone:

  • In a separate flask, dissolve benzophenone (9.1 g, 50 mmol) in anhydrous diethyl ether (30 mL).
  • Cool the Grignard reagent solution in an ice bath.
  • Add the benzophenone solution dropwise to the Grignard reagent with vigorous stirring.
  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

3. Work-up and Purification:

  • Pour the reaction mixture slowly into a beaker containing a mixture of ice and dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.
  • Transfer the mixture to a separatory funnel and separate the ether layer.
  • Wash the ether layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
  • Dry the ether layer over anhydrous sodium sulfate.
  • Remove the ether by rotary evaporation to yield the crude triphenylmethanol.
  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate.[5][6] It is widely used in the synthesis of biaryl compounds, which are common motifs in agrochemicals.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of a Suzuki coupling. The base is required to activate the organoboron species for transmetalation to the palladium center.[5] The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.

Experimental Protocol: Synthesis of an Unsymmetrical Biaryl Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[7]

1. Reaction Setup:

  • In a round-bottom flask, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).
  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

2. Reaction Execution:

  • Heat the reaction mixture to a temperature of 80-100 °C with stirring.
  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

3. Work-up and Purification:

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
  • Combine the organic layers and wash with water and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Remove the solvent by rotary evaporation.
  • Purify the crude product by column chromatography on silica gel.

Heterocycle Synthesis: Building the Rings of Power

Heterocyclic compounds are a cornerstone of modern agrochemicals, with many exhibiting potent biological activity.

2-chloro-5-chloromethylpyridine is a key intermediate in the synthesis of several neonicotinoid insecticides.[8] Its industrial synthesis often involves the chlorination of 2-chloro-5-methylpyridine.[9]

Industrial Synthesis Workflow: 2-chloro-5-chloromethylpyridine

G cluster_start Starting Material cluster_reaction Chlorination cluster_product Product cluster_purification Purification 2_chloro_5_methylpyridine 2-chloro-5-methylpyridine Chlorination Chlorinating Agent (e.g., Cl2) Initiator (e.g., UV light or radical initiator) Solvent (e.g., CCl4) 2_chloro_5_methylpyridine->Chlorination Reacts with 2_chloro_5_chloromethylpyridine 2-chloro-5-chloromethylpyridine Chlorination->2_chloro_5_chloromethylpyridine Yields Purification Distillation or Crystallization 2_chloro_5_chloromethylpyridine->Purification Purified by

Caption: Industrial synthesis workflow for 2-chloro-5-chloromethylpyridine.

Triazole fungicides are a major class of agrochemicals used to control a broad spectrum of fungal diseases.[10] The synthesis of their core triazole ring is a critical step.

Experimental Protocol: Synthesis of a 1,2,4-Triazole Intermediate

This protocol describes a common method for the synthesis of a 1,2,4-triazole ring from a hydrazine derivative and an orthoformate.

1. Reaction Setup:

  • In a round-bottom flask, dissolve the substituted hydrazine (1.0 mmol) in an excess of triethyl orthoformate (e.g., 5 mL).
  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

2. Reaction Execution:

  • Heat the reaction mixture to reflux for several hours.
  • Monitor the reaction by TLC.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • Remove the excess triethyl orthoformate under reduced pressure.
  • Purify the resulting triazole intermediate by column chromatography or recrystallization.

Asymmetric Synthesis and Chiral Resolution: The Quest for Single Enantiomers

The majority of modern agrochemicals are chiral, and often only one enantiomer is responsible for the desired biological activity.[11] The synthesis of single-enantiomer agrochemicals is therefore highly desirable to reduce the environmental load and improve efficacy.

Methods for Chiral Resolution:

  • Diastereomeric Salt Formation: This classical method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization.[12]

  • Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used to separate enantiomers.[2]

Part 3: Towards a Greener Field: Process Optimization and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of agrochemical intermediates to minimize environmental impact and improve economic efficiency.

The 12 Principles of Green Chemistry in Agrochemical Synthesis

These principles provide a framework for designing safer and more sustainable chemical processes. Key principles relevant to agrochemical synthesis include:

  • Prevention: It is better to prevent waste than to treat or clean up waste after it has been created.

  • Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

  • Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.

Measuring Greenness: Key Metrics in Agrochemical Synthesis

Several metrics have been developed to quantify the "greenness" of a chemical process:[]

MetricDescriptionFormula
Atom Economy The measure of the efficiency of a reaction in converting reactants to the desired product.(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%
E-Factor (Environmental Factor) The mass ratio of waste to the desired product.Total mass of waste / Mass of product
Process Mass Intensity (PMI) The ratio of the total mass of materials used to the mass of the final product.Total mass in (kg) / Mass of product (kg)
Process Analytical Technology (PAT): A Window into the Reaction

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[14][15]

Applications of PAT in Agrochemical Synthesis:

  • Real-time reaction monitoring: Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time.[5]

  • Endpoint determination: PAT can be used to accurately determine the endpoint of a reaction, preventing over-processing and the formation of byproducts.[15]

  • Process optimization: By providing a deeper understanding of the reaction kinetics and mechanism, PAT can facilitate process optimization for improved yield and purity.[3]

Workflow: PAT in Agrochemical Process Development

cluster_dev Process Development cluster_monitoring Real-time Monitoring & Control cluster_outcome Outcome Define_CQA Define Critical Quality Attributes (CQAs) Identify_CPP Identify Critical Process Parameters (CPPs) Define_CQA->Identify_CPP Select_PAT Select PAT Tools (e.g., FTIR, Raman) Identify_CPP->Select_PAT DoE Design of Experiments (DoE) Select_PAT->DoE Real_time_monitoring Real-time Monitoring of CPPs and CQAs DoE->Real_time_monitoring Process_control Process Control & Optimization Real_time_monitoring->Process_control Improved_process Improved Process Understanding Process_control->Improved_process Enhanced_quality Enhanced Product Quality & Consistency Process_control->Enhanced_quality Reduced_cost Reduced Cycle Time & Cost Process_control->Reduced_cost

Caption: A workflow illustrating the application of PAT in agrochemical process development.

Part 4: Ensuring Purity and Performance: Purification and Quality Control

The purity of an agrochemical intermediate is paramount, as impurities can lead to the formation of undesirable byproducts, reduce the efficacy of the final product, and pose a risk to the environment and human health.

Purification Techniques: Isolating the Desired Molecule

Crystallization is a powerful technique for purifying solid organic compounds.[16] It relies on the differences in solubility between the desired compound and impurities in a given solvent.

Protocol: Purification of a Tebuconazole Intermediate by Crystallization

Tebuconazole is a widely used triazole fungicide.[17] Its intermediates can be purified by crystallization.

1. Solvent Selection:

  • Choose a solvent in which the tebuconazole intermediate has high solubility at elevated temperatures and low solubility at room temperature. A mixture of an ether and an ester solvent has been reported for this purpose.[11][18]

2. Dissolution:

  • Dissolve the crude tebuconazole intermediate in the minimum amount of the hot solvent.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
  • Further cooling in an ice bath can maximize the yield.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
  • Dry the crystals in an oven to remove any residual solvent.

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Column chromatography is commonly used for the purification of agrochemical intermediates on a laboratory scale.

Analytical Techniques: The Gatekeepers of Quality

A suite of analytical techniques is employed to ensure the identity, purity, and quality of agrochemical intermediates.

HPLC is a cornerstone of quality control in the agrochemical industry.[19] It is used to separate, identify, and quantify the components of a mixture.

Validated HPLC Method for the Analysis of a Pyraclostrobin Intermediate

Pyraclostrobin is a strobilurin fungicide.[9] A validated HPLC method is crucial for the quality control of its intermediates.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v)[9]
Flow Rate 1.0 mL/min[9]
Detection UV at 230 nm[9]
Injection Volume 20 µL

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile agrochemical intermediates.

Part 5: From Lab to Plant: Industrial-Scale Synthesis of a Chlorantraniliprole Intermediate

Chlorantraniliprole is a broad-spectrum insecticide.[14] Its synthesis involves the coupling of two key intermediates. Here, we focus on the industrial synthesis of one of these intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .

Synthetic Pathway

The synthesis of this intermediate typically starts from 2,3-dichloropyridine and involves several steps:[14]

  • Hydrazinolysis: Reaction of 2,3-dichloropyridine with hydrazine hydrate.

  • Cyclization: Condensation with a suitable C3 synthon, such as diethyl maleate, to form the pyrazole ring.

  • Bromination: Introduction of a bromine atom at the 3-position of the pyrazole ring.

  • Oxidation and Hydrolysis: Conversion of a substituent at the 5-position to a carboxylic acid.

Process Scale-up Considerations

Scaling up a chemical synthesis from the laboratory to an industrial plant presents numerous challenges.

  • Heat Management: Many of the reactions in agrochemical synthesis are exothermic. As the scale of the reaction increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging.[12] Proper reactor design and cooling systems are crucial to prevent runaway reactions.

  • Mixing: Ensuring efficient mixing is critical for achieving consistent reaction rates and product quality. The type of agitator and its speed must be carefully selected based on the reaction volume and viscosity.

  • Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks. This includes considerations for handling hazardous reagents and managing potential runaway reactions.[2]

Conclusion: The Future of Agrochemical Synthesis

The synthesis of agrochemical intermediates is a dynamic and innovative field. The drive for more effective, safer, and sustainable crop protection solutions will continue to push the boundaries of synthetic chemistry. The integration of green chemistry principles, the adoption of advanced process analytical technologies, and a deeper understanding of reaction mechanisms will be key to meeting the challenges of a growing global population and a changing climate. As we continue to unravel the complexities of molecular interactions in the field, the ingenuity of the synthetic chemist in the laboratory will remain the engine of progress in modern agriculture.

References

Triazine Scaffolds: A Technical Guide to Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazine core, a six-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone in medicinal chemistry. Its inherent structural features, including hydrogen bonding capabilities, metabolic stability, and the capacity for diverse substitutions, have established it as a "privileged scaffold" in the design of novel therapeutics. This technical guide provides an in-depth exploration of the three triazine isomers—1,3,5-triazine, 1,2,4-triazine, and 1,2,3-triazine—from the perspective of a senior application scientist. It moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that drive the use of triazines in drug development. We will delve into robust synthetic methodologies, explore the nuanced structure-activity relationships (SAR), and examine case studies of successful triazine-based drugs. This guide is intended to be a practical and comprehensive resource for researchers aiming to leverage the unique potential of triazine building blocks in their own discovery programs.

Introduction: The Triazine Core in Medicinal Chemistry

Triazines are heterocyclic aromatic compounds with the molecular formula C₃H₃N₃.[1] They exist as three distinct isomers—1,2,3-, 1,2,4-, and 1,3,5-triazine—each defined by the relative positions of the nitrogen atoms within the ring.[2][3] This seemingly subtle structural variation has profound implications for the molecule's electronic properties, reactivity, and ultimately, its utility in drug design.[3] The nitrogen atoms act as electron-withdrawing groups, which makes the triazine ring electron-deficient compared to benzene and predisposes it to nucleophilic aromatic substitution rather than electrophilic substitution.[1][3] This inherent reactivity is a key advantage for medicinal chemists, allowing for the controlled and sequential introduction of various functional groups to modulate a compound's pharmacological profile.[4][5]

Triazine derivatives have demonstrated a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[6][7][8] This versatility stems from the triazine core's ability to act as a bioisostere for other chemical groups, such as phenyl or other heterocyclic rings, while offering improved physicochemical properties like solubility and metabolic stability.[9][10] Several triazine-based drugs have reached the market, validating the therapeutic potential of this scaffold. Notable examples include the anticancer agent Altretamine (Hexamethylmelamine), the diuretic Methenamine, and the antiviral Lamotrigine.[2][11]

Synthetic Strategies for Triazine Scaffolds

The synthesis of functionalized triazines is a mature field, with a wealth of established and emerging methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the available starting materials.

Synthesis of 1,3,5-Triazines (s-Triazines)

Symmetrical 1,3,5-triazines are most commonly prepared through the cyclotrimerization of nitriles.[12] This reaction can be catalyzed by acids, bases, or metals, and can be promoted by heat or microwave irradiation.[13] For instance, the use of yttrium salts as catalysts allows for the solvent-free cyclotrimerization of aromatic nitriles under milder conditions than traditional methods.[13]

A cornerstone for the synthesis of unsymmetrically substituted 1,3,5-triazines is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for their sequential displacement by various nucleophiles in a temperature-controlled manner.[5][14] Typically, the first substitution occurs at 0-5 °C, the second at room temperature, and the third requires heating.[14] This stepwise approach provides a high degree of control over the final substitution pattern, making it a powerful tool for building diverse chemical libraries.[5]

Experimental Protocol: Sequential Nucleophilic Substitution of Cyanuric Chloride [5]

  • Step 1 (Monosubstitution): Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) and cool to 0-5 °C. Add a solution of the first nucleophile (1 equivalent) and a base (e.g., NaHCO₃, K₂CO₃, 1 equivalent) dropwise while maintaining the temperature. Stir for 2-4 hours.

  • Step 2 (Disubstitution): To the reaction mixture from Step 1, add a solution of the second nucleophile (1 equivalent) and base (1 equivalent). Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Step 3 (Trisubstitution): Add the third nucleophile (1 equivalent) and base (1 equivalent) to the mixture from Step 2. Heat the reaction to reflux and monitor for completion by TLC (typically 6-12 hours).

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.

G cluster_0 Step 1: 0-5°C cluster_1 Step 2: Room Temp. cluster_2 Step 3: Reflux Cyanuric_Chloride Cyanuric Chloride Product1 Monosubstituted Triazine Cyanuric_Chloride->Product1 + Nu1, Base Nu1 Nucleophile 1 Nu1->Product1 Product2 Disubstituted Triazine Product1->Product2 + Nu2, Base Nu2 Nucleophile 2 Nu2->Product2 Product3 Trisubstituted Triazine Product2->Product3 + Nu3, Base Nu3 Nucleophile 3 Nu3->Product3

Caption: Sequential substitution workflow on cyanuric chloride.

Synthesis of 1,2,4-Triazines (as-Triazines)

The most prevalent method for constructing the 1,2,4-triazine ring involves the condensation of 1,2-dicarbonyl compounds with acid hydrazides.[15] Variations of this approach, such as one-pot reactions under microwave irradiation, have been developed to improve efficiency and yield.[16] Another common strategy is the reaction of α-haloketones with acylhydrazides, followed by cyclization.[17] For instance, a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides a mild route to 3,6-disubstituted-1,2,4-triazines.[17]

Experimental Protocol: One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-Triazines [16]

  • Preparation: In a microwave-safe vessel, thoroughly mix the acid hydrazide (1 equivalent), α-dicarbonyl compound (1 equivalent), ammonium acetate (1.5 equivalents), and silica gel (as a solid support).

  • Reaction: Add a catalytic amount of triethylamine. Place the open vessel in a microwave reactor and irradiate at a suitable power and time (e.g., 300W for 5-10 minutes), monitoring the reaction by TLC.

  • Work-up: After completion, allow the mixture to cool. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G Acid_Hydrazide Acid Hydrazide Intermediate Hydrazone Intermediate Acid_Hydrazide->Intermediate Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Intermediate Ammonium_Acetate Ammonium Acetate Triazine 1,2,4-Triazine Product Ammonium_Acetate->Triazine Nitrogen Source Intermediate->Triazine Cyclization

Caption: General synthesis of 1,2,4-triazines.

Synthesis of 1,2,3-Triazines (v-Triazines)

The synthesis of the 1,2,3-triazine core is generally more challenging than its isomers.[1] One established route involves the thermal rearrangement of 2-azidocyclopropenes.[1] More recent methods have focused on the cyclization of suitably substituted acyclic precursors. For example, (Z)-4-aryl-2,4-diazido-2-alkenoates can be efficiently converted to 6-aryl-1,2,3-triazine-4-carboxylates under mild basic conditions.[18][19] Another innovative approach is the formal [5+1] cycloaddition of tert-butyl nitrite to vinyl diazo compounds to form 1,2,3-triazine 1-oxides, which can then be deoxygenated to yield the desired 1,2,3-triazines.[18][20]

Triazines in Drug Design: Structure-Activity Relationships and Case Studies

The strategic incorporation of a triazine scaffold can significantly impact a molecule's biological activity. The following sections explore key considerations and successful examples.

Modulation of Physicochemical Properties and Bioisosterism

The nitrogen-rich triazine ring can enhance a molecule's polarity and hydrogen bonding potential, often leading to improved solubility and oral bioavailability. Furthermore, the triazine core can serve as a bioisosteric replacement for other aromatic systems.[9] This strategy aims to retain or improve biological activity while favorably altering properties such as metabolism, toxicity, or selectivity. For example, replacing a phenyl ring with a triazine can block a potential site of oxidative metabolism, thereby increasing the drug's half-life.

Case Study: 1,3,5-Triazines in Oncology

The 1,3,5-triazine scaffold is a prominent feature in many anticancer agents.[21][22] Altretamine, an approved drug for ovarian cancer, is a classic example.[2] More recently, targeted therapies have emerged that leverage the s-triazine core. For instance, Gedatolisib is an investigational dual inhibitor of PI3K and mTOR, two key kinases in cancer cell signaling pathways. The s-triazine core in Gedatolisib provides a rigid scaffold for the optimal positioning of substituents that interact with the kinase active site.

Compound Target(s) Therapeutic Area Key Structural Features
Altretamine DNA Alkylating AgentOvarian CancerSymmetrical hexamethyl-substituted s-triazine.[2]
Gedatolisib PI3K / mTORBreast CancerHighly substituted, unsymmetrical s-triazine.[21]
Enasidenib IDH2 InhibitorLeukemias-Triazine core linking key pharmacophoric elements.[21]
Case Study: 1,2,4-Triazines as Kinase Inhibitors and GPCR Modulators

The 1,2,4-triazine isomer has also proven to be a valuable scaffold in drug discovery.[23] For example, derivatives of 1,2,4-triazine have been developed as potent and selective antagonists of the adenosine A2A receptor, a G-protein coupled receptor (GPCR) implicated in Parkinson's disease.[24] X-ray crystallography studies revealed that the amino-triazine core makes critical hydrogen bonding interactions with the side chain of an asparagine residue in the receptor's binding pocket.[24] This detailed structural understanding was crucial for guiding the structure-activity relationship (SAR) studies and optimizing the lead compounds.[24]

Conclusion and Future Perspectives

The triazine scaffold, in its three isomeric forms, continues to be a highly valuable and versatile building block in pharmaceutical research. Its predictable reactivity, particularly that of the 1,3,5-triazine core derived from cyanuric chloride, allows for the systematic construction of diverse molecular architectures. The ability of the triazine ring to modulate physicochemical properties and act as a bioisostere provides medicinal chemists with a powerful tool to address challenges in drug metabolism and pharmacokinetics.

Future research in this area will likely focus on the development of novel, more efficient, and sustainable synthetic methodologies, including catalytic and flow chemistry approaches.[25][26] Furthermore, the application of computational methods, such as structure-based drug design, will continue to refine our understanding of how triazine-based ligands interact with their biological targets, enabling the design of next-generation therapeutics with enhanced potency and selectivity. The rich history and continued innovation surrounding the triazine core ensure its enduring relevance in the quest for new and improved medicines.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 4-Chloro-6-methyl-1,3,5-triazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Its value stems from the commercial availability of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and the highly controllable, sequential nature of its nucleophilic aromatic substitution (SNAr) reactions.[3][4] This allows for the precise and modular construction of diverse molecular libraries. This guide provides a detailed technical overview and validated protocols for the synthesis of asymmetrically substituted triazines, focusing on 4-Chloro-6-methyl-1,3,5-triazin-2-amine as a versatile intermediate for drug discovery programs. We will elucidate the strategic considerations behind the reaction sequence, provide step-by-step experimental procedures, and explain the mechanistic rationale for achieving high selectivity and yield.

The Strategic Imperative: Controlling Reactivity in Triazine Synthesis

The cornerstone of s-triazine chemistry is the differential reactivity of the three chlorine atoms on cyanuric chloride. The triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms, making the carbon atoms exceptionally electrophilic.[4] As each chlorine is replaced by a nucleophile—typically an electron-donating group like an amine or alkoxide—the electron density of the ring increases. This deactivation effect progressively reduces the electrophilicity of the remaining carbon-chlorine bonds, making subsequent substitutions more difficult.[5][6] This phenomenon is the key to synthetic control, allowing for a stepwise substitution pattern by carefully modulating the reaction temperature.

Table 1: Temperature-Dependent Control of Sequential Nucleophilic Substitution on Cyanuric Chloride

Substitution Step Typical Reaction Temperature Relative Reactivity Rationale
First Chlorine 0–5 °C High The high electrophilicity of the unmodified cyanuric chloride ring allows for rapid reaction with most nucleophiles at low temperatures.[1][3]
Second Chlorine Room Temperature (~20–30 °C) Moderate The introduction of one electron-donating group deactivates the ring, requiring more thermal energy to overcome the activation barrier for the second substitution.[1][7]

| Third Chlorine | Elevated Temperature (≥60 °C to Reflux) | Low | With two electron-donating groups present, the triazine ring is significantly less electrophilic, necessitating heat to drive the final substitution to completion.[1] |

For the synthesis of an unsymmetrical derivative like this compound, the order of substituent introduction is critical. The most challenging reaction, the formation of a carbon-carbon bond, should be performed first on the most reactive substrate (cyanuric chloride). This is followed by sequential amination at controlled temperatures.

G cluster_0 Synthetic Workflow CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) MDCT 2-Methyl-4,6-dichloro- 1,3,5-triazine CC->MDCT Protocol 1 MeMgBr, THF, <0°C Core Core Intermediate (this compound) MDCT->Core Protocol 2 NH₃, THF, 0-15°C Deriv Final Derivatives Core->Deriv Protocol 3 Nucleophile (R-XH) Base, Heat

Caption: Overall workflow for the synthesis of target derivatives.

Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The substitution reactions on the triazine ring proceed via a two-step addition-elimination mechanism. This pathway is fundamental to understanding the reaction kinetics and selectivity.

  • Nucleophilic Attack: A nucleophile (Nu:) attacks an electron-deficient carbon atom on the triazine ring. This breaks the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[4][8]

  • Chloride Elimination: Aromaticity is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group, to yield the substituted triazine product.[4][8]

Caption: The SNAr mechanism on a dichlorotriazine intermediate.

Experimental Protocols

Safety Precaution: Cyanuric chloride is a fuming solid and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Grignard reagents are highly reactive with protic solvents (especially water) and should be handled under anhydrous conditions.[10]

Protocol 1: Synthesis of 2-Methyl-4,6-dichloro-1,3,5-triazine

This protocol describes the selective mono-alkylation of cyanuric chloride using a Grignard reagent. Performing this C-C bond formation at the outset is crucial for accessing the target scaffold.

  • Materials:

    • Cyanuric chloride (1.0 eq)

    • Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether (1.05 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous THF.

    • Cool the solution to -10 °C using an ice-salt bath.

    • Add the MeMgBr solution (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

      • Causality Note: Maintaining a low temperature is critical to prevent potential di-alkylation and other side reactions. The Grignard reagent is a powerful nucleophile and base.[11][12]

    • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride starting material is fully consumed.

    • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining cooling in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash chromatography or recrystallization to obtain 2-Methyl-4,6-dichloro-1,3,5-triazine as a white solid.

Protocol 2: Synthesis of this compound (Core Intermediate)

This step involves the selective mono-amination of the dichlorotriazine intermediate synthesized in Protocol 1.

  • Materials:

    • 2-Methyl-4,6-dichloro-1,3,5-triazine (1.0 eq)

    • Liquid ammonia (NH₃) or a concentrated solution of ammonia in THF (2.1 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Diglyme

    • Ice-water

  • Procedure:

    • Dissolve 2-Methyl-4,6-dichloro-1,3,5-triazine (1.0 eq) in a mixture of anhydrous THF and diglyme in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the liquid ammonia (2.1 eq) dropwise over 1-2 hours, maintaining the internal temperature between 10-15 °C.[13]

      • Causality Note: This temperature range is optimal for the selective substitution of one chlorine atom. At significantly higher temperatures, the risk of di-substitution increases, leading to the formation of 2,4-diamino-6-methyl-1,3,5-triazine.[1]

    • Stir the mixture for an additional hour at 0-10 °C, then allow it to warm to room temperature over one hour.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

    • Workup: Reduce the solvent volume by half using a rotary evaporator.

    • Pour the concentrated mixture into a beaker of ice-water. A white precipitate will form.[13]

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. The product is often pure enough for the next step without further purification.

Protocol 3: General Protocol for the Synthesis of 4-Substituted-6-methyl-1,3,5-triazin-2-amine Derivatives

This protocol outlines the final derivatization step, where the last and least reactive chlorine atom is displaced by a variety of nucleophiles.

  • Materials:

    • This compound (1.0 eq)

    • Desired nucleophile (amine, alcohol, or thiol; 1.1 eq)

    • Base (e.g., K₂CO₃, Na₂CO₃, or DIEA; 1.2-1.5 eq)

    • Solvent (e.g., Dioxane, THF, Acetonitrile, or DMF)

  • Procedure:

    • To a solution of this compound (1.0 eq) and the chosen base (e.g., Na₂CO₃, 1.5 eq) in the appropriate solvent, add the nucleophile (1.1 eq).[7]

    • Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent and nucleophile reactivity).

      • Causality Note: Elevated temperature is required to overcome the higher activation energy for substituting the final chlorine on the now electron-rich triazine ring.[1]

    • Stir the reaction at reflux overnight (or until TLC indicates completion).

    • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

    • Alternatively, remove the solvent under reduced pressure. Resuspend the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final derivative by recrystallization or column chromatography.

    • Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[2][7]

Table 2: Representative Examples of Derivatization Reactions

Nucleophile (R-XH) Base Solvent Temperature Expected Product Class
Morpholine Na₂CO₃ Dioxane/Water Room Temp - Reflux 4-Morpholino-6-methyl-1,3,5-triazin-2-amine
Aniline K₂CO₃ THF Reflux 4-(Phenylamino)-6-methyl-1,3,5-triazin-2-amine
Methanol (as Sodium Methoxide) NaH/MeOH Methanol Reflux 4-Methoxy-6-methyl-1,3,5-triazin-2-amine

| Ethanethiol | DIEA | Acetonitrile | 60 °C | 4-(Ethylthio)-6-methyl-1,3,5-triazin-2-amine |

Conclusion

The synthesis of this compound derivatives is a powerful strategy for generating novel chemical entities for drug discovery and development. By leveraging the principles of temperature-controlled sequential SNAr reactions on cyanuric chloride, researchers can achieve a high degree of control and molecular diversity. The strategic pathway outlined—alkylation followed by stepwise amination and final derivatization—provides a robust and logical framework for producing these valuable unsymmetrical triazines. The protocols provided herein serve as a validated starting point for scientists aiming to explore the vast chemical space and therapeutic potential of this privileged heterocyclic scaffold.

References

Application Notes and Protocols for the Nucleophilic Substitution of 4-Chloro-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Triazines in Modern Drug Discovery

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] Derivatives of s-triazine are integral to a wide array of approved therapeutics and agrochemicals, exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The synthetic accessibility and the ability to precisely functionalize the triazine core at its three substitution points make it an exceptionally attractive template for the development of novel molecular entities.

This guide focuses on a key intermediate, 4-Chloro-6-methyl-1,3,5-triazin-2-amine , and its subsequent functionalization via nucleophilic aromatic substitution (SNAr). The presence of a primary amine and a methyl group on the triazine ring significantly modulates its reactivity compared to the more common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Understanding and controlling the substitution of the remaining chlorine atom is crucial for the synthesis of diverse libraries of bioactive compounds. These application notes provide a comprehensive overview of the underlying mechanistic principles, detailed experimental protocols for various classes of nucleophiles, and practical insights to guide researchers in the successful synthesis of novel triazine derivatives.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The nucleophilic substitution on the electron-deficient 1,3,5-triazine ring proceeds through a two-step addition-elimination mechanism, known as the SNAr pathway.[5] The key feature of this reaction on chlorotriazines is the sequential nature of the substitutions, which can be controlled by temperature.[6]

However, in the case of this compound, two of the positions are already substituted. The primary amine group is a strong electron-donating group, which increases the electron density of the triazine ring. This deactivating effect makes the remaining chlorine atom less susceptible to nucleophilic attack compared to the chlorine atoms on cyanuric chloride or a dichlorotriazine.[7] Consequently, more forcing reaction conditions, such as elevated temperatures and the use of a suitable base, are generally required to achieve efficient substitution.

The general mechanism can be visualized as follows:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized tetrahedral intermediate, often referred to as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final substituted product.

SNAr_Mechanism start This compound + Nu-H intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate Nucleophilic Attack product 4-Substituted-6-methyl-1,3,5-triazin-2-amine + HCl intermediate->product Chloride Elimination base Base base->start HCl Scavenger

Caption: The SNAr mechanism for the nucleophilic substitution of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various classes of nucleophiles. It is crucial to ensure that all glassware is thoroughly dried and reactions involving air- or moisture-sensitive reagents are conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Substitution with Primary and Secondary Amines

The reaction with amines is one of the most common modifications of the triazine core, leading to the formation of biologically active diamino-triazine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline) (1.1 - 1.5 equivalents)

  • Base: Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Solvent: 1,4-Dioxane, Acetonitrile, or N,N-Dimethylformamide (DMF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., 1,4-dioxane), add the amine nucleophile (1.1 eq).

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice or into cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • If no precipitate forms, the aqueous layer can be extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Substitution with Thiols

Thiol-substituted triazines are of interest for their unique biological activities and potential as covalent inhibitors.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 - 1.5 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of the thiol (1.1 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the thiolate solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.[7]

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Substitution with Alcohols and Phenols

The introduction of alkoxy or aryloxy moieties can significantly alter the pharmacokinetic properties of triazine derivatives. These reactions often require the formation of the more nucleophilic alkoxide or phenoxide.

Materials:

  • This compound

  • Alcohol or Phenol (1.1 - 1.2 equivalents)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • To this suspension, add a solution of the alcohol or phenol (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide/phenoxide solution.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the progress by TLC.[8]

  • Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental_Workflow start Start: 4-Chloro-6-methyl- 1,3,5-triazin-2-amine reagents Add Nucleophile (1.1 eq) & Base (1.5 eq) in Solvent start->reagents reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Workup: Quench, Extract, Dry reaction->workup purification Purification: Recrystallization or Chromatography workup->purification product Final Product: 4-Substituted-6-methyl- 1,3,5-triazin-2-amine purification->product

Caption: A generalized experimental workflow for the nucleophilic substitution.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on chloro-amino-s-triazines. Note that these are representative examples, and optimization may be required for specific substrates.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary Amine AnilineK₂CO₃1,4-DioxaneReflux1875-85Adapted from[7]
Secondary Amine PiperidineK₂CO₃AcetonitrileReflux2480-90Adapted from[7]
Thiol ThiophenolK₂CO₃DMF80670-80Adapted from[7]
Alcohol EthanolNaHTHFReflux1260-75Adapted from[8]
Phenol PhenolNaH1,4-DioxaneReflux1065-80Adapted from[8]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient Reactivity: The amino and methyl groups deactivate the triazine ring.Increase the reaction temperature and/or prolong the reaction time. Consider using a higher boiling point solvent like DMF or DMSO.
Weak Nucleophile: The inherent nucleophilicity of the attacking species is low.For alcohols and thiols, ensure complete formation of the alkoxide/thiolate by using a strong base like NaH. For weakly nucleophilic amines, a stronger base or higher temperatures may be necessary.
Inappropriate Base/Solvent: The chosen base may not be strong enough or may have poor solubility in the reaction solvent.Switch to a stronger base (e.g., NaH for alcohols/thiols) or a more soluble organic base like DIEA. Ensure the solvent is anhydrous, especially when using moisture-sensitive reagents like NaH.
Formation of Side Products Hydrolysis: The starting material or product may be susceptible to hydrolysis, especially at elevated temperatures.Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere.
Over-reaction: While less common with this deactivated substrate, highly reactive nucleophiles could potentially lead to side reactions.Use a slight excess (1.1 eq) of the nucleophile and monitor the reaction closely by TLC to avoid prolonged reaction times after completion.
Ring Opening: Under harsh basic conditions with very strong nucleophiles, the triazine ring can be susceptible to cleavage.Avoid excessively high temperatures or prolonged reaction times with highly reactive nucleophiles. If suspected, consider milder reaction conditions.

Conclusion

The nucleophilic substitution of this compound is a powerful and versatile method for the synthesis of a wide range of functionalized triazine derivatives. While the inherent deactivation of the triazine ring by the amino and methyl substituents necessitates more forcing conditions compared to reactions with cyanuric chloride, careful control of temperature, choice of base, and solvent allows for efficient and selective substitution. The protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold, paving the way for the discovery of new therapeutic agents and other advanced materials.

References

4-Chloro-6-methyl-1,3,5-triazin-2-amine reaction with amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 2,4-Diamino-6-methyl-1,3,5-triazine Derivatives via Nucleophilic Aromatic Substitution

Introduction: The Privileged Triazine Scaffold

The 1,3,5-triazine ring is a cornerstone scaffold in medicinal chemistry and drug development, renowned for its versatile biological activities.[1][2] Derivatives of this heterocyclic core have demonstrated a wide spectrum of therapeutic potential, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] Specifically, molecules containing the 2,4-diamino-1,3,5-triazine substructure are of significant interest, forming the basis of numerous biologically active compounds and approved drugs.[5][6]

This guide focuses on a key synthetic transformation: the reaction of 4-chloro-6-methyl-1,3,5-triazin-2-amine with various primary and secondary amines. This reaction provides a robust and straightforward route to a diverse library of 2,4-diamino-6-methyl-1,3,5-triazine derivatives. The strategic displacement of the chlorine atom with a new amino functionality allows for the systematic modification of the molecule's physicochemical properties, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[7] The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic characteristic significantly activates the ring towards attack by nucleophiles, making the chlorine atom at the C4 position a good leaving group.[8][9]

The mechanism can be broken down into two principal steps:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bonded to the chlorine. This is the rate-determining step and results in the formation of a resonance-stabilized, tetrahedral intermediate known as a Meisenheimer complex .[9][10] The negative charge is delocalized across the electron-withdrawing triazine ring, stabilizing the intermediate.

  • Leaving Group Expulsion: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion, yielding the final substituted product.[9]

This reaction is typically conducted in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Workflow cluster_prep cluster_reaction cluster_workup cluster_analysis reagent_prep 1. Reagent Preparation Dissolve triazine starting material and base in anhydrous solvent. amine_add 2. Amine Addition Add amine solution dropwise to the stirring mixture. reagent_prep->amine_add heating 3. Heating & Reflux Heat the reaction mixture to the desired temperature (e.g., reflux). amine_add->heating monitoring 4. Reaction Monitoring Track progress via TLC until starting material is consumed. heating->monitoring quench 5. Quenching & Precipitation Cool and pour the reaction mixture onto crushed ice to precipitate the product. monitoring->quench Upon Completion filter 6. Filtration Collect the solid product by vacuum filtration. Wash with cold water. quench->filter purify 7. Purification Recrystallize or perform column chromatography if necessary. filter->purify characterize 8. Characterization Confirm structure and purity using NMR, MS, and other analytical techniques. purify->characterize

References

Application Notes and Protocols: Sequential Functionalization of 1,3,5-Triazine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The 1,3,5-triazine (or s-triazine) scaffold is a foundational building block in modern chemistry, with profound implications across medicinal chemistry, materials science, and agrochemicals.[1][2] Its significance is rooted in the predictable and highly controllable reactivity of its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT).[3][4] The electron-deficient nature of the triazine ring, imparted by three electronegative nitrogen atoms, makes the carbon atoms exceptionally susceptible to nucleophilic attack.[1] This property allows for the sequential and selective replacement of its chlorine atoms through a nucleophilic aromatic substitution (SNAr) mechanism.[1][5]

This guide provides a detailed examination of the principles and experimental protocols for the stepwise functionalization of cyanuric chloride. We will explore the causal relationships behind experimental choices, provide validated, step-by-step protocols for mono-, di-, and tri-substitution, and offer insights into the characterization and troubleshooting of these critical reactions. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to leverage the synthetic versatility of the triazine core for their specific applications, from creating novel dendrimers to designing privileged scaffolds for drug discovery.[3][6]

Fundamentals of Triazine Reactivity: The Power of Temperature Control

The cornerstone of selective triazine functionalization lies in the ability to control the reactivity of the three chlorine atoms on cyanuric chloride. Each successive substitution of a chlorine atom with a nucleophile introduces electron-donating character to the ring, which in turn deactivates the remaining carbon-chlorine bonds, making them less electrophilic.[5][7] This diminishing reactivity allows for a stepwise substitution that can be meticulously controlled by one primary experimental variable: temperature .[6][8]

An established empirical rule governs this sequential process:

  • First Substitution: Occurs readily at temperatures between 0–5 °C.[8][9]

  • Second Substitution: Requires moderately elevated temperatures, typically room temperature (20–25 °C) to 50 °C.[8][10]

  • Third Substitution: Necessitates higher energy input, with reactions often requiring heating or reflux conditions (typically >60-80 °C).[9][10]

This temperature-dependent reactivity is the key to synthesizing unsymmetrically substituted triazines with a high degree of precision.

The SNAr Mechanism

The substitution reaction proceeds via a two-step addition-elimination SNAr mechanism:[1][5]

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the triazine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[1]

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion, which is an excellent leaving group.[1]

Visualization: SNAr Mechanism on the Triazine Ring

Caption: The two-step SNAr mechanism for triazine functionalization.

Experimental Protocols

The following protocols detail the sequential substitution of cyanuric chloride. These are generalized procedures that can be adapted based on the specific nucleophile used.

Safety Precaution: Cyanuric chloride is a lachrymator and can cause burns upon skin contact. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9] It is also moisture-sensitive and will hydrolyze to cyanuric acid and HCl.[8]

Protocol 1: Selective Monosubstitution

This protocol describes the replacement of the first chlorine atom on cyanuric chloride. The key to selectivity is maintaining a low temperature (0 °C).

Materials and Reagents:

  • Cyanuric Chloride (TCT)

  • Nucleophile 1 (e.g., an amine, alcohol, or thiol), 1.0 eq.

  • Anhydrous Acetone or Tetrahydrofuran (THF)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or NaHCO₃), 1.0-1.1 eq.

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq.) in anhydrous acetone.

  • Cool the resulting solution to 0 °C using an ice bath. The solution will likely become a suspension.[9]

  • In a separate flask, dissolve Nucleophile 1 (1.0 eq.) and the base (1.0 eq.) in acetone.

  • Add the nucleophile solution dropwise to the stirred cyanuric chloride suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[1][8]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the TCT starting material is consumed.[1]

  • Upon completion, the reaction mixture can be filtered to remove any precipitated salts (like DIEA·HCl or NaCl). The filtrate, containing the 2,4-dichloro-6-(substituted)-1,3,5-triazine, can be used directly in the next step or worked up by removing the solvent under reduced pressure.

Protocol 2: Selective Disubstitution

This protocol builds upon the monosubstituted product to replace the second chlorine atom. This step is typically performed at room temperature.

Materials and Reagents:

  • Monosubstituted dichlorotriazine solution from Protocol 1.

  • Nucleophile 2 (e.g., a different amine), 1.0-1.05 eq.

  • Base (e.g., DIEA or NaHCO₃), 1.0-1.1 eq.

Procedure:

  • To the reaction mixture from Protocol 1 (containing the dichlorotriazine), add a solution of Nucleophile 2 (1.05 eq.) and base (1.1 eq.) in acetone or THF.

  • Allow the reaction flask to warm to room temperature naturally.

  • Stir the reaction mixture for 12-24 hours.[9] The increased temperature provides the necessary activation energy to overcome the higher barrier for the second substitution.

  • Monitor the reaction by TLC for the disappearance of the dichlorotriazine intermediate.

  • Once complete, the product, a 2-chloro-4,6-di(substituted)-1,3,5-triazine, can be isolated. Typically, this involves pouring the reaction mixture into ice water to precipitate the product, which is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) may be required for purification.[12]

Protocol 3: Trisubstitution

This final step replaces the last, least reactive chlorine atom and requires heating.

Materials and Reagents:

  • Disubstituted monochlorotriazine from Protocol 2.

  • Nucleophile 3, 1.1-1.5 eq.

  • Base (e.g., DIEA or K₂CO₃), 1.1-1.5 eq.

  • High-boiling point solvent (e.g., Dioxane, DMF, or Toluene).

Procedure:

  • Dissolve the monochlorotriazine intermediate (1.0 eq.) in a suitable high-boiling solvent.

  • Add Nucleophile 3 (1.5 eq.) and the base (1.5 eq.).

  • Heat the reaction mixture to 80-110 °C (or to reflux) and maintain for 12-24 hours.[9]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water to precipitate the final trisubstituted triazine product.

  • Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

Visualization: Sequential Functionalization Workflow

workflow start Start: 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) step1 Protocol 1: Monosubstitution - Nucleophile 1 (1 eq) - Base (1 eq) - Temp: 0-5 °C start->step1 product1 Product 1: 2,4-Dichloro-6-(Nu1)-triazine step1->product1 step2 Protocol 2: Disubstitution - Nucleophile 2 (1 eq) - Base (1 eq) - Temp: Room Temp product1->step2 product2 Product 2: 2-Chloro-4-(Nu1)-6-(Nu2)-triazine step2->product2 step3 Protocol 3: Trisubstitution - Nucleophile 3 (>1 eq) - Base (>1 eq) - Temp: >80 °C / Reflux product2->step3 product3 Final Product: 2-(Nu3)-4-(Nu1)-6-(Nu2)-triazine step3->product3 end Purification & Characterization product3->end

Caption: Workflow for temperature-controlled sequential SNAr on cyanuric chloride.

Summary of Reaction Conditions
Substitution StepKey ReagentsTemperatureTypical DurationProduct Class
Monosubstitution TCT (1 eq), Nucleophile 1 (1 eq), Base (1 eq)0–5 °C1–3 hoursDichlorotriazine
Disubstitution Dichlorotriazine (1 eq), Nucleophile 2 (1 eq), Base (1 eq)Room Temp (~25 °C)12–24 hoursMonochlorotriazine
Trisubstitution Monochlorotriazine (1 eq), Nucleophile 3 (>1 eq), Base (>1 eq)>80 °C / Reflux12–24 hoursTrisubstituted Triazine

Characterization of Functionalized Triazines

Confirming the structure and purity of the synthesized triazine derivatives is a critical step. A combination of spectroscopic and analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the covalent attachment of the nucleophiles. The disappearance of signals corresponding to the starting material and the appearance of new signals characteristic of the incorporated functional groups provide clear evidence of a successful reaction.[13][14]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are used to confirm the molecular weight of the products at each step, verifying the expected mass increase from the substitution.[13][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups (e.g., N-H stretches from amines, C=O stretches from amides) incorporated onto the triazine core.[13][14]

  • Chromatography: TLC is used for rapid reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is excellent for assessing the purity of the final compound.[16][17]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield / No Reaction Insufficiently reactive nucleophile; Reaction temperature too low; Ineffective base.Increase reaction temperature and/or time. Use a stronger base (e.g., NaH for alcohols). Confirm nucleophile purity.
Mixture of Products (Over-reaction) Reaction temperature was too high, especially during monosubstitution.Strictly maintain the temperature at 0-5 °C for the first step. Ensure slow, dropwise addition of the nucleophile.
Incomplete Reaction (Third Substitution) Steric hindrance from bulky groups; Deactivation of the ring is too strong.Use a larger excess of the third nucleophile and base. Increase the reaction temperature and/or switch to a higher-boiling solvent (e.g., sealed-tube reaction in DMF).
Hydrolysis of C-Cl bond Presence of water in reagents or solvents.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).

Conclusion

The sequential functionalization of 1,3,5-triazine via cyanuric chloride is a powerful, robust, and highly controllable synthetic strategy.[5] By leveraging the fundamental principles of temperature-dependent reactivity, researchers can precisely engineer a vast array of mono-, di-, and trisubstituted triazines. This chemical versatility establishes the triazine core as a truly privileged scaffold, enabling significant advancements in the rational design of novel therapeutics, complex macromolecular structures like dendrimers, and advanced functional materials.[4][18] The protocols and insights provided in this guide offer a solid foundation for harnessing the full potential of triazine chemistry.

References

Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of Substituted 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,5-triazine scaffold is a privileged heterocyclic motif, forming the core of a multitude of compounds with significant applications in medicinal chemistry, materials science, and agriculture.[1][2][3] Its remarkable versatility stems from the ability to introduce a wide array of substituents at the 2, 4, and 6 positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties. One-pot syntheses of these derivatives are particularly sought after in both academic and industrial research due to their efficiency, reduced waste, and operational simplicity.[3][4] This guide provides an in-depth exploration of key one-pot methodologies for the synthesis of substituted 1,3,5-triazines, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Methodology 1: Acid-Catalyzed Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles represents the most atom-economical approach to symmetrically substituted 1,3,5-triazines. While traditionally requiring harsh conditions, the use of acid catalysts can facilitate the reaction under more manageable settings.[1] This method is predicated on the activation of the nitrile by a strong acid to form a highly electrophilic nitrilium ion intermediate, which then serves as the building block for the triazine ring.

Mechanistic Rationale

The reaction proceeds through a stepwise mechanism initiated by the protonation of a nitrile molecule by a strong acid, such as triflic acid (TfOH), to form a nitrilium salt. This salt is then susceptible to nucleophilic attack by a second nitrile molecule. This process repeats with a third nitrile molecule, leading to a linear intermediate that subsequently cyclizes and aromatizes to yield the stable 1,3,5-triazine ring. The relative stability of the intermediate nitrilium salts plays a crucial role in the reaction's success and can even be exploited for the controlled cross-cyclotrimerization to produce unsymmetrical triazines.[5][6][7]

Nitrile Cyclotrimerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization & Aromatization RCN1 R-C≡N Nitrilium1 [R-C≡N⁺-H] RCN1->Nitrilium1 Protonation H_plus H⁺ (from TfOH) Dimer_cation Dimeric Cation Intermediate Nitrilium1->Dimer_cation Nucleophilic Attack RCN2 R-C≡N Trimer_intermediate Linear Trimer Intermediate Dimer_cation->Trimer_intermediate Nucleophilic Attack RCN3 R-C≡N Cyclized_intermediate Cyclized Intermediate Trimer_intermediate->Cyclized_intermediate Intramolecular Cyclization Triazine 2,4,6-Trisubstituted-1,3,5-Triazine Cyclized_intermediate->Triazine Deprotonation & Aromatization

Caption: Mechanism of Acid-Catalyzed Nitrile Cyclotrimerization.

Experimental Protocol: Synthesis of 2,4,6-Triphenyl-1,3,5-triazine

This protocol is adapted from methodologies employing strong acid catalysis.[5][6]

Materials:

  • Benzonitrile (1.0 eq)

  • Triflic acid (TfOH) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup and purification.

Procedure:

  • To a stirred solution of benzonitrile (1.0 mmol, 103 mg) in anhydrous DCM (5 mL) at 0 °C under a nitrogen atmosphere, slowly add triflic acid (1.0 mmol, 150 mg).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the formation of the nitrilium salt intermediate occurs.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into an ice-cold saturated sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 2,4,6-triphenyl-1,3,5-triazine as a white solid.

Methodology 2: Microwave-Assisted, One-Pot, Three-Component Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes.[2][8] This is particularly advantageous for multicomponent reactions, which build molecular complexity in a single step.

Rationale and Advantages

The application of microwave irradiation in the synthesis of 1,3,5-triazines offers several benefits.[2][8][9] The rapid, uniform heating of the reaction mixture can overcome activation energy barriers more efficiently than conventional heating, reducing reaction times from hours to minutes.[10] Furthermore, these reactions can often be performed under solvent-free conditions, aligning with the principles of green chemistry.[2][11]

A notable example is the one-pot condensation of cyanoguanidine, an aromatic aldehyde, and an amine.[12][13] This approach allows for the rapid assembly of highly substituted 2,4-diamino-1,3,5-triazines, a scaffold of significant interest in medicinal chemistry.

Microwave_3C_Workflow Start Combine Reactants: - Cyanoguanidine - Aromatic Aldehyde - Amine - Acid Catalyst (e.g., HCl) MW_Step1 Microwave Irradiation (Step 1) Formation of Dihydrotriazine Intermediate Start->MW_Step1 Base_Addition Addition of Base (e.g., NaOH) MW_Step1->Base_Addition MW_Step2 Microwave Irradiation (Step 2) Rearrangement & Aromatization Base_Addition->MW_Step2 Workup Aqueous Workup & Purification MW_Step2->Workup Product Final Product: Substituted 1,3,5-Triazine Workup->Product

Caption: Workflow for Microwave-Assisted Three-Component Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Aryl-N2-aryl-1,3,5-triazine-2,4-diamines

This protocol is a generalized representation based on the work of Dolzhenko and coworkers.[8][12][13]

Materials:

  • Cyanoguanidine (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Arylamine (e.g., Aniline) (1.0 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 10% w/v)

  • Microwave reactor vials and system.

Procedure:

  • In a 10 mL microwave reactor vial, combine cyanoguanidine (1.0 mmol, 84 mg), the aromatic aldehyde (1.0 mmol), the arylamine (1.0 mmol), and ethanol (2 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-15 minutes. This forms the dihydrotriazine intermediate.

  • After cooling the vial to room temperature, add an excess of aqueous sodium hydroxide solution.

  • Reseal the vial and irradiate again under similar conditions (e.g., 120 °C) for 15-20 minutes to induce Dimroth rearrangement and dehydrogenative aromatization.[12][13]

  • After cooling, the solid product often precipitates. Collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 6,N2-diaryl-1,3,5-triazine-2,4-diamine. Further purification can be achieved by recrystallization if necessary.

Methodology 3: Sequential One-Pot Substitution of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive and highly reactive starting material for the synthesis of diversely substituted 1,3,5-triazines.[14][15][16] The three chlorine atoms can be sequentially substituted by a variety of nucleophiles. The key to a successful one-pot synthesis lies in exploiting the decreasing reactivity of the triazine core after each substitution.[15][17]

Causality of Experimental Choices

The success of this sequential one-pot strategy hinges on precise temperature control. The first substitution can typically be achieved at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third often requires heating.[15] This differential reactivity allows for the controlled, stepwise addition of different nucleophiles without isolating the intermediates.[17] The choice of base is also critical to neutralize the HCl generated during the substitution. Mild bases like sodium bicarbonate or DIPEA are often used to avoid unwanted side reactions.

Experimental Protocol: One-Pot Synthesis of a Trisubstituted Triazine

This protocol demonstrates the synthesis of an unsymmetrically substituted triazine by sequential addition of three different nucleophiles.[17]

Materials:

  • Cyanuric chloride (1.0 eq)

  • Nucleophile A (e.g., Aniline) (1.0 eq)

  • Nucleophile B (e.g., Piperidine) (1.0 eq)

  • Nucleophile C (e.g., Sodium Methoxide) (1.0 eq)

  • Diisopropylethylamine (DIPEA) or Sodium Bicarbonate

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Standard glassware for reaction, workup, and purification.

Procedure:

  • First Substitution: Dissolve cyanuric chloride (1.0 mmol, 184 mg) in anhydrous THF (10 mL) and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve Nucleophile A (1.0 mmol) and a base (e.g., DIPEA, 1.1 mmol) in THF (5 mL). Add this solution dropwise to the cyanuric chloride solution. Stir at 0 °C for 1-2 hours.

  • Second Substitution: To the same reaction mixture, add Nucleophile B (1.0 mmol) and another equivalent of base (1.1 mmol). Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Third Substitution: Add Nucleophile C (1.0 mmol) to the reaction mixture. If Nucleophile C is less reactive, the mixture may need to be heated to reflux (e.g., 60-80 °C) for 4-12 hours until TLC analysis indicates the consumption of the disubstituted intermediate.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue using column chromatography on silica gel to isolate the final trisubstituted 1,3,5-triazine.

Comparative Data Summary

The choice of synthetic method depends on the desired substitution pattern, available starting materials, and required reaction conditions. The following table summarizes the key features of the discussed one-pot methodologies.

Methodology Starting Materials Typical Conditions Yields Advantages Disadvantages
Acid-Catalyzed Cyclotrimerization NitrilesStrong acid (e.g., TfOH), 0 °C to RTModerate to Excellent[1]Atom economical, direct core formation.Often requires harsh/anhydrous conditions, limited to symmetrical products unless carefully controlled.[1][5]
Microwave-Assisted 3-Component Cyanoguanidine, Aldehydes, AminesMicrowave irradiation, 100-150 °C, 10-30 minGood to Excellent[2][13]Rapid, high yields, green (often solvent-free), high complexity from simple precursors.[9][11]Substrate scope can be limited by the stability of reagents under microwave conditions.
Sequential Substitution Cyanuric Chloride, NucleophilesStepwise temperature control (0 °C → RT → Heat)Moderate to Good[15][17]Highly versatile for unsymmetrical triazines, readily available starting material.[14][16]Multi-step one-pot procedure can be long, requires careful control of stoichiometry and temperature.

Conclusion

One-pot synthetic strategies provide powerful and efficient avenues for the construction of substituted 1,3,5-triazines. By understanding the underlying mechanisms and the rationale behind the experimental conditions, researchers can select and optimize the most suitable method for their synthetic targets. The acid-catalyzed cyclotrimerization of nitriles offers an elegant route to symmetrical triazines, while the sequential substitution of cyanuric chloride provides unparalleled access to unsymmetrical derivatives. For rapid library synthesis and adherence to green chemistry principles, microwave-assisted multicomponent reactions represent a state-of-the-art approach. The protocols and comparative data presented herein serve as a comprehensive resource for scientists engaged in the synthesis and development of novel triazine-based compounds.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the principles, application, and detailed protocols for the microwave-assisted synthesis of triazine derivatives. It is designed to equip researchers with the necessary knowledge to leverage this powerful technology for efficient and sustainable chemical synthesis in drug discovery and materials science.

Section 1: The Strategic Advantage of Microwave Synthesis for Triazine Scaffolds

The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antiviral, antimalarial, and antimicrobial applications.[1][2][3][4] Traditionally, the synthesis of these vital compounds, often starting from cyanuric chloride, involves sequential nucleophilic substitutions that require progressively harsher conditions and longer reaction times for each subsequent substitution.[5][6] These conventional methods can lead to thermal degradation of sensitive molecules, significant energy consumption, and the generation of undesirable byproducts.[7]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[7][8][9][10] By utilizing microwave irradiation, MAOS offers a non-classical heating method that provides rapid, uniform, and highly efficient energy transfer directly to the polar reagents and solvents in the reaction mixture.[11][12] This approach leads to dramatic accelerations in reaction rates, often reducing multi-hour or day-long reflux procedures to mere minutes.[11][13] The key advantages, which will be detailed in this guide, include:

  • Accelerated Reaction Rates: Drastically shorter synthesis times.[12]

  • Improved Yields and Purity: Minimized side-product formation due to rapid heating and precise temperature control.[7][12]

  • Enhanced Energy Efficiency: Lower energy consumption compared to conventional oil baths or heating mantles.[7][8]

  • Greener Chemistry: Reduced solvent use and waste generation.[9][13]

This guide will provide the foundational principles of microwave chemistry and a robust, validated protocol for synthesizing substituted triazine derivatives, enabling laboratories to harness the full potential of this enabling technology.

Section 2: The Science of Microwave-Assisted Chemical Synthesis

Understanding the mechanism of microwave heating is crucial for effective protocol development and optimization. Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls inward, microwave heating is a volumetric process where energy is transferred directly to the molecules within the reaction mixture.[7][8][14] This is achieved primarily through two mechanisms: Dipolar Polarization and Ionic Conduction.[7][9][15]

  • Dipolar Polarization: Polar molecules, such as DMF or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the sample.[8][15]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[14]

This direct energy transfer is what allows for the rapid temperature increases and localized superheating effects that accelerate chemical reactions well beyond what is achievable with conventional methods.[15]

Mechanism of Microwave Heating cluster_0 Microwave Irradiation cluster_1 Reaction Medium cluster_2 Heating Mechanism MW Microwave Source (Oscillating Electric Field) P Polar Molecules (e.g., Solvents, Reagents) MW->P Interacts with I Ionic Species (e.g., Catalysts, Salts) MW->I Interacts with DP Dipolar Polarization Molecular Friction P->DP Undergoes IC Ionic Conduction Collisional Energy Transfer I->IC Undergoes H Rapid, Uniform Volumetric Heating DP->H IC->H

Caption: Fundamental mechanisms of microwave-assisted heating.

Section 3: General Experimental Workflow and Equipment

A dedicated, commercially available microwave reactor is essential for safe and reproducible synthesis. These systems are equipped with precise temperature and pressure sensors, magnetic stirring, and safety features to prevent over-pressurization. Domestic microwave ovens are not suitable and are extremely dangerous for chemical synthesis.

The general workflow for any microwave-assisted synthesis is a streamlined process designed for efficiency and control.

General Microwave Synthesis Workflow A 1. Reagent Preparation (Reactants, Solvent, Stir Bar) B 2. Assemble Reaction Vial (Crimp Cap Securely) A->B C 3. Program Reactor (Set Temp, Time, Power, Pressure Limit) B->C D 4. Initiate Microwave Irradiation (Automated Heating & Stirring) C->D E 5. Controlled Cooling (Compressed Air Jet) D->E F 6. Product Work-up (Filtration, Extraction, etc.) E->F G 7. Purification & Analysis (Chromatography, Spectroscopy) F->G Workflow for Reaction Optimization A Define Initial Conditions (Solvent, Base, Stoichiometry) B Temperature Screening (Run reactions at 120, 140, 160°C for 10 min) A->B C Analyze Results (LC-MS) (Identify optimal temperature) B->C D Time Course Study (Run at optimal temp for 2, 5, 10, 15 min) C->D E Analyze Results (LC-MS) (Identify minimum time for completion) D->E F Solvent & Base Screening (Test alternatives if needed) E->F Sub-optimal? G Final Validated Protocol E->G Optimal? F->B

References

Harnessing 4-Chloro-6-methyl-1,3,5-triazin-2-amine for Next-Generation Herbicide Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Introduction

The s-triazine herbicides represent a cornerstone in chemical weed management, offering broad-spectrum control that has supported global food production for decades.[1][2] Their primary mechanism involves the inhibition of photosynthesis, a fundamental process in plant biology.[3][4][5] However, the evolution of herbicide-resistant weeds and increasing environmental scrutiny necessitate the development of new, effective, and selective active ingredients.[5][6] This document provides a detailed technical guide for researchers on the evaluation of 4-Chloro-6-methyl-1,3,5-triazin-2-amine as a candidate for novel herbicide development. We will explore its mechanism of action, protocols for efficacy and selectivity testing, and critical considerations for its progression through the development pipeline.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of the candidate molecule's properties is the foundation of its development. This compound is a substituted s-triazine, and its characteristics are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 21320-62-7PubChem[7]
Molecular Formula C₄H₅ClN₄PubChem[7]
Molecular Weight 144.56 g/mol PubChem[7]
Monoisotopic Mass 144.0202739 DaPubChem[7][8]
Synonyms 2-Methyl-4-amino-6-chloro-1,3,5-triazinePubChem[7]
Storage Keep in dark place, Inert atmosphere, 2-8°CLab-Chemicals.Com[9]

Section 2: The Scientific Rationale - Mechanism of Action

The herbicidal activity of triazines is almost exclusively linked to their ability to disrupt photosynthesis. This provides a clear and testable hypothesis for the action of this compound.

Pillar of Action: Inhibition of Photosystem II (PSII)

Triazine herbicides act as potent inhibitors of the photosynthetic electron transport chain.[3][4] They bind to a specific site on the D1 protein of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1][3] This binding site normally accommodates plastoquinone (QB). By competitively inhibiting the binding of QB, the triazine molecule effectively blocks the flow of electrons from PSII.[1][3]

This blockage leads to a cascade of destructive events:

  • Halt of ATP and NADPH Synthesis: The disruption of electron flow prevents the generation of the energy (ATP) and reducing power (NADPH) required for carbon fixation.[4]

  • Oxidative Stress: The energy from absorbed light cannot be dissipated, leading to the formation of highly reactive oxygen species (ROS).[3]

  • Cellular Damage: These ROS cause rapid lipid peroxidation, destroying cell membranes and chlorophyll, which manifests as chlorosis (yellowing) and eventual plant death.[3][4]

The herbicidal effect is light-dependent and does not occur in the dark.[4]

MoA cluster_PSII Photosystem II (PSII) Complex D1 D1 Protein Electrons Electrons (e⁻) D1->Electrons ROS Reactive Oxygen Species (ROS) D1->ROS Blocked Flow QB_Site QB Binding Site Plastoquinone Plastoquinone (QB) QB_Site->Plastoquinone Light Light Energy Light->D1 H2O H₂O H2O->D1 Electrons->QB_Site Normal Flow ETC To Electron Transport Chain Plastoquinone->ETC Triazine 4-Chloro-6-methyl- 1,3,5-triazin-2-amine Triazine->QB_Site INHIBITION Damage Lipid Peroxidation & Cell Death ROS->Damage

Caption: Inhibition of Photosystem II by this compound.

Section 3: Synthesis and Characterization

The availability of a pure, well-characterized compound is a prerequisite for reliable biological testing. The synthesis of substituted triazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and cost-effective precursor.[10] The differential reactivity of the chlorine atoms allows for sequential, controlled nucleophilic substitution.[10]

Protocol 3.1: Generalized Synthesis

This protocol is adapted from established methods for synthesizing mono- and di-substituted triazines.[10][11][12]

  • Dissolution: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or acetone in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5°C). Causality: Low temperature is critical to control the reaction and favor mono-substitution.

  • First Nucleophilic Substitution: Slowly add a solution of methylamine (1 equivalent) dropwise to the stirred cyanuric chloride solution. Maintain the temperature below 5°C.

  • Base Addition: Concurrently, add a solution of a weak base like sodium carbonate or sodium bicarbonate (1 equivalent) to neutralize the HCl formed during the reaction.[11][12] Causality: Neutralization drives the reaction to completion and prevents unwanted side reactions.

  • Second Nucleophilic Substitution: After the first substitution is complete (monitored by TLC), slowly warm the reaction mixture to room temperature. Add a solution of ammonia (1 equivalent).

  • Reaction Monitoring: Stir the mixture overnight at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Evaporate the solvent under reduced pressure. The resulting precipitate can be filtered and washed with water.[11][12] Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.

Protocol 3.2: Analytical Characterization

The identity and purity of the synthesized compound must be confirmed.

  • Mass Spectrometry (MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight.[13] The expected mass for the [M+H]⁺ ion is approximately 145.02756 Da.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). The spectrum should show distinct peaks corresponding to the methyl (-CH₃) and amine (-NH₂) protons.

    • ¹³C NMR: This will confirm the carbon skeleton of the triazine ring and the methyl group.[13]

Section 4: Herbicide Efficacy and Selectivity Testing

The core of the development process lies in demonstrating potent herbicidal activity against target weeds and safety towards crops. Whole-plant bioassays are the gold standard for this evaluation.[14][15]

Workflow cluster_Testing Greenhouse Bioassays Start Compound Synthesis & Purification SeedPrep Seed Collection & Germination (Weeds & Crops) Start->SeedPrep PlantGrowth Seedling Transplant & Growth to 2-4 Leaf Stage SeedPrep->PlantGrowth Screening Primary Screening (Single High Dose) PlantGrowth->Screening DoseResponse Dose-Response Assay (Multiple Rates) Screening->DoseResponse If Active Selectivity Crop Selectivity Assay (On Crop Species) Screening->Selectivity If Active DataCollection Data Collection (21-28 DAA) - Visual Injury Rating - Biomass Measurement DoseResponse->DataCollection Selectivity->DataCollection Analysis Data Analysis - Calculate % Inhibition - Determine GR₅₀ / ED₅₀ DataCollection->Analysis Decision Decision Point: Advance Candidate? Analysis->Decision

Caption: Workflow for Herbicide Efficacy and Selectivity Evaluation.

Protocol 4.1: Primary Screening for Herbicidal Activity

This protocol is designed to quickly identify if the compound has biological activity.

  • Plant Preparation: Grow a selection of representative broadleaf (e.g., Amaranthus retroflexus - redroot pigweed) and grass (e.g., Setaria faberi - giant foxtail) weeds in pots in a greenhouse. Grow plants until they reach the 2-4 true leaf stage. Causality: This stage is typically when weeds are most susceptible to post-emergence herbicides.

  • Herbicide Formulation: Prepare a stock solution of this compound. For initial screening, a relatively high application rate (e.g., 1000-2000 g a.i./ha equivalent) is used to avoid false negatives. The formulation should include appropriate adjuvants to ensure uptake.

  • Application: Apply the herbicide solution using a cabinet track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[14] This ensures uniform coverage. Include an untreated control group (sprayed with formulation blanks) and a positive control (a commercial standard herbicide).

  • Evaluation: Keep plants in the greenhouse under optimal growing conditions. Evaluate plant injury 7, 14, and 21 days after application (DAA). Use a visual rating scale (0% = no effect, 100% = complete plant death).

Protocol 4.2: Dose-Response and GR₅₀ Determination

If the primary screen shows activity, this protocol quantifies the potency.

  • Rate Selection: Based on the primary screen, select a range of 8-10 application rates that are expected to cause between 10% and 90% growth reduction. A logarithmic series is most efficient.

  • Experimental Setup: Use the same plant species and growth stage as in Protocol 4.1. Replicate each treatment rate at least 3-4 times. Always include an untreated control.

  • Application and Growth: Apply the different rates as described in Protocol 4.1.

  • Data Collection: At 21 DAA, visually assess injury and then harvest the above-ground biomass for each pot. Dry the biomass in an oven until a constant weight is achieved.

  • Data Analysis: Calculate the percent growth reduction for each rate relative to the untreated control. Use statistical software to fit the data to a non-linear regression model (e.g., a four-parameter log-logistic curve) to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth).

Application Rate (g a.i./ha)Biomass (g) - Rep 1Biomass (g) - Rep 2Biomass (g) - Rep 3Avg. Biomass (g)% Growth Reduction
0 (Control)2.52.62.42.50%
502.22.32.12.212%
1001.81.91.81.8326.8%
2001.31.21.41.348%
4000.70.60.70.6773.2%
8000.20.10.20.1793.2%

Protocol 4.3: Crop Selectivity Assessment

This protocol assesses potential phytotoxicity to desirable crops.

  • Plant Selection: Grow key crops (e.g., maize, sorghum, wheat) to the 2-4 leaf stage. Causality: Maize and sorghum are known to have tolerance to some triazines due to their ability to metabolize the herbicide.[4]

  • Application: Apply the herbicide at its effective weed control rate (e.g., 2x GR₅₀) and a higher rate (e.g., 4x GR₅₀). Causality: Using rates higher than the effective dose establishes a margin of crop safety.

  • Evaluation: Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 14, and 21 DAA. If significant injury is observed, a dose-response study on the crop may be warranted.

Section 5: Environmental and Regulatory Considerations

The development of a new herbicide is not only about efficacy but also about safety and environmental stewardship.

Environmental Fate: Triazine herbicides exhibit variable persistence in the environment. Atrazine, a related compound, has a soil half-life of approximately 60 days.[16] They can be degraded by microbial action and chemical processes like hydrolysis.[2][4] However, their mobility in soil and potential to leach into groundwater is a known concern that must be evaluated for any new candidate.[2][17] Early-stage laboratory studies on soil binding (Koc), hydrolysis, and photolysis are essential.

Regulatory Pathway: Any new herbicide active ingredient must be registered with regulatory bodies like the U.S. Environmental Protection Agency (EPA).[18][19] This involves submitting a comprehensive dossier of data on efficacy, toxicology, and environmental impact.[20][21] Adhering to established guidelines for efficacy testing is crucial for a successful submission.

Conclusion

This compound presents a viable scaffold for the development of a new herbicide, grounded in the well-understood mechanism of PSII inhibition. The protocols outlined in this guide provide a systematic framework for its evaluation, from initial efficacy screening to quantifying potency and assessing crop safety. A rigorous and data-driven approach is paramount. By explaining the causality behind each experimental step, we empower researchers to not only execute these protocols but also to interpret the results with confidence, paving the way for the potential discovery of a valuable new tool for sustainable agriculture.

References

Application Notes & Protocols: Mastering Suzuki Coupling Reactions with Chloro-Triazines for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Triazine Scaffold

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and agrochemical design, forming the backbone of numerous FDA-approved drugs and commercial herbicides. Its nitrogen-rich, planar structure allows for versatile interactions with biological targets through hydrogen bonding and π-stacking. The synthetic accessibility of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) makes it an exceptionally valuable and cost-effective starting material for building molecular complexity.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a premier method for forging carbon-carbon bonds, offering broad functional group tolerance and reliable outcomes.[1][2] Applying this reaction to chloro-triazines enables the direct installation of diverse aryl and heteroaryl moieties, creating vast libraries of novel compounds for biological screening.[3][4] However, the electron-deficient nature of the triazine ring and the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts present unique challenges.[5][6][7]

This guide provides an in-depth exploration of the mechanistic principles, strategic considerations, and detailed protocols necessary to successfully implement Suzuki coupling reactions with chloro-triazines, empowering researchers to leverage this powerful transformation effectively.

Mechanistic Foundations: Overcoming the Hurdles of Chloro-Triazine Activation

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions involving challenging substrates like chloro-triazines. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Chloro-triazine) PdII_complex R¹-Pd(II)L₂-X (Aryl Palladium Complex) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diaryl_Pd R¹-Pd(II)L₂-R² Transmetalation->Diaryl_Pd Boronate R²-B(OR)₂ (Activated Boronic Ester) Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate Activation RedElim Reductive Elimination Diaryl_Pd->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The key challenge with chloro-triazines lies in the initial, often rate-limiting, oxidative addition step.

The Oxidative Addition Hurdle

The C-Cl bond on an electron-deficient heterocycle like triazine is significantly stronger and less readily cleaved by the Pd(0) catalyst than C-Br or C-I bonds.[7] Successful oxidative addition requires a highly electron-rich and sterically bulky catalytic center.

  • Expertise & Experience: The choice of ligand is the most critical parameter for activating chloro-heterocycles. Bulky, electron-donating phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are essential.[5][10][11] These ligands increase the electron density on the palladium atom, making it a stronger nucleophile to attack the C-Cl bond. Furthermore, their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the reaction to proceed.[5]

The Role of the Base and Solvent

The base in a Suzuki coupling serves a dual purpose: it activates the organoboron species to form a more nucleophilic boronate complex and participates in the metathesis step to generate the R¹-Pd(II)L₂-R² intermediate.[1][12]

  • Causality Behind Choices:

    • Base: For chloro-triazines, moderately strong bases like K₂CO₃ or K₃PO₄ are often sufficient and offer good functional group tolerance.[4][10] Stronger bases like cesium carbonate (Cs₂CO₃) can sometimes accelerate the reaction but may also promote side reactions. The choice of base can be highly substrate-dependent and is a key parameter for optimization.[13]

    • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[14] Often, the reaction is performed in a biphasic system with a small amount of water, which helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[13][15]

Strategic Protocol Design: Sequential Substitution of Cyanuric Chloride

Cyanuric chloride possesses three chlorine atoms with decreasing reactivity, allowing for a highly controlled, sequential substitution strategy. The first substitution is typically rapid, the second requires more forcing conditions, and the third is the most challenging. This differential reactivity is the cornerstone of building complex, unsymmetrically substituted triazines.[16][17][18]

Sequential_Substitution TCT 2,4,6-Trichloro- 1,3,5-triazine Step1 Suzuki Coupling 1 (R¹-B(OH)₂) Mild Conditions (e.g., 0-25 °C) TCT->Step1 Mono 2-R¹-4,6-Dichloro- 1,3,5-triazine Step1->Mono Step2 Suzuki Coupling 2 (R²-B(OH)₂) Moderate Conditions (e.g., 60-80 °C) Mono->Step2 Di 2-R¹-4-R²-6-Chloro- 1,3,5-triazine Step2->Di Step3 Suzuki Coupling 3 (R³-B(OH)₂) Forcing Conditions (e.g., >100 °C) Di->Step3 Tri 2,4,6-Trisubstituted 1,3,5-triazine Step3->Tri

Figure 2: Logical workflow for the sequential functionalization of cyanuric chloride via Suzuki coupling, leveraging differential reactivity.

Catalyst System Comparison

The selection of the palladium source and ligand is critical. While older catalysts can be effective, modern pre-catalysts often provide higher activity and reproducibility.[6]

Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)Advantages & CausalityDisadvantages
Pd(PPh₃)₄ 2 - 5K₂CO₃Toluene/H₂O80 - 100Commercially available and easy to handle. Effective for the first and sometimes second substitution.[3][19]Air-sensitive; can require higher temperatures and catalyst loadings for less reactive chlorides.
PdCl₂(dppf) 1 - 3K₂CO₃, K₃PO₄Dioxane80 - 110Robust and versatile catalyst. The dppf ligand provides good stability and activity for many heteroaryl chlorides.[4][20]Can be less effective for extremely sterically hindered or electron-poor substrates.
Pd₂(dba)₃ / SPhos 0.5 - 2K₃PO₄, Cs₂CO₃Dioxane, TolueneRT - 100Highly active system. The bulky, electron-rich SPhos ligand excels at activating C-Cl bonds, often allowing for lower temperatures and catalyst loadings.[11]Requires handling of two separate components; ligands can be expensive.

Detailed Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. Each includes steps for reaction monitoring, which is essential for determining reaction completion and preventing the formation of byproducts from over-heating or extended reaction times.

Protocol 1: Synthesis of 2-Aryl-4,6-dichloro-1,3,5-triazine (Mono-substitution)

This protocol details a general procedure for the selective mono-arylation of cyanuric chloride, adapted from established methodologies.[18][21]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To the Schlenk flask, add cyanuric chloride (1.0 equiv) and the arylboronic acid (1.1 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add K₂CO₃ (2.0 equiv) followed by Pd(PPh₃)₄ (0.03 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours. Look for the disappearance of the cyanuric chloride starting material.

  • Workup: Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure mono-substituted product.

Protocol 2: Synthesis of 2,4-Diaryl-6-chloro-1,3,5-triazine (Di-substitution)

This protocol uses the product from Protocol 1 to perform a second Suzuki coupling.

Procedure:

  • Reaction Setup: Follow steps 1-3 from Protocol 1, using the 2-Aryl-4,6-dichloro-1,3,5-triazine (1.0 equiv) as the starting material and a second, different arylboronic acid (1.2 equiv). Using a more active catalyst system like PdCl₂(dppf) or a Pd₂(dba)₃/ligand combination is recommended here due to the reduced reactivity of the substrate.

  • Solvent Addition: Add the degassed solvent as described above.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. The decreased reactivity of the dichlorotriazine necessitates higher thermal energy to drive the oxidative addition.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 2-4 hours. These reactions typically require 12-24 hours for completion.

  • Workup & Purification: Follow steps 7-8 from Protocol 1 to isolate the pure di-substituted product.

Experimental_Workflow Setup 1. Reaction Setup - Add Triazine & Boronic Acid - Flame-dried flask Inert 2. Inert Atmosphere - Purge with Ar or N₂ Setup->Inert Reagents 3. Add Reagents - Base (e.g., K₂CO₃) - Pd Catalyst Inert->Reagents Solvent 4. Add Solvent - Degassed Dioxane/H₂O Reagents->Solvent React 5. Reaction - Stir at specified Temp. Solvent->React Monitor 6. Monitor Progress - TLC / LC-MS React->Monitor Monitor->React Incomplete Workup 7. Workup - Quench, Extract, Dry Monitor->Workup Complete Purify 8. Purification - Column Chromatography Workup->Purify Product Pure Product Purify->Product

References

Application Note & Protocol: Solid-Phase Synthesis of 1,3,5-Triazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazine Scaffolds in Medicinal Chemistry

The 1,3,5-triazine, or s-triazine, ring system is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique chemical properties, including a planar, aromatic structure and the capacity for multi-point substitution, make it an ideal core for the development of diverse compound libraries.[4] Triazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][5] The commercial success of drugs like Enasidenib and Gedatolisib underscores the therapeutic potential of this heterocyclic nucleus.[1]

The power of the triazine scaffold lies in its synthetic accessibility, primarily through the use of 2,4,6-trichloro-1,3,5-triazine (TCT), commonly known as cyanuric chloride.[1][2][6] TCT features three reactive chlorine atoms that can be sequentially and selectively substituted with a variety of nucleophiles (amines, alcohols, thiols) by carefully controlling reaction temperatures.[2][7][8] This stepwise reactivity profile is exceptionally well-suited for solid-phase organic synthesis (SPOS), a powerful technique for the rapid and efficient generation of large combinatorial libraries.[4][9]

SPOS offers significant advantages over traditional solution-phase synthesis, including simplified purification through simple washing and filtration of the resin-bound product, the ability to use excess reagents to drive reactions to completion, and amenability to automation for high-throughput synthesis.[10] This application note provides a comprehensive guide and detailed protocols for the solid-phase synthesis of diverse 1,3,5-triazine libraries, enabling researchers to accelerate the discovery of novel bioactive compounds.

Principle of the Method: Stepwise Nucleophilic Aromatic Substitution on a Solid Support

The solid-phase synthesis of a 1,3,5-triazine library begins with the immobilization of a building block onto a solid support (resin) via a cleavable linker. The triazine scaffold is then constructed on this solid support through a series of sequential nucleophilic aromatic substitution (SNAr) reactions.

The key to this strategy is the differential reactivity of the chlorine atoms on the cyanuric chloride core.[2][7]

  • First Substitution: The first chlorine is highly reactive and can be displaced by a nucleophile at low temperatures (e.g., 0-5 °C).

  • Second Substitution: The introduction of an electron-donating group (like an amine) deactivates the ring, requiring a higher temperature (e.g., room temperature) to substitute the second chlorine.[2]

  • Third Substitution: The final chlorine is the least reactive and typically requires elevated temperatures (e.g., heating or reflux) for its displacement.[2]

This temperature-controlled selectivity allows for the introduction of three distinct points of diversity (R¹, R², R³) around the triazine core.[9] After the final substitution, the fully elaborated triazine molecule is cleaved from the solid support, purified, and characterized.

Experimental Workflow

The overall workflow for the solid-phase synthesis of a tri-substituted triazine library is depicted below. The process involves anchoring the first building block to the resin, followed by sequential, temperature-controlled additions of the triazine core and subsequent nucleophiles, and finally, cleavage from the support.

SPOS_Triazine_Workflow cluster_prep Resin Preparation cluster_synthesis On-Bead Synthesis cluster_cleavage Cleavage & Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin (e.g., in DMF) Deprotect Deprotect Linker (e.g., Piperidine for Fmoc) Couple_R1 Couple First Building Block (R¹) (e.g., Amino Acid) Deprotect->Couple_R1 Start Synthesis Wash1 Wash Couple_TCT Couple TCT (Triazine Core) @ 0°C Wash2 Wash Couple_R2 Couple Second Building Block (R²) @ Room Temp Wash3 Wash Couple_R3 Couple Third Building Block (R³) @ Elevated Temp Wash4 Wash Cleave Cleave from Resin (e.g., TFA Cocktail) Wash4->Cleave Finalize Purify Purify Product (e.g., HPLC) Characterize Characterize (e.g., LC-MS, NMR)

Figure 1. General workflow for solid-phase synthesis of a 1,3,5-triazine library.

Detailed Protocols

The following protocols describe a general method for the synthesis of a 2,4,6-trisubstituted-1,3,5-triazine library starting from an amino acid anchored to Rink Amide resin.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (loading capacity ~0.5-1.0 mmol/g).[11][12]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Acetone (HPLC grade).

  • Reagents:

    • Fmoc-protected amino acids

    • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)[6]

    • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HATU.

    • Bases: N,N-Diisopropylethylamine (DIEA), Piperidine.

    • Nucleophiles (R² and R³): A diverse set of primary and secondary amines.

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Protocol 1: Resin Preparation and Anchoring of the First Building Block (R¹)
  • Resin Swelling: Place the Rink Amide resin (1.0 eq) in a solid-phase synthesis vessel. Add DMF (10 mL/g of resin) and gently agitate for 1 hour to swell the resin beads.[13]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL/g of resin) and agitate for 30 minutes. Drain and repeat once.[14]

  • Washing: Wash the resin thoroughly by sequentially adding the solvent, agitating for 1 minute, and draining. Perform washes with DMF (3x), DCM (3x), and DMF (3x).

  • Kaiser Test (Optional but Recommended): Take a few beads and perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

  • Coupling of R¹ (Amino Acid):

    • In a separate vial, dissolve the Fmoc-amino acid (3.0 eq), DIC (3.0 eq), and Oxyma (3.0 eq) in DMF.

    • Add this coupling solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin as described in step 3.

  • Kaiser Test: A negative Kaiser test (colorless or yellow beads) indicates complete coupling of the amino acid.

Protocol 2: Stepwise Assembly of the Triazine Library
  • Fmoc Deprotection: Remove the Fmoc group from the anchored amino acid by following step 2 of Protocol 4.2. Wash the resin as described.

  • Coupling of Cyanuric Chloride (TCT):

    • In a separate, dry vial, dissolve TCT (5.0 eq) in anhydrous THF or 1,4-dioxane.

    • Cool this solution to 0 °C in an ice bath.

    • Add DIEA (5.0 eq) to the resin, followed immediately by the cold TCT solution.

    • Agitate the reaction mixture at 0 °C for 4 hours.[15] Causality: Maintaining a low temperature is critical to ensure monosubstitution and prevent cross-linking of the resin.[9][15]

  • Washing: Drain the TCT solution and wash the resin thoroughly with THF (3x), DCM (3x), and DMF (3x).

  • Substitution with Second Nucleophile (R²):

    • Dissolve the second nucleophile (e.g., a primary amine, 5.0 eq) and DIEA (5.0 eq) in DMF.

    • Add this solution to the resin.

    • Agitate the mixture at room temperature for 6-12 hours.

  • Washing: Drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Substitution with Third Nucleophile (R³):

    • Dissolve the third nucleophile (e.g., a different amine, 10.0 eq) and DIEA (10.0 eq) in a suitable solvent like DMF or N-Methyl-2-pyrrolidone (NMP).

    • Add the solution to the resin and agitate at an elevated temperature (e.g., 50-80 °C) for 12-24 hours. Causality: The final substitution requires more forcing conditions due to the deactivation of the triazine ring by the first two electron-donating substituents.[2]

  • Final Washing: After the reaction is complete, cool the vessel to room temperature. Drain the solution and wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under high vacuum.

Protocol 3: Cleavage and Product Isolation
  • Cleavage: Place the dry, final resin in a reaction vessel. Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) (10 mL/g of resin). Safety Note: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Isolation: Filter the resin and wash it with a small amount of fresh TFA. Collect the combined filtrate.

  • Precipitation: Add the filtrate dropwise to a flask of ice-cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude product should form.

  • Purification: Centrifuge the mixture, decant the ether, and dry the crude product. Purify the compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16]

Trustworthiness: In-Process Controls and Validation

To ensure the reliability and success of the synthesis, in-process controls are essential.

  • Kaiser Test: Used to qualitatively monitor the presence (blue color) or absence (yellow/colorless) of free primary amines on the resin. It is crucial for confirming the completion of both deprotection and coupling steps.

  • Test Cleavage: For multi-step syntheses, a small amount of resin can be cleaved after a key step (e.g., after the addition of R²) and analyzed by LC-MS. This provides direct evidence that the desired on-bead transformation has occurred before proceeding to the next step.

  • Final Product Analysis: The ultimate validation of the synthesis is the characterization of the cleaved product. High-purity fractions from RP-HPLC should be analyzed by high-resolution LC-MS to confirm the exact mass and by ¹H and ¹³C NMR to verify the structure.

Data Summary: Reaction Parameters

The following table summarizes the typical reaction conditions for the stepwise substitution on the triazine core.

Step Reagent Equivalents Base (eq.) Solvent Temperature Time
Substitution 1 TCT5.0DIEA (5.0)THF / Dioxane0 °C4 h
Substitution 2 R²-NH₂5.0DIEA (5.0)DMFRoom Temp6-12 h
Substitution 3 R³-NH₂10.0DIEA (10.0)DMF / NMP50-80 °C12-24 h

References

Application Notes & Protocols: 4-Chloro-6-methyl-1,3,5-triazin-2-amine as a Versatile Linker Molecule

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Triazine Scaffold

The 1,3,5-triazine ring is a privileged heterocyclic scaffold, forming the core of a multitude of compounds across medicinal chemistry, materials science, and agricultural science.[1][2][3] Its prevalence is due to a combination of high thermal and chemical stability, a rigid planar structure, and predictable, controllable reactivity. The electron-deficient nature of the triazine ring, imparted by its three nitrogen atoms, makes carbon atoms highly electrophilic and susceptible to sequential nucleophilic aromatic substitution (SNAr).[1]

This guide focuses on a specific, asymmetrically substituted derivative: 4-Chloro-6-methyl-1,3,5-triazin-2-amine (CMTA). This molecule is not merely a structural unit but a strategic linker, equipped with three distinct functionalities:

  • A Reactive Chlorine Atom: Serves as an excellent leaving group for SNAr reactions, providing a primary site for covalent linkage.

  • An Amino Group: A nucleophilic site that can also participate in further reactions or act as a hydrogen-bond donor, influencing molecular recognition and solubility.

  • A Methyl Group: A non-reactive, space-filling group that can modulate the molecule's steric profile and solubility.

This unique combination of a reactive electrophilic site (the C-Cl bond) and a nucleophilic site (the -NH2 group) on a stable core makes CMTA a highly valuable and versatile building block for constructing complex molecular architectures, from novel drug candidates to functional polymers.

Core Reactivity Principle: Nucleophilic Aromatic Substitution (SNAr)

The foundational chemistry governing the use of CMTA as a linker is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the three ring nitrogens renders the carbon atom bonded to the chlorine highly electron-deficient and thus, a prime target for nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electrophilic carbon atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of the chloride ion, which is an excellent leaving group.[1]

A critical aspect of triazine chemistry is the ability to control substitutions sequentially. While cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows for up to three substitutions controlled by temperature, CMTA possesses only one reactive chlorine.[4] The presence of the electron-donating amino and methyl groups slightly reduces the electrophilicity of the ring compared to its polychlorinated counterparts, which can influence the required reaction conditions.[5]

Caption: General SNAr mechanism on CMTA.

Application I: Synthesis of Bioactive Molecules in Drug Discovery

The triazine scaffold is a cornerstone in the development of therapeutics, particularly in oncology.[2][6] Triazine derivatives have been successfully designed as inhibitors of key signaling pathways, such as the EGFR cascade, which is often dysregulated in cancer.[2] CMTA serves as an ideal starting point for creating libraries of novel, substituted triazines for screening and lead optimization.

Protocol 1: Synthesis of N-Substituted Triazine Derivatives

This protocol details a general method for the reaction of CMTA with primary or secondary amines, a common strategy for building molecular diversity.

Protocol1_Workflow start Start reactants 1. Dissolve CMTA & Amine in Anhydrous Solvent (e.g., THF, DMF) start->reactants base 2. Add Base (e.g., DIEA, K₂CO₃) reactants->base reaction 3. Stir at RT to Reflux (Monitor by TLC) base->reaction workup 4. Aqueous Work-up (Partition between Water & Organic Solvent) reaction->workup dry 5. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) workup->dry concentrate 6. Concentrate in vacuo dry->concentrate purify 7. Purify (Column Chromatography or Recrystallization) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for N-substitution.

Methodology:

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂).

  • Nucleophile Addition: Add the desired amine nucleophile (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base (1.5 eq), such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), to act as an HCl scavenger.[2] Alternatively, an inorganic base like Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) can be used, particularly with DMF as the solvent.[7][8]

    • Causality Explored: The SNAr reaction liberates one equivalent of HCl. A base is crucial to neutralize this acid, preventing the protonation of the amine nucleophile (which would render it non-nucleophilic) and driving the reaction to completion.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 25-80 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting CMTA spot is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. If the solvent is water-miscible (like THF or DMF), remove it under reduced pressure and partition the residue between water and an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2] If DCM was used as the reaction solvent, wash the mixture directly with water several times to remove the base salts.[9]

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the final product.

    • Self-Validation System: Successful synthesis is confirmed by characterization (¹H NMR, ¹³C NMR, HRMS) showing the incorporation of the amine substituent and the absence of the starting material. A sharp melting point after recrystallization indicates high purity.

Protocol 2: Synthesis of Thioether-Substituted Triazines

This protocol outlines the reaction of CMTA with thiol nucleophiles to create triazinyl thioethers, which are also of interest in medicinal chemistry.

Methodology:

  • Thiolate Formation: In a dry flask, dissolve the desired thiol (1.1 eq) in an anhydrous polar aprotic solvent like DMF. Add a base such as Potassium Carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 15-30 minutes.[2]

    • Causality Explored: Thiols are less nucleophilic than their corresponding thiolate anions. The base deprotonates the thiol to form the thiolate in situ, which is a much more potent nucleophile for the SNAr reaction.

  • CMTA Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring thiolate mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.[1][2]

    • Expert Insight: Reactions with thiols often require slightly elevated temperatures compared to amines to achieve a reasonable reaction rate, compensating for the generally lower reactivity of sulfur nucleophiles in this context.[5]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the product and dissolve the inorganic salts.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Typical SNAr Conditions

The choice of reaction parameters is critical for successful substitution on the triazine core.

Nucleophile (Nu-H)Typical BaseSolvent(s)Temperature (°C)Reference(s)
Primary/Secondary AmineDIEA, TEA, K₂CO₃THF, DCM, DMF25 - 80[2][5][9]
ThiolK₂CO₃, NaHDMF, THF60 - 80[1][2]
Alcohol/PhenolNaH, K₂CO₃THF, DMF0 - 60[1][7]

Application II: Linker for Functional Polymers and Covalent Organic Frameworks (COFs)

While C3-symmetric triazines like cyanuric chloride are commonly used to build highly ordered 2D COFs, the bifunctional nature of CMTA makes it a candidate for synthesizing linear or cross-linked covalent triazine polymers (CTPs).[10][11][12] The inherent stability and nitrogen-rich structure of the triazine ring can impart valuable properties to these materials, such as high thermal stability, chelation capabilities, and utility in applications like gas sorption or catalysis.[11][12][13]

Conceptual Protocol 3: Synthesis of a Linear Polymer via Self-Condensation

This conceptual protocol outlines how CMTA could undergo polycondensation, where the amino group of one monomer attacks the chloro-substituted carbon of another.

Protocol3_Concept cluster_process Polycondensation Process Monomer CMTA Monomer Solvent 1. Dissolve CMTA in High-Boiling Solvent (e.g., DMAc, NMP) Monomer->Solvent Input Polymer Linear Polymer Chain (-[CMTA-HCI]-)n Base 2. Add Strong Base (e.g., NaH, K₂CO₃) Solvent->Base Heat 3. Heat under Inert Gas (e.g., 120-180 °C) Base->Heat Precipitate 4. Precipitate Polymer (e.g., add to Methanol/Water) Heat->Precipitate Wash 5. Wash Extensively (Soxhlet Extraction) Precipitate->Wash Dry 6. Dry in vacuo Wash->Dry Dry->Polymer Output

Caption: Conceptual workflow for CMTA polymerization.

Methodology:

  • Setup: Add CMTA (1.0 eq) and a robust base like K₂CO₃ (2.0 eq) to a reaction vessel suitable for high temperatures (e.g., a three-neck flask with a condenser or a sealed pressure vessel).

  • Solvent: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture under an inert atmosphere to a high temperature (e.g., 150 °C) for 24-72 hours.

    • Causality Explored: High temperatures are required to overcome the activation energy for the SNAr reaction between the relatively weak nucleophilic amino group and the deactivated triazine ring of another monomer. A sealed vessel may be necessary to prevent solvent loss and build pressure, facilitating the reaction.

  • Isolation: After cooling, pour the reaction mixture into a large volume of a non-solvent like methanol or water to precipitate the crude polymer.

  • Purification: Collect the solid by filtration. The polymer must be washed extensively to remove unreacted monomer and salts. This is often best accomplished by Soxhlet extraction with various solvents (e.g., methanol, THF, chloroform).

  • Activation: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) to remove trapped solvent and fully activate the material.

Physicochemical Data and Safety Information

PropertyValueReference(s)
IUPAC Name This compound[14]
CAS Number 21320-62-7[14][15][16]
Molecular Formula C₄H₅ClN₄[14]
Molecular Weight 144.56 g/mol [14][16]
Appearance White to off-white solid
Storage 2-8°C, Inert atmosphere, Keep in dark place[16]

GHS Hazard Information: [14]

  • Pictogram: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or chemical fume hood. Avoid breathing dust.

Conclusion and Future Outlook

This compound is a potent and versatile linker molecule whose value lies in its straightforward and predictable reactivity. The single, reactive chlorine site allows for clean, high-yielding substitution reactions with a wide array of nucleophiles, making it an excellent platform for generating chemical libraries for drug discovery. Furthermore, its bifunctional character opens avenues for its use in polymer chemistry to create novel materials with tailored properties. Future research could explore its role in creating targeted covalent inhibitors, developing stimuli-responsive materials, or acting as a key node in the synthesis of complex, multi-component molecular systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-6-methyl-1,3,5-triazin-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic principles behind the reaction to provide actionable, field-proven troubleshooting advice and protocols aimed at maximizing yield and purity.

The synthesis of unsymmetrically substituted triazines is a classic challenge in heterocyclic chemistry. The process relies on the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride or a related dichlorotriazine precursor. The key to success lies in exploiting the differential reactivity of the chlorine atoms on the triazine ring, which is highly dependent on temperature.[1][2] Failure to precisely control reaction parameters is the primary source of low yields and difficult-to-remove impurities.

This guide is structured into a Troubleshooting Q&A section to address specific problems, a broader FAQ section for foundational knowledge, and a detailed Optimized Synthesis Protocol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions in your experiments.

Q1: My overall yield is consistently low, and TLC/LC-MS analysis shows a complex mixture of products. What are the most likely causes?

A: A low yield in this synthesis is almost always a result of one or more of the following issues: poor selectivity, unwanted side reactions (primarily hydrolysis), or mechanical losses during workup. Let's break down the causes and solutions.

Primary Causes & Solutions:

  • Poor Temperature Control: The reactivity of the chlorine atoms on the triazine ring is exponentially related to temperature. The first substitution occurs readily at 0-5 °C, the second requires moderate temperatures (e.g., room temperature to 45 °C), and the third demands elevated temperatures (>80 °C).[1] If you are reacting 2,4-dichloro-6-methyl-1,3,5-triazine with ammonia, for example, and you allow the temperature to rise above the optimal range, you will inevitably form the 2,4-diamino-6-methyl-1,3,5-triazine byproduct.

    • Solution: Maintain strict temperature control at each stage. Use an ice/salt bath for the initial substitution and carefully monitor the internal reaction temperature, not just the bath temperature. Add reagents dropwise to prevent exothermic spikes.[3]

  • Incorrect pH / Inefficient HCl Scavenging: Each substitution step liberates one equivalent of hydrochloric acid (HCl). If not neutralized, the accumulating acid can protonate the amine nucleophile, rendering it unreactive. Furthermore, acidic conditions can promote the hydrolysis of the C-Cl bond on the triazine ring.[4]

    • Solution: Use an appropriate acid scavenger. A mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often preferred as it maintains a buffered pH range.[5][6] Ensure vigorous stirring to keep the base suspended and available for neutralization. The base should be present during the addition of the amine.

  • Hydrolysis of the Product: The target molecule, this compound, still possesses a reactive C-Cl bond. This bond is susceptible to hydrolysis, especially during aqueous workup or if the reaction is run for an extended period in the presence of water, leading to the formation of 4-Amino-6-methyl-1,3,5-triazin-2(1H)-one.[7][8][9]

    • Solution: Minimize contact with water, especially at non-neutral pH or elevated temperatures during workup. Once the reaction is complete, proceed with extraction and isolation promptly. If possible, use anhydrous solvents for the reaction.[10]

The following flowchart provides a decision-making framework for diagnosing low-yield issues.

G start Low Yield or Impure Product check_tlc Analyze Crude by TLC/LC-MS: Multiple Spots Observed? start->check_tlc major_byproduct Identify Major Byproduct(s) check_tlc->major_byproduct Yes end_purification Issue is likely mechanical loss during workup/purification. Review filtration, extraction, and transfer steps. check_tlc->end_purification No, single spot (but low mass) higher_mw Byproduct MW > Product MW? major_byproduct->higher_mw lower_mw Byproduct MW ≈ Product MW (Hydroxylated)? higher_mw->lower_mw No overreaction Problem: Over-reaction Solution: 1. Lower reaction temperature. 2. Slow reagent addition rate. 3. Verify stoichiometry. higher_mw->overreaction Yes (Di-Substituted) starting_material Significant Starting Material Remains? lower_mw->starting_material No hydrolysis Problem: Hydrolysis Solution: 1. Ensure pH is neutral/basic. 2. Use anhydrous solvents. 3. Minimize aqueous workup time. lower_mw->hydrolysis Yes incomplete_rxn Problem: Incomplete Reaction Solution: 1. Check base activity/amount. 2. Verify amine reagent quality. 3. Increase reaction time (at correct temp). starting_material->incomplete_rxn Yes end_other Re-evaluate reaction scheme or reagent purity. starting_material->end_other No, other issue

Caption: Troubleshooting workflow for low yield.

Q2: I'm seeing a significant amount of a di-substituted byproduct. How can I improve selectivity for the mono-chloro product?

A: This is the most critical challenge and it stems directly from the reaction kinetics. The formation of a di-substituted byproduct (e.g., 2,4-diamino-6-methyl-1,3,5-triazine) means the second nucleophilic substitution is occurring at a competitive rate to the first.

Causality: The introduction of an electron-donating group (like an amino or methyl group) deactivates the triazine ring towards further nucleophilic attack. However, this deactivation is not absolute and can be overcome by excessive energy (heat) or high concentrations of the nucleophile.[1][11][12]

Solutions for Maximizing Selectivity:

  • Strict Temperature Control: This cannot be overstated. For the reaction of 2,4-dichloro-6-methyl-1,3,5-triazine with ammonia (or an amine), the temperature should be maintained rigorously, for instance, below 10 °C.[3] A 5-10 °C increase can be enough to significantly accelerate the second substitution, ruining selectivity.

  • Slow Reagent Addition: Add your nucleophile (e.g., aqueous ammonia) dropwise over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the nucleophile low, favoring the reaction with the more electrophilic starting material (dichlorotriazine) over the less electrophilic mono-substituted intermediate.

  • Correct Stoichiometry: Use a slight excess, but not a large excess, of the amine nucleophile (e.g., 1.05-1.1 equivalents). A large excess will drive the reaction towards the di-substituted product by mass action.

Q3: My product appears to be degrading, and I suspect hydrolysis to the hydroxy-triazine. How can this be prevented?

A: Hydrolysis, the replacement of a chlorine atom with a hydroxyl group, is a common and often overlooked side reaction. The resulting hydroxy-triazine (a triazinone) is often polar, crystalline, and can be difficult to separate from the desired product.

Causality: The C-Cl bonds on the triazine ring are electrophilic and can be attacked by water, which acts as a nucleophile. This process is catalyzed by both acid (which protonates the ring, making it more electrophilic) and base (which generates hydroxide ions, a stronger nucleophile).[4][8][13]

Preventative Measures:

  • Maintain Neutral or Mildly Basic pH: During the reaction, ensure your acid scavenger is effective. After the reaction, neutralize the mixture carefully before extraction. Avoid strongly acidic or basic conditions during workup.

  • Use Anhydrous Solvents: When possible, performing the reaction in an anhydrous solvent like THF or acetone can significantly suppress hydrolysis.[3][10] If using an aqueous amine solution, use the most concentrated form available to minimize added water.

  • Minimize Aqueous Workup: Do not leave the reaction mixture in contact with aqueous layers for extended periods. Perform extractions quickly and dry the combined organic layers thoroughly with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

  • Temperature During Workup: Keep temperatures low during workup and isolation. Avoid heating aqueous mixtures of your product.

Frequently Asked Questions (FAQs)

Q: What is the ideal reaction sequence? Should I start from cyanuric chloride or a dichlorinated intermediate?

A: While you can synthesize this molecule from cyanuric chloride in a one-pot, three-step sequence (e.g., adding a methyl source, then ammonia, then isolating), a more controlled and higher-yielding approach often starts with a commercially available dichlorinated intermediate, such as 2,4-dichloro-6-methyl-1,3,5-triazine. This eliminates one step of selectivity you need to control. The subsequent reaction with ammonia (or an ammonium salt) is then the single critical step to manage.

Q: Which base is most suitable for scavenging HCl?

A: The choice of base is critical for maintaining pH without introducing other complications.

  • Sodium Carbonate (Na₂CO₃) or Bicarbonate (NaHCO₃): These are excellent choices. They are inexpensive, easy to remove during workup (soluble in water), and provide a buffering effect that prevents the pH from becoming too high, which could accelerate hydrolysis.[5][6]

  • Aqueous Sodium Hydroxide (NaOH): Can be used, but requires very careful, slow addition to avoid creating localized areas of high pH that can aggressively promote hydrolysis.[8][14]

  • Tertiary Amines (e.g., N-methylmorpholine, Diisopropylethylamine): These are effective in organic solvents but can complicate purification as they and their hydrochloride salts may be soluble in the organic phase.[15][16]

For reactions in acetone/water or similar systems, Na₂CO₃ is often the most reliable choice.

Q: How should the final product be purified?

A: Purification strategies depend on the scale and the nature of the impurities.

  • Precipitation/Filtration: Often, the product will precipitate from the reaction mixture upon completion. The crude solid can be collected by filtration and washed sequentially with cold water (to remove inorganic salts) and a non-polar solvent like hexanes (to remove non-polar impurities).[5]

  • Recrystallization: This is the most common method for achieving high purity. A suitable solvent system must be determined empirically, but solvents like ethyl acetate, acetonitrile, or ethanol/water mixtures are good starting points.[5]

  • Chromatography: If recrystallization fails to remove persistent impurities, column chromatography can be effective. However, it can be challenging due to the polarity of the triazine compounds. For very high purity on a small scale, semi-preparative HPLC can be used.

Data & Conditions Summary

The following tables summarize key reaction parameters and troubleshooting logic.

Table 1: Recommended Reaction Conditions for Amination of 2,4-dichloro-6-methyl-1,3,5-triazine

ParameterRecommended ValueRationale
Temperature 0 - 10 °CMaximizes selectivity for mono-substitution by slowing the rate of the second substitution.[3]
Nucleophile Aqueous NH₃ or NH₄ClReadily available and effective nitrogen source.
Stoichiometry 1.0 - 1.1 equivalents of NH₃Sufficient for reaction without driving di-substitution via mass action.
Solvent Acetone/Water or THF/WaterAllows for solubility of both the organic triazine and the inorganic base.[3][6]
Base (HCl Scavenger) 1.1 - 1.5 equivalents Na₂CO₃Effectively neutralizes HCl, is easily removed, and buffers the pH.[6]
Reaction Time 2 - 6 hoursTypically sufficient for full conversion; monitor by TLC or LC-MS.

Table 2: Troubleshooting Synthesis Issues

Observed ProblemMost Likely CauseKey Corrective Action(s)
Di-amino Byproduct Reaction temperature too high.Maintain internal temperature < 10 °C; slow the rate of ammonia addition.
Hydroxy-triazine Impurity Hydrolysis due to incorrect pH or water.Ensure sufficient base is present; minimize aqueous workup time; avoid strong acids/bases.
Starting Material Remains Incomplete reaction.Verify activity of amine; ensure sufficient base; allow for longer reaction time (at low temp).
Product Lost During Workup Product is partially water-soluble.Saturate the aqueous layer with NaCl (brine) during extraction to reduce product solubility.

Optimized Synthesis Protocol

This protocol describes the synthesis of this compound from 2,4-dichloro-6-methyl-1,3,5-triazine.

Materials:

  • 2,4-dichloro-6-methyl-1,3,5-triazine

  • Ammonium Hydroxide (e.g., 28-30% aqueous solution)

  • Sodium Carbonate (Na₂CO₃)

  • Acetone

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2,4-dichloro-6-methyl-1,3,5-triazine (1.0 eq) and sodium carbonate (1.2 eq).

  • Dissolution: Add acetone to the flask (approx. 5-10 mL per gram of starting material) and stir to form a suspension.

  • Cooling: Cool the flask in an ice/salt bath until the internal temperature is stable between 0 and 5 °C.

  • Reagent Addition: Add ammonium hydroxide (1.05 eq) to the dropping funnel. Add the ammonium hydroxide solution dropwise to the stirred triazine suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching & Isolation: Once the starting material is consumed, allow the mixture to warm to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: To the remaining aqueous slurry, add ethyl acetate and stir. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Caption: Optimized experimental workflow.

References

Technical Support Center: Navigating Side Reactions in 1,3,5-Triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,3,5-Triazine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of 1,3,5-triazine derivatives. By understanding the mechanistic origins of these byproducts, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,3,5-triazines, providing potential causes and actionable solutions.

I. Issues in Nitrile Cyclotrimerization

The cyclotrimerization of nitriles is a fundamental method for synthesizing symmetrically substituted 1,3,5-triazines. However, this reaction can be plagued by issues of low yield and the formation of unwanted byproducts.

A1: Root Causes & Solutions for Incomplete Cyclotrimerization

Low yields in nitrile cyclotrimerization often stem from harsh reaction conditions, catalyst inefficiency, or the inherent reactivity of the nitrile.[1]

  • Causality: The cyclotrimerization of nitriles typically requires high temperatures and pressures to overcome the activation energy for the formation of the triazine ring.[1] Insufficient energy input can lead to an incomplete reaction. Furthermore, the choice of catalyst is crucial; Lewis acids are often employed to activate the nitrile group, and their effectiveness can vary significantly depending on the substrate.[2]

  • Troubleshooting & Optimization:

    • Reaction Conditions: For thermally driven reactions, ensure that the temperature is sufficiently high and maintained consistently. Microwave irradiation can be a highly effective alternative to conventional heating, often leading to shorter reaction times and improved yields by avoiding the decomposition of reagents and products.[1]

    • Catalyst Selection: Experiment with different Lewis acid catalysts. Silica-supported Lewis acids have been shown to be effective, particularly in solvent-free conditions.[2]

    • Solvent-Free Conditions: Consider running the reaction neat (solvent-free), as this can increase the effective concentration of the reactants and promote cyclotrimerization.[1]

    • Reactant Purity: Ensure the nitrile starting material is pure and dry, as impurities can interfere with the catalytic cycle.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Often several hours (e.g., 24 h)Typically minutes (e.g., 30 min)
Temperature High (e.g., 200 °C)Often higher localized temperatures
Yields Can be moderate to goodOften higher than conventional heating
Side Reactions More prevalent due to prolonged heatingOften reduced due to shorter reaction times

Table 1: Comparison of Conventional Heating and Microwave Irradiation for Nitrile Cyclotrimerization.

A2: Strategies for Controlled Cross-Cyclotrimerization

The formation of a mixture of symmetrically and unsymmetrically substituted triazines is a common challenge in cross-cyclotrimerization reactions.[3]

  • Causality: When two different nitriles are reacted together, they can homotrimerize to form two different symmetrical triazines, in addition to the desired heterotrimerization to form the unsymmetrical product. The relative rates of these competing reactions determine the product distribution.

  • Troubleshooting & Optimization:

    • One-Pot Sequential Addition: A successful strategy involves the controlled, sequential addition of the nitriles. In this approach, one nitrile is first activated with a strong electrophile (e.g., triflic anhydride or triflic acid) at a low temperature to form a nitrilium salt intermediate. Subsequently, the second nitrile is added at a higher temperature to promote the formation of the unsymmetrical triazine.[4][5] The success of this method relies on the relative stability of the intermediate nitrilium salts.[5]

    • Stoichiometry: Carefully controlling the stoichiometry of the two nitriles can favor the formation of the desired unsymmetrical product. Often, an excess of one nitrile is used.[3]

    • Microwave-Assisted Synthesis: As with homotrimerization, microwave irradiation can be beneficial in cross-cyclotrimerization reactions, offering better control and potentially higher yields of the desired unsymmetrical product.[3]

II. Side Reactions in Syntheses Involving Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile precursor for a wide range of substituted triazines via sequential nucleophilic substitution of its chlorine atoms.

A3: Preventing Unwanted Hydrolysis of Chlorotriazines

The hydrolysis of the chlorine substituents on the triazine ring is a common side reaction, particularly when working in aqueous or protic solvents.

  • Causality: The carbon atoms of the triazine ring are electrophilic and susceptible to nucleophilic attack. Water, although a weak nucleophile, can react with the chlorotriazine, especially under basic conditions, to replace the chlorine atoms with hydroxyl groups. The reactivity of the chlorine atoms decreases with each substitution.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Whenever possible, conduct the reaction under strictly anhydrous conditions using dry solvents and reagents.

    • pH Control: If the reaction must be performed in the presence of water, maintain a neutral or slightly acidic pH to minimize the rate of hydrolysis, which is significantly accelerated under basic conditions.

    • Temperature Control: The rate of hydrolysis is temperature-dependent. Running the reaction at lower temperatures can help to suppress this side reaction.

    • Choice of Base: If a base is required to neutralize the HCl generated during the substitution, use a non-nucleophilic, sterically hindered base.

III. Challenges in the Pinner Triazine Synthesis and Other Amidine-Based Routes

The Pinner synthesis, which involves the reaction of an amidine with phosgene or a phosgene equivalent, and other related methods using amidines as precursors, can also present challenges.

A4: Controlling the Formation of Pyrimidine Byproducts

The formation of pyrimidines is a known side reaction in syntheses aiming for triazines, especially when amidines are involved.[6][7][8][9]

  • Causality: The reaction pathway leading to either a triazine or a pyrimidine can be influenced by the nature of the reactants and the reaction conditions. In some cases, the amidine can react with two molecules of a suitable coupling partner (like a nitrile) in a [3+3] annulation to form a dihydropyrimidine intermediate, which can then be oxidized to the aromatic pyrimidine.[10]

  • Troubleshooting & Optimization:

    • Reactant Stoichiometry: Carefully control the stoichiometry of the amidine and nitrile. An excess of the nitrile may favor the cyclotrimerization pathway to the triazine.

    • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can significantly influence the reaction outcome. For instance, some copper-catalyzed systems are known to promote pyrimidine synthesis from nitriles.[6] Exploring different catalytic systems may shift the selectivity towards the desired triazine.

    • Nature of the Amidine: The substitution pattern of the amidine can influence its reactivity and the propensity for pyrimidine formation.

A5: Optimizing Triazine Synthesis from Biguanides

Biguanides are excellent precursors for 2,4-diamino-1,3,5-triazines. However, side reactions can diminish the yield.[11]

  • Causality: When reacting biguanides with esters in the presence of a base like sodium methoxide, the presence of any water can lead to the hydrolysis of the ester starting material, forming carboxylic acid byproducts.[11] Additionally, harsh reaction conditions can lead to the decomposition of the biguanide or the triazine product.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: It is crucial to use anhydrous solvents (e.g., anhydrous methanol) and an inert atmosphere to prevent the hydrolysis of the ester.[11]

    • Two-Step Procedure: If byproduct formation is persistent, a two-step approach can be employed. First, the biguanide is reacted with the base to form the biguanide salt, which is then isolated. In the second step, the isolated biguanide salt is reacted with the ester without the addition of further base. This minimizes the presence of base and water in the final reaction mixture.[11]

    • Milder Reaction Conditions: Explore milder reaction conditions, such as lower temperatures and shorter reaction times, to minimize the formation of degradation products.

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic routes and potential side reactions in 1,3,5-triazine synthesis.

Nitrile_Cyclotrimerization cluster_main Desired Pathway: Symmetrical 1,3,5-Triazine Synthesis cluster_side Side Reaction: Incomplete Reaction 3 R-CN 3 x Nitrile (R-CN) Triazine 2,4,6-Trisubstituted-1,3,5-triazine 3 R-CN->Triazine [2+2+2] Cyclotrimerization (Heat, Catalyst) Incomplete Unreacted Nitrile & Linear Oligomers 3 R-CN->Incomplete Insufficient Energy/ Catalyst Inactivity

Caption: Desired cyclotrimerization of nitriles versus incomplete reaction.

Cross_Cyclotrimerization cluster_products Potential Products Nitriles Nitrile 1 (R1-CN) + Nitrile 2 (R2-CN) Unsymmetrical Unsymmetrical Triazine (R1, R2, R2) Nitriles->Unsymmetrical Desired Heterotrimerization Symmetrical1 Symmetrical Triazine 1 (R1, R1, R1) Nitriles->Symmetrical1 Side Reaction: Homotrimerization 1 Symmetrical2 Symmetrical Triazine 2 (R2, R2, R2) Nitriles->Symmetrical2 Side Reaction: Homotrimerization 2

Caption: Product distribution in cross-cyclotrimerization of two different nitriles.

Cyanuric_Chloride_Hydrolysis Cyanuric_Chloride Cyanuric Chloride Substituted_Triazine Monosubstituted Triazine Cyanuric_Chloride->Substituted_Triazine + Nucleophile (NuH) Hydrolysis_Product Hydroxy-triazine Cyanuric_Chloride->Hydrolysis_Product + H2O (Side Reaction)

Caption: Competition between nucleophilic substitution and hydrolysis of cyanuric chloride.

Analytical Methods for Side Product Identification

To effectively troubleshoot side reactions, it is essential to identify the byproducts being formed. A combination of analytical techniques is often necessary for unambiguous structure elucidation.

  • Chromatography:

    • Thin Layer Chromatography (TLC): An initial and rapid method to assess the complexity of the reaction mixture and monitor reaction progress.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to separate isomers.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable triazine derivatives, providing both separation and mass information.[12][13]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for the structural elucidation of the desired product and any isolated byproducts.[12]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups and confirming the formation of the triazine ring.[12]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for identifying components of a reaction mixture by their mass-to-charge ratio.[12][14]

References

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: Troubleshooting Low Solubility of Triazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine compounds are a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of therapeutic agents and functional materials.[1][2] However, their often planar and rigid structures can lead to significant challenges in achieving adequate solubility, a critical prerequisite for successful formulation, biological testing, and overall development. This guide, structured in a question-and-answer format, serves as a technical resource to navigate and overcome common solubility hurdles encountered during research and development.

This section provides rapid answers to the most immediate and common questions regarding triazine compound solubility.

Question: My triazine compound immediately precipitates when I add it to my aqueous buffer. What's the most likely cause?

Answer: This is a classic sign of a compound with low aqueous solubility. Triazine derivatives, particularly those with non-polar substituents, are often hydrophobic.[3] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the organic solvent concentration drops dramatically, and the compound crashes out as it can no longer be supported in the now predominantly aqueous environment.

Question: What is the best "first-pass" solvent to try for a novel triazine compound?

Answer: For initial solubilization, a strong, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common starting point due to its excellent solubilizing power for a wide range of organic molecules.[4][5] Other options include N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). However, always consider the compatibility of these solvents with your downstream application.

Question: I've dissolved my triazine in 100% DMSO for my cell-based assay, but I'm seeing unexpected toxicity. Could the solvent be the issue?

Answer: Absolutely. While excellent for solubilization, high concentrations of DMSO can be cytotoxic. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically well below 0.5% (v/v), to minimize solvent-induced artifacts. Always run a vehicle control (media with the same final concentration of DMSO) to assess the solvent's effect on your assay.

Question: How does pH influence the solubility of my triazine compound?

Answer: The pH of the aqueous medium can profoundly impact the solubility of ionizable triazine compounds.[] Triazines contain nitrogen atoms that can be protonated at acidic pH, forming a more soluble cationic species.[7] Conversely, acidic or basic functional groups on substituents can also be ionized by pH changes, leading to increased solubility. Understanding the pKa of your compound is key to leveraging pH for solubility enhancement.[8][9]

Question: My triazine compound is insoluble even in neat DMSO. What are my options?

Answer: This indicates a very challenging compound, likely with strong intermolecular forces in its solid-state (high crystal lattice energy). In such cases, gentle heating (e.g., to 37-50°C) can sometimes facilitate dissolution in DMSO or DMF. If that fails, more advanced formulation strategies such as the use of co-solvents, surfactants, or complexation agents like cyclodextrins may be necessary.[10][11]

Part 2: Deep Dive Troubleshooting - A Systematic Approach

For persistent solubility issues, a more methodical approach is required. This section provides a structured workflow to diagnose and solve complex solubility problems.

Know Your Molecule: The Importance of Physicochemical Properties

Understanding the intrinsic properties of your triazine derivative is the first step in rational troubleshooting.

  • pKa: The acid dissociation constant indicates the pH at which a compound is 50% ionized. For basic triazines, knowing the pKa of the protonated form helps in selecting a buffer pH that will maximize the concentration of the more soluble, ionized form.[12]

  • LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A high LogP value generally correlates with low aqueous solubility.[1] LogD is the partition coefficient at a specific pH and is more relevant for ionizable compounds.

  • Melting Point (MP): A high melting point can indicate strong crystal lattice energy, which often correlates with poor solubility. Overcoming this energy barrier is a key challenge in dissolution.

Table 1: Physicochemical Properties of Representative Triazine Compounds

CompoundStructurepKaLogP (Predicted)Melting Point (°C)
Melamine2,4,6-Triamino-1,3,5-triazine5.6-1.13345
Atrazine2-Chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine1.72.61175-177
Cyanuric Acid1,3,5-Triazine-2,4,6-triol6.88-1.24>360

Note: LogP values are estimations and can vary based on the prediction algorithm.

Experimental Protocol: Potentiometric Determination of pKa

This protocol provides a method for experimentally determining the pKa of a triazine compound.

Objective: To determine the pKa of a triazine compound in an aqueous or co-solvent system.

Materials:

  • Triazine compound

  • Calibrated pH meter with a suitable electrode

  • Automated titrator or manual burette

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Co-solvent (e.g., methanol or DMSO), if required

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the triazine compound in a defined volume of deionized water or a water/co-solvent mixture.

  • Initial pH Adjustment: If the compound is a base, adjust the initial pH of the solution to a low value (e.g., pH 2) with the standardized HCl to ensure the compound is fully protonated.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small, precise volumes.

  • Data Recording: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[12]

The Initial Dissolution Workflow: A Step-by-Step Guide

A systematic approach to solvent screening is essential to efficiently identify a suitable solvent system.

dot

Dissolution_Workflow start Start with Triazine Compound dmso Try DMSO or DMF at RT start->dmso soluble Soluble? dmso->soluble heat Gentle Heating (37-50°C) soluble->heat No success Proceed to Experiment soluble->success Yes soluble2 Soluble? heat->soluble2 cosolvent Co-solvent Screen (Ethanol, PEG 400) soluble2->cosolvent No soluble2->success Yes ph_adjust pH Adjustment (if ionizable) cosolvent->ph_adjust fail Advanced Formulation ph_adjust->fail

Caption: A decision-making workflow for initial triazine compound dissolution.

Advanced Solubilization Strategies

When simple dissolution fails, more advanced techniques are necessary.

For ionizable triazines, adjusting the pH of the aqueous medium is a powerful tool to increase solubility.[][8]

dot

pH_pKa_Solubility title pH < pKa state1 Basic Triazine (B) Predominantly Protonated (BH+) title->state1 solubility1 Higher Aqueous Solubility state1->solubility1 title2 pH > pKa state2 Basic Triazine (B) Predominantly Neutral (B) title2->state2 solubility2 Lower Aqueous Solubility state2->solubility2

Caption: Relationship between pH, pKa, and solubility for a basic triazine.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[]

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration Range (% v/v)Notes
Ethanol5 - 20%Generally well-tolerated.
Propylene Glycol10 - 40%Can increase viscosity.
Polyethylene Glycol 400 (PEG 400)10 - 50%Good solubilizing capacity for many compounds.
Glycerol5 - 30%Increases viscosity; can be useful for oral formulations.
  • Surfactants: These molecules form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). Hydrophobic compounds can partition into the core of these micelles, increasing their apparent solubility. Common surfactants include Tween® 80 and Cremophor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble drugs can form inclusion complexes with cyclodextrins, where the drug molecule is encapsulated within the hydrophobic cavity, thereby increasing its solubility in water.[10]

For triazine compounds with acidic or basic functional groups, forming a salt is a highly effective method to improve solubility and dissolution rate.[9][13][14] This involves reacting the compound with a suitable acid or base to create an ionized salt form, which generally has much higher aqueous solubility than the neutral parent molecule.[15][16]

Part 3: Special Considerations for Biological Assays

Maintaining the solubility of a triazine compound in a complex biological medium presents unique challenges.

Question: My compound is soluble in my formulation vehicle, but it precipitates when I spike it into cell culture medium containing serum. Why?

Answer: This is a common issue. The high salt and protein content of cell culture media can alter the solvent environment, leading to compound precipitation. Serum proteins can sometimes bind to the compound, either keeping it in solution or, in some cases, causing it to aggregate and precipitate.

Troubleshooting Strategies for Biological Assays:

  • Pre-dilution: Perform a serial dilution of your DMSO stock in a vehicle that is more compatible with the final assay medium before the final dilution step.

  • Pluronic® F-127: This is a non-ionic surfactant that can be used at low concentrations (e.g., 0.02-0.1%) to help maintain compound solubility in aqueous media.

  • Serum Concentration: If possible, test your compound in media with varying serum concentrations to see if this affects its solubility and activity.

Troubleshooting the low solubility of triazine compounds requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the molecule and employing a logical workflow of solubilization techniques—from simple solvent selection to advanced formulation strategies like pH modification, co-solvency, and salt formation—researchers can successfully overcome these challenges. This guide provides a foundational framework to enable the effective evaluation of triazine compounds in both chemical and biological systems.

References

Technical Support Center: Mastering Selectivity in Cyanuric Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cyanuric chloride chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into controlling the selectivity of this versatile reagent. This resource goes beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing mono-, di-, and tri-substituted triazine derivatives.

The Foundation: Understanding Cyanuric Chloride's Reactivity

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly reactive and cost-effective building block used extensively in the synthesis of pharmaceuticals, herbicides, dyes, and other fine chemicals.[1][2] Its utility stems from the three chlorine atoms on the triazine ring, which can be sequentially substituted by a wide range of nucleophiles.[3]

The key to mastering cyanuric chloride chemistry lies in understanding and controlling the stepwise nature of these nucleophilic aromatic substitution reactions. The reactivity of the chlorine atoms decreases with each successive substitution.[1][3] This is because the introduction of electron-donating nucleophiles reduces the electrophilicity of the triazine ring, making subsequent substitutions more difficult.[1] This inherent difference in reactivity is what allows for the selective synthesis of mono-, di-, and tri-substituted products.[1]

Key Factors Influencing Selectivity:

The selective substitution of cyanuric chloride is primarily governed by three critical parameters:

  • Temperature: This is the most crucial factor. Each chlorine atom can be selectively replaced by carefully controlling the reaction temperature.[1][4]

  • pH: The pH of the reaction medium plays a significant role, especially when dealing with nucleophiles whose reactivity is pH-dependent (e.g., amines and phenols). It also influences the rate of hydrolysis, a common side reaction.[5][6]

  • Stoichiometry and Order of Addition: Precise control over the molar ratios of reactants and the sequence of their addition is essential for achieving the desired substitution pattern, particularly in one-pot syntheses.[7][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Reaction

Q: I'm not observing any product formation, or the reaction is extremely slow. What could be the issue?

A: Several factors can lead to a sluggish or stalled reaction. Let's break down the possibilities:

  • Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to react under the chosen conditions.

    • Expert Insight: The order of reactivity for common nucleophiles can vary, but a general trend is often observed. For instance, some studies suggest an order of alcohol > thiol > amine.[2][9] However, this can be influenced by specific reaction conditions.

    • Solution: Consider using a stronger nucleophile if your target molecule allows. Alternatively, you may need to employ more forcing reaction conditions, such as a higher temperature for the second or third substitution.[4]

  • Incorrect pH: The nucleophilicity of many compounds, particularly amines and phenols, is highly pH-dependent.

    • Expert Insight: For an amine to act as a nucleophile, it must be in its free base form. If the pH is too low, the amine will be protonated, rendering it non-nucleophilic.

    • Solution: Ensure the reaction is carried out at a pH where a sufficient concentration of the free nucleophile is present. The use of a base to neutralize the HCl generated during the reaction is crucial.[1] Common bases include sodium carbonate, sodium bicarbonate, or tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[4][8]

  • Low Temperature: While low temperatures are excellent for controlling the first substitution, they may be insufficient for subsequent substitutions.

    • Expert Insight: The energy barrier for each successive substitution increases.[10]

    • Solution: If you are targeting a di- or tri-substituted product, a stepwise increase in temperature is necessary.[4]

Issue 2: Lack of Selectivity and Formation of Multiple Products

Q: My reaction is producing a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity?

A: This is a classic challenge in cyanuric chloride chemistry and points directly to a loss of control over the reaction conditions.

  • Temperature Control is Paramount:

    • Expert Insight: An empirical rule of thumb for reactions with amines is to perform the first substitution at 0–5 °C, the second at 30–50 °C, and the third at 70–100 °C.[4] These ranges can vary depending on the nucleophile.

    • Solution: Maintain strict temperature control throughout the reaction. For the first substitution, an ice bath is often essential.[1][11] For subsequent substitutions, use a reliable heating mantle or oil bath with a temperature controller.

  • Stoichiometry and Addition Rate:

    • Expert Insight: Adding the nucleophile too quickly or in excess can lead to over-reaction.

    • Solution: For monosubstitution, use a 1:1 molar ratio of cyanuric chloride to the nucleophile.[1] The nucleophile should be added dropwise to the cyanuric chloride solution to avoid localized areas of high concentration.[1]

  • pH Fluctuation:

    • Expert Insight: The HCl generated during the reaction can lower the pH, affecting the reactivity of the nucleophile and potentially leading to side reactions.

    • Solution: Use a suitable base to neutralize the HCl as it is formed.[1][4] The choice of base can be critical, as some may form insoluble adducts with cyanuric chloride.[12] Sodium carbonate or bicarbonate are often good choices in aqueous/organic solvent mixtures.[7]

Issue 3: Competing Hydrolysis

Q: I'm seeing significant formation of hydroxy-triazine byproducts. How can I minimize hydrolysis?

A: Cyanuric chloride reacts with water, and this hydrolysis becomes more rapid at higher temperatures and pH values.[4][5][6]

  • Temperature and pH Management:

    • Expert Insight: Hydrolysis of cyanuric chloride is significantly accelerated at temperatures above 0 °C and in alkaline conditions.[4] While a basic pH is needed to activate many nucleophiles, excessively high pH can favor hydrolysis.[5]

    • Solution: Perform the reaction at the lowest effective temperature. When working in aqueous systems, maintain the pH in a range that balances nucleophile reactivity with minimizing hydrolysis. For some reactions, a pH of 6-7 is a good starting point.[5]

  • Solvent Choice:

    • Expert Insight: The use of anhydrous solvents can significantly reduce hydrolysis.

    • Solution: When possible, conduct the reaction in a dry, aprotic solvent like acetone, tetrahydrofuran (THF), or toluene.[4] Ensure all glassware is thoroughly dried before use.

Issue 4: Product Isolation and Purification Challenges

Q: I'm having difficulty isolating a pure product from the reaction mixture.

A: This often stems from incomplete reactions or the formation of byproducts.

  • Reaction Monitoring:

    • Expert Insight: It's crucial to know when the reaction is complete to avoid a complex mixture of starting materials and products.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][11]

  • Work-up Procedure:

    • Expert Insight: The triazine products are often solids that can be precipitated.

    • Solution: A common work-up procedure involves pouring the reaction mixture onto crushed ice or into cold water to precipitate the product.[11] The solid can then be collected by filtration and washed to remove impurities. Recrystallization from a suitable solvent, such as ethanol, can further purify the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical order of reactivity for the three chlorine atoms in cyanuric chloride?

The reactivity of the chlorine atoms decreases with each substitution. The first chlorine is the most reactive, followed by the second, and the third is the least reactive.[1][3] This allows for sequential and controlled substitution.

Q2: What are the generally recommended temperatures for sequential substitution with amines?

A widely cited empirical rule is:

  • First substitution: 0–5 °C[4]

  • Second substitution: 30–50 °C[4]

  • Third substitution: 70–100 °C[4] It is important to note that these are general guidelines and the optimal temperatures can vary depending on the specific amine and other reaction conditions.

Q3: How can I monitor the progress of my cyanuric chloride reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[11] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[7]

Q4: What are some common solvents used for cyanuric chloride reactions?

Commonly used solvents include acetone, methyl ethyl ketone, toluene, and tetrahydrofuran (THF).[4][13] The choice of solvent can depend on the solubility of the reactants and the desired reaction temperature.

Q5: Why is a base necessary in these reactions?

The substitution reaction releases one equivalent of hydrochloric acid (HCl) for each chlorine atom that is replaced.[1] This acid can protonate nucleophiles like amines, rendering them inactive. A base is added to neutralize the HCl, maintaining the nucleophilicity of the reactant and driving the reaction to completion.[1][4]

Experimental Protocols & Data

Table 1: General Temperature Guidelines for Stepwise Substitution with Amines
Substitution StepRecommended Temperature Range (°C)Key Considerations
First Chlorine 0 - 5Strict temperature control is crucial to prevent di-substitution.[4][11]
Second Chlorine 30 - 50A moderate increase in temperature is needed to overcome the higher activation energy.[4]
Third Chlorine 70 - 100Higher temperatures are generally required for the final substitution.[4]
Protocol: Selective Monosubstitution of Cyanuric Chloride with an Amine

This protocol provides a general procedure for the synthesis of a 2-amino-4,6-dichloro-s-triazine.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone).[11]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1][11]

  • Base Addition: Add a base, such as potassium carbonate (1 equivalent), to the stirred solution.[11]

  • Nucleophile Addition: Dissolve the amine (1 equivalent) in the same solvent and add it dropwise to the cyanuric chloride solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.[11]

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC until the cyanuric chloride is consumed.[11]

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.[11]

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.[11]

Visualizing Selectivity Control

Diagram: Temperature-Dependent Sequential Substitution

This diagram illustrates the fundamental principle of using temperature to control the stepwise substitution of cyanuric chloride.

G CC Cyanuric Chloride (Trichloro) Mono Mono-substituted (Dichloro) CC->Mono  Nucleophile 1  0-5 °C Di Di-substituted (Monochloro) Mono->Di  Nucleophile 2  30-50 °C Tri Tri-substituted Di->Tri  Nucleophile 3  70-100 °C

Caption: Stepwise substitution of cyanuric chloride controlled by temperature.

Diagram: Troubleshooting Logic for Poor Selectivity

This workflow helps diagnose and solve common issues leading to a mixture of products.

G Start Problem: Mixture of Products Temp Is Temperature Strictly Controlled for Each Step? Start->Temp Stoich Is Stoichiometry Accurate (1:1 for Mono)? Temp->Stoich Yes Sol_Temp Solution: Use Ice Bath (0-5°C) for 1st Substitution Temp->Sol_Temp No Addition Is Nucleophile Added Slowly/Dropwise? Stoich->Addition Yes Sol_Stoich Solution: Verify Molar Ratios of Reactants Stoich->Sol_Stoich No pH Is pH Maintained with a Base? Addition->pH Yes Sol_Addition Solution: Add Nucleophile Dropwise Addition->Sol_Addition No Sol_pH Solution: Add Base to Neutralize Generated HCl pH->Sol_pH No

Caption: Troubleshooting workflow for lack of selectivity in reactions.

References

Technical Support Center: Scaling Up 4-Chloro-6-methyl-1,3,5-triazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methyl-1,3,5-triazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this valuable heterocyclic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis Strategy

The synthesis of asymmetrically substituted 1,3,5-triazines hinges on the differential reactivity of the chlorine atoms on the starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the triazine ring to nucleophilic aromatic substitution (SNAr) decreases as electron-donating groups replace the electron-withdrawing chlorine atoms. This fundamental principle allows for the sequential and controlled introduction of different nucleophiles by carefully managing reaction temperatures.[1][2]

Our strategy involves a two-step, one-pot synthesis starting from cyanuric chloride. The first substitution with ammonia is performed at a low temperature (0-5 °C). The second substitution, introducing the methyl group via an organometallic reagent, requires a different temperature profile to achieve the desired mono-substitution at the less reactive dichloro-intermediate.

Synthesis Workflow & Mechanism

Overall Reaction Scheme

The synthesis proceeds in two sequential nucleophilic substitution steps:

Step 1: Amination of cyanuric chloride. Step 2: Methylation of the 2-amino-4,6-dichloro-1,3,5-triazine intermediate.

Synthesis_Workflow CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Intermediate 2-Amino-4,6-dichloro- 1,3,5-triazine CC->Intermediate Step 1: Amination (0-5 °C) NH3 Ammonia (aq.) Base (e.g., NaHCO3) NH3->Intermediate Product 4-Chloro-6-methyl- 1,3,5-triazin-2-amine Intermediate->Product Step 2: Methylation (e.g., 0 °C to RT) MeMgBr Methylmagnesium Bromide (Grignard Reagent) MeMgBr->Product Quench Quench (e.g., aq. NH4Cl) Product->Quench Workup Workup & Purification Quench->Workup

Caption: High-level workflow for the two-step synthesis.

Mechanism: Stepwise Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classic SNAr mechanism. The nucleophile (ammonia or the methyl carbanion from the Grignard reagent) attacks the electron-deficient carbon atom of the triazine ring. This forms a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atoms in the ring. The intermediate then collapses, expelling a chloride ion to restore aromaticity.[3]

Detailed Experimental Protocol

This protocol is designed for laboratory scale (e.g., 0.1 mole) and includes considerations for scaling up.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, CC)

  • Aqueous Ammonia (e.g., 28-30%)

  • Sodium Bicarbonate (NaHCO₃)

  • Methylmagnesium Bromide (MeMgBr, e.g., 3.0 M in Diethyl Ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation (Step 1 - Amination):

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend cyanuric chloride (0.1 mol) in 200 mL of acetone or THF at room temperature.

    • Cool the suspension to 0-5 °C using an ice-salt bath. Causality: This low temperature is critical to ensure only one chlorine atom is substituted by the highly reactive ammonia nucleophile.[4]

    • In a separate beaker, prepare a solution of aqueous ammonia (0.1 mol) and sodium bicarbonate (0.12 mol) in 100 mL of water. The bicarbonate acts as an acid scavenger for the HCl generated.[5]

    • Add the ammonia/bicarbonate solution dropwise to the cyanuric chloride suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The formation of a white precipitate (2-amino-4,6-dichloro-1,3,5-triazine) is expected.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting cyanuric chloride is consumed.

  • Reaction (Step 2 - Methylation):

    • Cool the flask containing the intermediate suspension back to 0 °C.

    • Slowly add methylmagnesium bromide (0.1 mol, 1.0 equivalent) via a syringe or dropping funnel over 1 hour. Causality: The Grignard reagent is a potent nucleophile. A slow, controlled addition at low temperature is necessary to prevent over-reaction (di-methylation) and to manage the exothermic nature of the reaction.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the dichloro-amino intermediate.

  • Quench and Workup:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. This will neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product 1. Inactive Grignard reagent (degraded by moisture/air). 2. Reaction temperature too low during methylation step, preventing reaction. 3. Poor quality starting materials.1. Titrate the Grignard reagent before use to confirm its molarity. Use fresh, anhydrous solvents. 2. Ensure the reaction is allowed to warm to room temperature after the Grignard addition. 3. Verify the purity of cyanuric chloride and other reagents.
Formation of Di-substituted Byproducts 1. Amination Step: Temperature exceeded 5 °C, leading to the formation of 2,4-diamino-6-chloro-1,3,5-triazine. 2. Methylation Step: Grignard reagent added too quickly or at too high a temperature, leading to 2-amino-4,6-dimethyl-1,3,5-triazine.1. Maintain strict temperature control (0-5 °C) during the ammonia addition. Use a reliable cooling bath and monitor the internal temperature closely. 2. Add the Grignard reagent dropwise at 0 °C. Consider using slightly less than one equivalent (e.g., 0.98 eq) to minimize di-substitution.
Unreacted Dichloro-amino Intermediate Remains 1. Insufficient Grignard reagent added (due to degradation or inaccurate measurement). 2. Insufficient reaction time or temperature for the methylation step.1. Use freshly titrated Grignard reagent. 2. Increase the reaction time at room temperature. If the reaction is still stalled, gentle warming (e.g., to 35-40 °C) can be attempted, but this increases the risk of side reactions.
Hydrolysis of Chloro-triazine Species Presence of excess water, especially under non-neutral pH, can lead to the formation of hydroxy-triazines (triazinones).[7]Use anhydrous solvents for the methylation step. Ensure the workup is performed promptly and avoids prolonged exposure to acidic or strongly basic aqueous conditions.
Difficult Purification Byproducts have similar polarity to the desired product.Optimize reaction conditions to minimize byproduct formation. For purification, consider a different recrystallization solvent or a more selective mobile phase for column chromatography.

Troubleshooting Decision Workflow

Troubleshooting Start Analyze Crude Product (TLC, LC-MS, NMR) LowYield Low Overall Yield? Start->LowYield Byproducts Significant Byproducts? LowYield->Byproducts No Grignard Check Grignard Reagent (Titrate, Use Fresh) LowYield->Grignard Yes Diamino Diamino byproduct? (Higher polarity spot) Byproducts->Diamino Yes TempTime Review Methylation Temp/Time Parameters Grignard->TempTime Optimize Optimize & Repeat TempTime->Optimize Dimethyl Dimethyl byproduct? (Lower polarity spot) Diamino->Dimethyl No TempControl1 Improve Temp Control in Amination Step (<5°C) Diamino->TempControl1 Yes GrignardControl Slow Grignard Addition at 0°C Dimethyl->GrignardControl Yes Dimethyl->Optimize No TempControl1->Optimize GrignardControl->Optimize

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up this synthesis? A: The two most critical parameters are temperature control and the rate of addition for reagents. On a larger scale, exothermic events are more difficult to manage. Ensure your reactor has adequate cooling capacity to maintain <5 °C during amination and efficient heat dissipation during the Grignard addition. Slower, subsurface addition of reagents is often necessary at scale to prevent localized "hot spots" that can lead to byproduct formation.

Q2: How can I monitor the reaction's progress effectively? A: Thin Layer Chromatography (TLC) is an excellent, rapid technique for in-process monitoring. Use a mobile phase like 30% ethyl acetate in hexanes. Cyanuric chloride will have a high Rf, the dichloro-amino intermediate will be lower, and the final product will be lower still. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used on quenched aliquots.

Q3: What are the primary safety hazards associated with this reaction? A: Cyanuric chloride is the main hazard. It is toxic, corrosive, and reacts violently with water.[8][9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Grignard reagents are flammable and also react violently with water. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: What analytical methods are recommended for final product quality control? A: A combination of techniques is recommended for unambiguous characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight (144.56 g/mol ).[12][13]

  • Melting Point: To compare against literature values as an indicator of purity.

  • HPLC: To determine the precise purity level (e.g., >98%).

Q5: Can alternative methylating agents or bases be used? A: While MeMgBr is common, other organometallics like methyllithium could potentially be used, but may show different reactivity and selectivity profiles. For the amination step, other inorganic bases like potassium carbonate or organic bases like triethylamine can be used as the acid scavenger, but sodium bicarbonate is cost-effective and works well in the aqueous/organic biphasic system.[5]

References

Technical Support Center: Purification of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for common challenges encountered during the purification of these heterocyclic compounds. Our focus is on delivering practical, field-proven insights to help you achieve high purity and yield in your experiments.

Expertise & Experience: Understanding the "Why"

The purification of triazine derivatives is often complicated by the presence of structurally similar impurities, such as regioisomers, unreacted starting materials, and hydrolysis byproducts. A successful purification strategy relies not just on following a protocol, but on understanding the underlying chemical principles that govern the separation process. This guide emphasizes the causality behind experimental choices, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of triazine derivatives in a question-and-answer format.

Q1: My reaction with an unsymmetrical precursor has resulted in a mixture of regioisomers that are difficult to separate. What is the best approach to isolate the desired isomer?

The formation of regioisomers is a frequent challenge in triazine synthesis when using unsymmetrical starting materials.[1] These isomers often have very similar physical properties, making their separation by standard techniques like flash chromatography challenging.

Recommended Solutions:

  • High-Resolution Chromatography: For difficult separations of regioisomers, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often necessary.[1] These techniques offer superior resolving power compared to standard flash chromatography.

  • Fractional Crystallization: If the regioisomers are solid, fractional crystallization can be an effective method for separation. This technique relies on slight differences in solubility between the isomers in a particular solvent system. The process involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly, promoting the crystallization of the less soluble isomer first.[1]

Troubleshooting Workflow for Regioisomer Separation

start Mixture of Regioisomers flash_chrom Attempt Separation by Flash Chromatography start->flash_chrom success Pure Isomer Obtained flash_chrom->success Successful failure Poor or No Separation flash_chrom->failure Unsuccessful high_res_chrom Employ High-Resolution Chromatography (HPLC/SFC) failure->high_res_chrom isomers_solid Are isomers solid? failure->isomers_solid high_res_chrom->success fractional_cryst Attempt Fractional Crystallization fractional_cryst->success isomers_solid->high_res_chrom No isomers_solid->fractional_cryst Yes

Caption: A decision-making workflow for separating regioisomers of triazine derivatives.

Q2: I am observing significant peak tailing during column chromatography of my triazine derivative. What is causing this and how can I prevent it?

Peak tailing for nitrogen-containing compounds like triazines on silica gel is a common issue. It is often caused by strong interactions between the basic lone pairs of the nitrogen atoms and the acidic silanol groups on the surface of the silica gel.[2]

Solutions:

  • Addition of a Basic Modifier: To mitigate this interaction, a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or pyridine, can be added to the mobile phase.[2] This will neutralize the acidic sites on the silica gel and reduce peak tailing.

  • Use of an Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase, such as alumina (basic or neutral) or deactivated silica gel.[2]

Q3: My triazine derivative appears to be hydrolyzing or decomposing during purification. What precautions should I take?

The triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1] Elevated temperatures can also promote degradation.

Preventative Measures:

  • pH Control: Maintain a neutral pH during work-up and purification whenever possible. If acidic or basic conditions are necessary, they should be as mild and brief as possible.

  • Temperature Control: Avoid excessive heating during purification steps. If recrystallization is performed, use the minimum amount of hot solvent and cool the solution promptly after dissolution.

  • Anhydrous Conditions: Use anhydrous solvents for reactions and work-up to minimize the presence of water, which can lead to hydrolysis.[1]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for common purification techniques for triazine derivatives.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a widely used technique for the routine purification of triazine derivatives.[1]

Step-by-Step Methodology:

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate mobile phase that provides good separation between your target compound and impurities. A common starting point for triazine derivatives is a mixture of hexanes and ethyl acetate.[2][3] Aim for an Rf value of approximately 0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles or cracks.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[2]

  • Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified triazine derivative.[1]

Data Presentation: Common Mobile Phases for Triazine Chromatography

Derivative TypeStationary PhaseEluent System
General 1,2,4-TriazinesSilica GelEthyl Acetate / Hexanes
General 1,2,4-TriazinesSilica GelDichloromethane / Hexanes
Polar 1,2,4-TriazinesReversed-Phase C18Methanol / Water
Polar 1,2,4-TriazinesSilica GelMethanol / Dichloromethane

Data compiled from multiple sources.[1]

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid triazine derivatives, often yielding highly pure crystalline material.[1]

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4] Common solvents to test include ethanol, methanol, ethyl acetate, and heptane, or mixtures thereof.[1][3]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[1][5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

General Purification Workflow for Triazine Derivatives

crude_product Crude Triazine Derivative extraction Liquid-Liquid Extraction (Aqueous Work-up) crude_product->extraction flash_chrom Flash Column Chromatography extraction->flash_chrom recrystallization Recrystallization (if solid) flash_chrom->recrystallization Needs Further Purification hplc Preparative HPLC (for high purity) flash_chrom->hplc Needs Further Purification pure_product Pure Triazine Derivative flash_chrom->pure_product Sufficiently Pure recrystallization->pure_product hplc->pure_product

Caption: A typical purification workflow for triazine derivatives, from crude product to high purity.

Protocol 3: Acid-Base Extraction

Acid-base extraction is a useful technique for removing acidic or basic impurities from a neutral triazine derivative, or for isolating acidic or basic triazine derivatives themselves.[6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane or diethyl ether, in a separatory funnel.

  • Extraction with Acid (to remove basic impurities): Add an aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated basic impurities will move into the aqueous layer. Drain the aqueous layer. Repeat the extraction with fresh acid solution if necessary.

  • Extraction with Base (to remove acidic impurities): Add an aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate) to the organic layer in the separatory funnel. Shake and allow the layers to separate. The deprotonated acidic impurities will move into the aqueous layer. Drain the aqueous layer. Repeat if necessary.

  • Washing and Drying: Wash the organic layer with water and then with brine to remove any residual acid, base, or water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified triazine derivative.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 4-Chloro-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. The 1,3,5-triazine scaffold, in particular, is a privileged structure in medicinal chemistry and materials science. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for 4-Chloro-6-methyl-1,3,5-triazin-2-amine, a key intermediate in the synthesis of diverse functional molecules. In the absence of readily available experimental spectra for this specific compound, this guide presents a robust predicted NMR dataset, contextualized and validated through a comparative analysis with structurally related, experimentally characterized analogues.

Predicted NMR Spectral Data for this compound

To facilitate the identification and characterization of this compound, its ¹H and ¹³C NMR spectra have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants, providing a reliable starting point for spectral assignment.[1][2][3][4][5][6][7][8][9][10][11][12]

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 6.5 (broad)Singlet2H-NH₂
~2.3 - 2.1Singlet3H-CH₃

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
~170 - 168C-Cl
~168 - 166C-NH₂
~165 - 163C-CH₃
~25 - 20-CH₃

Rationale for Predictions: The chemical shifts are estimated based on the electronic environment of each nucleus. The triazine ring carbons are expected to resonate at low field (downfield) due to the deshielding effect of the electronegative nitrogen atoms. The carbon attached to the chlorine atom is predicted to be the most downfield among the ring carbons due to the strong electron-withdrawing nature of chlorine. The protons of the amine group are expected to be broad due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange with the solvent. The methyl protons are anticipated to appear as a sharp singlet in the upfield region.

Comparative Analysis with Structurally Related Triazines

To substantiate the predicted spectral data, a comparative analysis with experimentally determined NMR data of analogous 1,3,5-triazine derivatives is presented. This comparison allows for the validation of the predicted shifts and provides a deeper understanding of substituent effects on the NMR spectra of this class of compounds.

Table of Experimental NMR Data for Analogue Triazines:

CompoundSubstituents¹H NMR (Solvent)¹³C NMR (Solvent)Reference
1 2-amino-4,6-dichloro-1,3,5-triazineNot specifiedNot specified
2 2,4-dichloro-6-methyl-1,3,5-triazineNot specifiedAvailable in SpectraBase[13]
3 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acidδ 6.98–7.35 (m, 4H), 7.62–7.97 (m, 5H), 9.38–9.73 (m, 1H), 10.25–10.56 (m, 1H), 12.72 (s, 1H) (DMSO-d₆)δ 120.32, 121.14, 128.94, 129.15, 129.36, 130.60, 140.23, 144.96, 164.42, 164.52, 167.47, 167.68 (DMSO-d₆)[14]
4 N-(sec-butyl)-4-Chloro-6-Phenethoxy-1,3,5-Triazin-2-Amineδ 0.86 (t), 1.12 (d), 1.47 (m), 3.01 (t), 3.98 (m), 4.48 (t), 7.22 (m) (CDCl₃)δ 10.2, 20.1, 29.4, 35.1, 48.5, 68.7, 126.7, 128.6, 129.0, 137.4, 166.5, 170.4, 170.8 (CDCl₃)[15]

Analysis of Substituent Effects:

  • Amino Group (-NH₂): The presence of the amino group generally leads to a shielding effect on the attached carbon (C-2), causing it to resonate at a slightly higher field (more upfield) compared to carbons attached to more electronegative groups like chlorine. The protons of the amino group itself give rise to a broad signal in the ¹H NMR spectrum, the chemical shift of which can be highly dependent on solvent and concentration.

  • Chloro Group (-Cl): The chlorine atom is strongly electron-withdrawing, resulting in a significant deshielding of the attached carbon (C-4). This carbon typically appears at the lowest field among the triazine ring carbons.

  • Methyl Group (-CH₃): The methyl group is electron-donating and causes a shielding effect on the attached carbon (C-6), shifting its resonance to a higher field compared to the carbons bearing the chloro and amino groups. The protons of the methyl group are observed as a characteristic singlet in the aliphatic region of the ¹H NMR spectrum.

The experimental data from the analogue compounds align well with these expected trends and, by extension, support the predicted chemical shifts for this compound. For instance, the triazine ring carbons in compound 3 resonate in the range of δ 164-168 ppm, which is consistent with the predicted range for the target molecule.[14] Similarly, the alkyl protons in compound 4 appear in the upfield region, as predicted for the methyl group in our target compound.[15]

Standardized Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound and related compounds, the following detailed protocol is recommended.

Workflow for NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample into the spectrometer E Lock on the deuterium signal of the solvent D->E F Shim the magnetic field for optimal homogeneity E->F G Acquire ¹H NMR spectrum (e.g., 16 scans) F->G H Acquire ¹³C NMR spectrum (e.g., 1024 scans) F->H I Apply Fourier transform J Phase correction I->J K Baseline correction J->K L Calibrate chemical shifts (e.g., to residual solvent peak) K->L M Integrate ¹H signals L->M

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent should be based on the solubility of the compound and the desired chemical shift reference.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Perform shimming to optimize the homogeneity of the magnetic field. This will result in sharper spectral lines and better resolution.

    • Acquire the ¹H NMR spectrum. A typical experiment involves 16-32 scans.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure that all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

This guide provides a comprehensive overview of the NMR spectral data for this compound. Through the use of predictive tools and a thorough comparative analysis with experimentally characterized analogues, a reliable set of ¹H and ¹³C NMR chemical shifts has been established. The detailed experimental protocol provided will enable researchers to acquire high-quality data for this and related compounds, facilitating their unambiguous structural characterization. This information is vital for advancing research in fields that utilize the versatile 1,3,5-triazine core.

References

Mass spectrometry of 4-Chloro-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 4-Chloro-6-methyl-1,3,5-triazin-2-amine

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the mass spectrometric behavior of this compound (C₄H₅ClN₄), a heterocyclic compound of interest in pharmaceutical and agricultural research. We will objectively compare the utility of various ionization techniques, providing the theoretical basis for experimental choices and supporting data to guide researchers in method selection and spectral interpretation.

Introduction to the Analyte and Mass Spectrometry's Role

This compound is a substituted triazine. The triazine ring is a common scaffold in herbicides and some pharmaceutical agents.[1] Its substituents—a chloro group, a methyl group, and an amino group—dictate its chemical reactivity and are the primary determinants of its behavior in a mass spectrometer. Accurate characterization, identification, and quantification of this molecule are critical for metabolism studies, impurity profiling, and environmental monitoring. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose.

The choice of MS ionization technique is the most critical parameter, as it governs the type of information obtained. Hard ionization techniques like Electron Impact (EI) provide extensive fragmentation, offering structural clues, while soft ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) typically preserve the molecular ion, yielding crucial molecular weight information. This guide will compare these three common techniques.

Analyte at a Glance:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₄H₅ClN₄[2]

  • Molecular Weight (Monoisotopic): 144.0203 Da[2]

  • Molecular Weight (Average): 144.56 g/mol [2][3]

Electron Impact (EI) Mass Spectrometry: The Structural Fingerprint

EI-MS is the classic approach, particularly when coupled with Gas Chromatography (GC). It involves bombarding the analyte with high-energy electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum.

Causality Behind Experimental Choices: EI is chosen when detailed structural information is paramount and the analyte is sufficiently volatile and thermally stable to be analyzed by GC. The 70 eV standard energy is used because it maximizes ionization efficiency and generates highly reproducible fragmentation patterns, allowing for library matching.[4]

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve the analyte in a volatile, non-polar solvent such as dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.

  • GC Separation:

    • Injector: 250°C, Splitless mode.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Predicted EI Fragmentation

The key feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[5] Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with a relative intensity ratio of ~3:1.[6]

The molecular ion (M⁺•) is expected at m/z 144 and 146. The fragmentation of related triazine structures often involves the loss of substituents or cleavage of the triazine ring.[1][7][8]

Table 1: Predicted Major Ions in the EI Mass Spectrum

m/z (for ³⁵Cl)Proposed Fragment Structure/LossNotes
144 / 146[C₄H₅ClN₄]⁺• (Molecular Ion)The M+2 peak at m/z 146 will have ~1/3 the intensity of the m/z 144 peak.
129 / 131[M - CH₃]⁺Loss of the methyl radical.
109[M - Cl]⁺Loss of a chlorine radical. This fragment will not have a Cl isotopic pattern.
83[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the m/z 109 fragment.
68[C₃H₄N₂]⁺•Fragment arising from ring cleavage.

Visualization of EI Fragmentation Pathway

G M [M]⁺• m/z 144/146 F1 [M-CH₃]⁺ m/z 129/131 M->F1 - •CH₃ F2 [M-Cl]⁺ m/z 109 M->F2 - •Cl F4 Ring Cleavage Fragment m/z 68 M->F4 Ring Cleavage F3 [M-Cl-HCN]⁺ m/z 83 F2->F3 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI): The Molecular Weight Detective

ESI is a soft ionization technique ideal for polar, and non-volatile molecules, making it perfectly suited for Liquid Chromatography (LC) coupling. It generates ions directly from a solution by creating a fine spray of charged droplets.

Causality Behind Experimental Choices: ESI is the method of choice when the primary goal is to determine the molecular weight of the analyte or for quantitative studies using LC-MS. Since our analyte has an amino group and nitrogen atoms in the triazine ring, it is basic and will readily accept a proton in positive ion mode to form a stable [M+H]⁺ ion.

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Dissolve the analyte in a mobile phase-compatible solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL. The acid is crucial for promoting protonation.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is standard.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Detection (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.[9]

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: Scan from m/z 50 to 250.

Predicted ESI Spectrum

The ESI spectrum is expected to be much simpler than the EI spectrum. The dominant species will be the protonated molecule, [M+H]⁺.

Table 2: Predicted Major Ions in the ESI Mass Spectrum (Positive Mode)

m/z (for ³⁵Cl)Proposed IonNotes
145 / 147[M+H]⁺Protonated molecule. The base peak of the spectrum. The m/z 147 peak will be ~1/3 the intensity.
167 / 169[M+Na]⁺Sodium adduct, often observed as a minor ion if sodium is present in the system.

By applying a higher voltage to the ion optics (in-source collision-induced dissociation or CID), some fragmentation can be induced. Tandem MS (MS/MS) provides more controlled fragmentation.[9] In an MS/MS experiment, the m/z 145 ion would be selected and fragmented.

Visualization of ESI-MS/MS Fragmentation

G Parent [M+H]⁺ (Precursor Ion) m/z 145/147 Frag1 Product Ion m/z 110 Parent->Frag1 - Cl Frag2 Product Ion m/z 84 Parent->Frag2 - Cl - HCN

Caption: Predicted MS/MS fragmentation of the protonated molecule [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative

APCI is another LC-MS technique that is suitable for a wide range of compounds, particularly those with medium polarity that are not easily ionized by ESI. Ionization occurs in the gas phase via chemical reactions initiated by a corona discharge.

Causality Behind Experimental Choices: APCI is often used for molecules that are less polar than ideal ESI candidates. It can sometimes be less susceptible to matrix effects than ESI. Like ESI, it is a soft ionization technique that primarily yields the protonated molecule [M+H]⁺. For some halogenated compounds, substitution reactions can occur in the APCI source in negative mode.[10]

Experimental Protocol: LC-APCI-MS

The LC method would be identical to that used for ESI. The MS source parameters are different:

  • MS Detection (APCI):

    • Ionization Mode: Positive.

    • Corona Current: 4 µA.

    • Source Temperature: 350°C.

    • Probe Temperature: 450°C.

    • Mass Range: Scan from m/z 50 to 250.

Predicted APCI Spectrum

The expected APCI spectrum will be very similar to the ESI spectrum, dominated by the protonated molecule [M+H]⁺ at m/z 145 and 147. APCI can sometimes induce slightly more in-source fragmentation than ESI due to the higher temperatures involved, but for a stable triazine ring, this effect may be minimal.

Comparative Guide: Which Technique to Choose?

The optimal technique depends entirely on the analytical goal.

Table 3: Comparison of MS Ionization Techniques for this compound

FeatureElectron Impact (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)Liquid Chromatography (LC)
Analyte State Gas Phase (Volatile)Solution Phase (Polar)Solution Phase (Mid-Polarity)
Primary Ion M⁺• (Radical Cation)[M+H]⁺ (Protonated)[M+H]⁺ (Protonated)
Fragmentation Extensive, "Hard" IonizationMinimal, "Soft" IonizationMinimal, "Soft" Ionization
Primary Use Unambiguous structural ID via library matching.Molecular weight determination, quantification.Molecular weight determination, analysis of less polar compounds.
Key Advantage Rich structural information.High sensitivity for polar compounds.Broad applicability, less matrix suppression than ESI.
Key Limitation Requires analyte to be volatile and thermally stable.Can suffer from ion suppression.Lower sensitivity for highly polar or high MW compounds.

Conclusion and Recommendations

For the comprehensive characterization of this compound, a multi-faceted approach is recommended:

  • For Unambiguous Identification: GC-EI-MS is the gold standard. The complex fragmentation pattern provides a unique fingerprint that can be matched against spectral libraries for confident identification. High-resolution EI-MS would further confirm the elemental composition of each fragment.[7][8]

  • For Quantification in Complex Matrices (e.g., biological fluids): LC-ESI-MS/MS is superior. Its ability to couple with LC allows for the separation of the analyte from matrix components, and the specificity of MS/MS (monitoring a specific precursor-to-product ion transition) provides excellent sensitivity and reduces interferences.[9]

  • For General-Purpose Screening: LC-APCI-MS is a robust alternative to ESI, particularly if matrix effects are a concern or if a broader range of metabolites with varying polarities is being investigated.

By understanding the principles behind each ionization technique, researchers can select the most appropriate method to achieve their analytical goals, ensuring data of the highest quality and trustworthiness.

References

Introduction: The Versatility of the Triazine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Triazine Isomers for Researchers, Scientists, and Drug Development Professionals

Triazine, a six-membered heterocyclic ring containing three nitrogen atoms, exists in three isomeric forms: 1,2,3-, 1,2,4-, and 1,3,5-triazine.[1] These scaffolds serve as a cornerstone in the development of a wide array of biologically active compounds due to their unique physicochemical properties. The arrangement of the nitrogen atoms within the ring significantly influences the molecule's electronic distribution, polarity, and reactivity, leading to distinct pharmacological profiles for each isomer.[2] While the symmetrical 1,3,5-triazine and asymmetrical 1,2,4-triazine have been extensively explored in medicinal and agricultural chemistry, the 1,2,3-isomer is less studied, in part due to its comparatively lower stability. This guide provides a comprehensive comparison of the biological activities of these three isomers, supported by experimental data, to inform the strategic design of novel therapeutics.

Comparative Biological Activities of Triazine Isomers

The triazine isomers exhibit a broad spectrum of biological activities, with derivatives showing potent anticancer, antimicrobial, and herbicidal effects. The following sections delve into a comparative analysis of these activities, highlighting key differences and structure-activity relationships.

Anticancer Activity: A Tale of Two Isomers

Derivatives of 1,2,4- and 1,3,5-triazines have emerged as particularly promising anticancer agents, with several compounds advancing to clinical use. In contrast, the exploration of 1,2,3-triazines in oncology is less mature.

The 1,3,5-triazine scaffold is arguably the most successful in oncology to date. The approved drug Altretamine is a testament to the early potential of this isomer in cancer chemotherapy.[3] More recently, targeted therapies have been developed, such as Gedatolisib , a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[4] This dual inhibition allows for a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth and survival that is often dysregulated in cancer.[5] Another approved 1,3,5-triazine derivative, Enasidenib , is an inhibitor of isocitrate dehydrogenase 2 (IDH2) for the treatment of acute myeloid leukemia.[4]

The 1,2,4-triazine core is also a versatile scaffold for the development of anticancer agents. These derivatives have demonstrated significant potential by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.[6] For instance, certain pyrazolo[4,3-e][6][7][8]triazine derivatives have shown potent cytotoxic activity against breast cancer cell lines, with IC50 values significantly lower than the standard chemotherapeutic agent cisplatin.[9]

The anticancer potential of 1,2,3-triazine derivatives is an area of emerging research. While less explored, some novel 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives have exhibited remarkable anticancer activity against various cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range.[3]

Table 1: Comparative Anticancer Activity of Triazine Derivatives (IC50 Values)

IsomerCompound/Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
1,3,5-Triazine Imamine-1,3,5-triazine (4f)MDA-MB-231 (Breast)6.25[8]
Imamine-1,3,5-triazine (4k)MDA-MB-231 (Breast)8.18[8]
Pyrazole-based derivative (18)HCT116 (Colon)0.50[10]
Phenylamino-s-triazine (1d)MCF7 (Breast)0.2[1]
Tri-amino substituted derivative (11e)A549 (Lung)0.028[11]
1,2,4-Triazine Acenaphtho[1,2-e]-1,2,4-triazineMCF-7 (Breast)1.0–10[6]
Pyrazolo[4,3-e][6][7][8]triazine (9e)Leukemia5-7 times lower than breast cancer lines[9]
Sulfonamide derivative (3b)MCF-7 (Breast)<2.3[9]
1,2,3-Triazine 1,2,3-triazole-1,3,4-oxadiazole-triazine (9d)DU-145 (Prostate)0.16[3]
1,2,3-triazole-1,3,4-oxadiazole-triazine (9d)A549 (Lung)0.19[3]
Mechanism of Action: Targeting Critical Cellular Pathways

The anticancer activity of triazine derivatives is underpinned by their ability to interact with and modulate various cellular targets.

1,3,5-Triazines like Gedatolisib function as dual PI3K/mTOR inhibitors, effectively shutting down a key signaling pathway for cell proliferation and survival.[4] This mechanism is illustrated in the signaling pathway diagram below.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Gedatolisib Gedatolisib (1,3,5-Triazine) Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Gedatolisib.

1,2,4-Triazines can induce apoptosis through both intrinsic and extrinsic pathways and have been shown to inhibit various kinases.[6]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of all three triazine isomers have been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.

1,3,5-Triazine derivatives have shown potent antimicrobial activity. For instance, certain combinatorial libraries based on the 1,3,5-triazine template have yielded compounds with significant antibacterial activity and low hemolytic activity.[12] Some derivatives have shown antimicrobial activity against Staphylococcus aureus and Escherichia coli comparable to ampicillin.[13]

1,2,4-Triazine derivatives also exhibit a broad spectrum of antimicrobial effects.[14] Novel ofloxacin analogues incorporating a 1,2,4-triazole (a related five-membered ring) moiety have demonstrated antibacterial properties comparable to ofloxacin against both Gram-positive and Gram-negative bacteria.[4]

1,2,3-Triazole derivatives (structurally related to 1,2,3-triazines) have also been reported to possess antimicrobial activity, with some metal complexes showing promising MIC values against S. aureus.[15]

Table 2: Comparative Antimicrobial Activity of Triazine Derivatives (MIC Values)

IsomerCompound/Derivative ClassMicroorganismMIC (µg/mL)Reference(s)
1,3,5-Triazine Aminobenzoic acid derivative (10)MRSA<250[13][16]
Aminobenzoic acid derivative (13)E. coli<125[13][16]
Dimeric s-triazine (20d)K. pneumoniae (MDR)Low[17]
1,2,4-Triazine Ofloxacin analogueS. aureus0.25-1[4]
4-amino-1,2,4-triazole derivativeE. coli5[4]
1,2,3-Triazole *Gold(I) complexS. aureus<0.05 - 1[15]

*Data for 1,2,3-triazole, a structurally related five-membered ring, is presented due to limited available data for 1,2,3-triazine.

Experimental Protocols

To facilitate further research and validation, detailed step-by-step methodologies for key experiments are provided below.

Protocol 1: In Vitro PI3K Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against a PI3K isoform by measuring the amount of ADP produced.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • PIP2 substrate

  • ATP

  • Test compound (e.g., a triazine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Multichannel pipette and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution of the compound in the kinase assay buffer.

  • Kinase Reaction Setup:

    • Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Prepare a mixture of the PI3K enzyme and the PIP2 substrate in the kinase assay buffer.

    • Add 2 µL of the enzyme/substrate mixture to each well.

    • Add 2.5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][18]

Caption: Workflow for the in vitro PI3K kinase inhibition assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound (e.g., a triazine derivative)

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[19][20]

Synthesis and Reactivity: A Comparative Overview

The synthetic accessibility and chemical reactivity of the triazine isomers are crucial considerations for drug development.

  • 1,3,5-Triazine: The symmetrical nature of 1,3,5-triazine and the availability of inexpensive starting materials like cyanuric chloride make it a highly attractive scaffold. The chlorine atoms on cyanuric chloride can be sequentially substituted with various nucleophiles by controlling the reaction temperature, allowing for the facile synthesis of a diverse range of derivatives.[2]

  • 1,2,4-Triazine: The synthesis of 1,2,4-triazines can be achieved through several routes, including one-pot reactions from 1,2-dicarbonyl compounds and microwave-assisted synthesis.[21] These methods offer efficient access to this asymmetrical scaffold.

  • 1,2,3-Triazine: The synthesis of the 1,2,3-triazine ring is generally more challenging compared to its isomers, which has contributed to it being less explored in medicinal chemistry.[16]

In terms of reactivity, all triazine isomers have a lower resonance energy than benzene, making them more susceptible to nucleophilic substitution rather than electrophilic substitution.[1][2]

Conclusion and Future Perspectives

The triazine scaffold, in its isomeric forms, continues to be a rich source of biologically active compounds. The 1,3,5- and 1,2,4-triazine isomers have demonstrated significant success, particularly in the development of anticancer agents, with several drugs now in clinical use. Their synthetic tractability and diverse biological activities ensure their continued prominence in drug discovery.

The 1,2,3-triazine isomer, while less explored, presents an opportunity for the discovery of novel therapeutics with potentially unique pharmacological profiles. Further investigation into the synthesis and biological evaluation of 1,2,3-triazine derivatives is warranted to fully unlock the potential of this heterocyclic system. As our understanding of the structure-activity relationships of triazine derivatives deepens, the rational design of next-generation therapeutics with improved efficacy and selectivity will undoubtedly accelerate.

References

A Comparative Guide to the Cytotoxicity of Novel Triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel chemical entities with high efficacy against cancer cells and minimal toxicity to normal tissues is paramount.[1][2] Triazine derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as anticancer agents through diverse mechanisms of action.[3][4] This guide provides an in-depth, objective comparison of the cytotoxic performance of novel triazine compounds against established chemotherapeutic agents, supported by detailed experimental protocols and data.

The evaluation of a compound's cytotoxic potential is a critical initial step in the drug development pipeline.[5][6][7] It allows for the screening of compound libraries, the determination of therapeutic indices, and the selection of promising candidates for further preclinical development.[7] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for assessing the cytotoxicity of novel triazine-based drug candidates.

Understanding the Mechanisms: Triazines vs. Standard Chemotherapeutics

The cytotoxic effects of anticancer agents are intrinsically linked to their mechanisms of action. A comparative understanding of how novel triazine compounds differ from standard chemotherapeutics like Doxorubicin and Cisplatin is crucial for interpreting cytotoxicity data.

Novel Triazine Compounds: The 1,3,5-triazine scaffold is a versatile pharmacophore that can be decorated with various substituents to target a range of cellular pathways implicated in cancer progression. Different derivatives have been shown to exert their anticancer effects by:

  • Inhibiting receptor tyrosine kinases such as EGFR and VEGFR.[3]

  • Targeting the PI3K/AKT/mTOR signaling pathway.[3][4]

  • Acting as DNA topoisomerase II inhibitors.[3][4]

  • Inducing apoptosis through various other cellular mechanisms.

The strategic modification of the triazine core can enhance cellular uptake and bioavailability, and the inclusion of specific functional groups, such as chloro-phenylamino moieties, has been shown to optimize cytotoxic activity against various cancer cell lines.[8]

Doxorubicin: A well-established anthracycline antibiotic, Doxorubicin is a potent, broad-spectrum chemotherapeutic agent.[] Its primary mechanisms of cytotoxicity include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, inhibiting DNA synthesis and function.[][10]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.[][10][11]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can induce oxidative stress, leading to cellular damage.[][10][12]

Cisplatin: As a first-generation platinum-based drug, Cisplatin is one of the most widely used and effective anticancer agents.[13] Its cytotoxic mode of action is primarily mediated by its interaction with DNA to form adducts, which:[14][15]

  • Cause DNA damage, primarily intrastrand crosslinks.[14][16]

  • Activate signal transduction pathways involving p53 and MAPK, ultimately leading to apoptosis.[14][16]

  • Arrest the cell cycle to allow for DNA repair, or if the damage is too severe, trigger programmed cell death.[15]

Experimental Workflow for Assessing Cytotoxicity

A systematic approach is essential for the reliable evaluation of novel compounds. The general workflow for in vitro cytotoxicity testing is depicted below.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis cell_culture Cancer & Normal Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Stock Solution Prep treatment Treatment with Serial Dilutions of Test Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT Assay) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance data_analysis Calculation of % Cell Viability & IC50 absorbance->data_analysis

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Selecting the Appropriate Cytotoxicity Assay

Several assays are available to measure cytotoxicity, each with its own principles, advantages, and limitations. For this comparative guide, we will focus on the widely adopted MTT assay for its robustness and cost-effectiveness in screening.[6][17]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] The principle is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[18] The amount of formazan produced is directly proportional to the number of viable cells.[20]

Alternative Advanced Method: RealTime-Glo™ MT Cell Viability Assay

For researchers interested in the kinetics of cytotoxicity, the RealTime-Glo™ MT Cell Viability Assay offers a significant advantage. This bioluminescent, non-lytic assay allows for the real-time monitoring of cell viability over extended periods (up to 72 hours) in the same sample well.[21][22][23] It measures the reducing potential of viable cells, which convert a pro-substrate into a substrate for NanoLuc® luciferase, generating a luminescent signal proportional to the number of living cells.[21][22]

Detailed Experimental Protocol: MTT Assay

This protocol provides a step-by-step methodology for assessing the cytotoxicity of novel triazine compounds against adherent cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells).

Materials:

  • Novel Triazine Compounds (e.g., Triazine-A, Triazine-B)

  • Doxorubicin and Cisplatin (positive controls)

  • Selected cell lines

  • Complete culture medium (specific to cell line)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[24]

  • 96-well flat-bottom sterile microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[25]

  • Compound Treatment:

    • Prepare stock solutions of the novel triazine compounds and control drugs in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the various compound dilutions. Include untreated control wells (vehicle only).

    • Incubate the plate for a predetermined exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[26]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[26]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[18]

Data Analysis:

  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage Cell Viability: Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • IC50 Value Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound required to inhibit cell growth by 50%.[5][27] This value is determined by plotting a dose-response curve of % cell viability versus compound concentration (log scale) and interpolating the concentration at which 50% viability occurs.

Comparative Performance Data

The following table presents hypothetical cytotoxicity data for two novel triazine compounds (Triazine-A and Triazine-B) in comparison to Doxorubicin and Cisplatin. The data includes IC50 values and the Selectivity Index (SI), which indicates the compound's preferential toxicity towards cancer cells. A higher SI value is desirable, suggesting greater selectivity.[28]

CompoundCell LineIC50 (µM)Selectivity Index (SI) (IC50 HEK293 / IC50 Cancer Cell)
Triazine-A MCF-7 (Breast Cancer)8.55.3
HeLa (Cervical Cancer)12.23.7
HEK293 (Normal)45.1-
Triazine-B MCF-7 (Breast Cancer)4.211.2
HeLa (Cervical Cancer)6.86.9
HEK293 (Normal)47.3-
Doxorubicin MCF-7 (Breast Cancer)1.52.8
HeLa (Cervical Cancer)2.12.0
HEK293 (Normal)4.2-
Cisplatin MCF-7 (Breast Cancer)5.83.1
HeLa (Cervical Cancer)7.32.5
HEK293 (Normal)18.2-

Data are presented as hypothetical mean values from three independent experiments.

From this data, Triazine-B demonstrates potent cytotoxicity against both cancer cell lines, with IC50 values in the low micromolar range. More importantly, it exhibits a significantly higher selectivity index compared to both Doxorubicin and Cisplatin, suggesting it is less toxic to normal cells at concentrations that are effective against cancer cells.

Potential Signaling Pathways in Cytotoxicity

Cytotoxic compounds often induce apoptosis by activating specific signaling pathways. For instance, DNA damage, a common effect of agents like Cisplatin, can trigger the p53 tumor suppressor pathway.

G compound Cytotoxic Compound (e.g., Triazine, Cisplatin) dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Senior Application Scientist's Guide to the In Vitro Anticancer Activity of s-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The s-Triazine Scaffold as a Cornerstone in Oncology Research

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring containing three nitrogen atoms that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility allows for modifications at three distinct positions, enabling the fine-tuning of physicochemical and biological properties. This has led to the development of a diverse array of s-triazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]

The significance of the s-triazine core in oncology is underscored by the clinical success of several approved anticancer drugs, such as altretamine for ovarian cancer, gedatolisib for metastatic breast cancer, and enasidenib for leukemia.[4][5] These compounds validate the s-triazine scaffold as a robust starting point for the design of novel and effective anticancer agents.[4]

This guide provides a comparative analysis of the in vitro anticancer activity of various s-triazine derivatives, supported by experimental data from recent literature. We will delve into the detailed methodologies for key assays, explore the underlying mechanisms of action, and present a logical framework for evaluating these promising therapeutic candidates.

Comparative Analysis of In Vitro Anticancer Activity

The anticancer efficacy of s-triazine derivatives is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for comparison.

Structure-Activity Relationship (SAR) Insights

A consistent theme in the literature is that the substitution pattern on the s-triazine ring profoundly influences anticancer activity. Generally, tri-substituted s-triazine derivatives exhibit more potent cytotoxic effects compared to their di-substituted counterparts.[6][7] The nature of the substituents is also critical. For instance, the incorporation of a morpholino group has been shown to significantly enhance cytotoxic activity.[2] Similarly, hybrid molecules combining the s-triazine core with other bioactive scaffolds like benzimidazole or pyrazole have demonstrated promising results.[7][8][9]

Comparative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity (IC50 values) of selected s-triazine derivatives from various studies, showcasing their potency against different human cancer cell lines.

Table 1: Cytotoxicity of Imamine-1,3,5-triazine Derivatives against MDA-MB-231 (Triple-Negative Breast Cancer) Cells

CompoundIC50 (µM)Reference CompoundIC50 (µM)
4f 6.25Imatinib35.50
4k 8.18Imatinib35.50
Data sourced from a study on imamine-1,3,5-triazine derivatives, demonstrating their superior potency compared to the parent compound, imatinib.[10]

Table 2: Comparative Anticancer Activity of Phenylamino-s-triazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
2d MCF7 (Breast Cancer)6.54Paclitaxel (PTX)2.35
C26 (Colon Carcinoma)0.38Doxorubicin (DOX)8.06
3b MCF7 (Breast Cancer)6.19Paclitaxel (PTX)2.35
This table highlights the potent and, in some cases, superior activity of synthesized s-triazine derivatives compared to standard chemotherapeutic agents.[1]

Table 3: Activity of Pyrazolyl-s-triazine Derivatives

CompoundCancer Cell LineIC50 (µM)
4f HCT-116 (Colorectal Carcinoma)0.50 ± 0.080
MCF-7 (Breast Cancer)4.53 ± 0.30
HepG2 (Liver Carcinoma)3.01 ± 0.49
5c MCF-7 (Breast Cancer)2.29 ± 0.92
These derivatives show significant activity, particularly compound 4f against colorectal cancer cells.[8][9]

Key Experimental Protocols for In Vitro Evaluation

The following are detailed, step-by-step methodologies for the essential experiments used to characterize the anticancer activity of s-triazine derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][11] It is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3]

Protocol for Adherent Cells:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the s-triazine derivatives in culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6][11]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently mix the plate to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to correct for background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis plate Plate cells in 96-well plate incubate_attach Incubate 24h for attachment plate->incubate_attach add_compounds Add s-triazine derivatives (various concentrations) incubate_attach->add_compounds incubate_treat Incubate for 48-72h add_compounds->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_formazan Incubate 2-4h for formazan formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of s-triazine derivatives.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[2] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the s-triazine derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[2]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[2][4][7]

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.[4]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[13]

Detailed Protocol:

  • Cell Seeding and Treatment: Plate cells in 6-well plates and treat with the s-triazine derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing to prevent clumping.[1][13] Cells can be stored at 4°C for several weeks after fixation.[13]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[13]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate for 30 minutes at 37°C.[13][14]

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[13]

  • Incubation: Incubate the cells for 10-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Mechanism of Action: Targeting Key Signaling Pathways

Many s-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often deregulated in cancer, such as the PI3K/AKT/mTOR pathway.[15] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[16][17][18]

Gedatolisib, an approved s-triazine-based drug, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[17][18][19] By inhibiting both PI3K and mTOR, gedatolisib effectively blocks the signaling cascade both upstream and downstream of AKT, leading to a comprehensive shutdown of the pathway.[19] This dual inhibition can overcome resistance mechanisms that may arise from targeting a single kinase in the pathway.[19]

Several novel s-triazine derivatives have been specifically designed to target this pathway. For example, Western blot analysis has shown that certain derivatives can suppress the phosphorylation of AKT, a key downstream effector of PI3K.[16]

PI3K/AKT/mTOR Signaling Pathway and Inhibition by s-Triazine Derivatives

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT  p mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT  p S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation sTriazine s-Triazine Derivatives (e.g., Gedatolisib) sTriazine->PI3K sTriazine->mTORC2 sTriazine->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by s-triazine derivatives.

Conclusion and Future Directions

The s-triazine scaffold continues to be a highly fruitful area of research for the development of novel anticancer agents. The extensive body of literature demonstrates that by strategic modification of the substituents on the triazine core, it is possible to develop potent and selective inhibitors of various cancer-related targets. The comparative data presented in this guide highlights the potential of these derivatives, with many exhibiting cytotoxicity comparable or superior to existing chemotherapeutic drugs in vitro.

Future research should focus on optimizing the lead compounds to improve their pharmacological profiles, including enhancing their selectivity for cancer cells over normal cells to minimize potential toxicity.[1] In vivo studies are the essential next step to validate the in vitro findings and to assess the therapeutic potential of these promising compounds in a more complex biological system. The continued exploration of the s-triazine scaffold holds great promise for the future of cancer therapy.

References

A Comparative Guide to the Synthesis of 1,3,5-Triazines: From Classic Methods to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals, owing to its unique electronic properties and versatile functionalization capabilities.[1][2] Derivatives of this nitrogen-rich heterocycle exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] The synthetic strategy employed to construct the triazine core is a critical determinant of the achievable substitution patterns, overall efficiency, and the environmental impact of the process.

This guide provides a comprehensive, comparative analysis of the most prominent methods for synthesizing 1,3,5-triazines. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of triazine synthesis.

Synthesis from Cyanuric Chloride: A Versatile Workhorse

The most prevalent and adaptable method for the synthesis of substituted 1,3,5-triazines begins with the readily available and cost-effective starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][4] The three chlorine atoms on the triazine ring exhibit differential reactivity, which allows for a sequential and controlled nucleophilic aromatic substitution.[5] This stepwise substitution is primarily governed by temperature, enabling the synthesis of mono-, di-, and trisubstituted derivatives with a high degree of precision.[5][6]

Mechanistic Principle: Stepwise Nucleophilic Aromatic Substitution

The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution. This is due to the electron-donating nature of the introduced nucleophiles, which reduces the electrophilicity of the remaining carbon atoms in the ring.[5] This inherent difference in reactivity is exploited to achieve selective substitution by carefully controlling the reaction temperature:

  • First substitution: Typically carried out at 0-5 °C.

  • Second substitution: Generally proceeds at room temperature.

  • Third substitution: Often requires elevated temperatures (reflux).[7]

This temperature-dependent reactivity allows for the synthesis of unsymmetrical triazines by introducing different nucleophiles at each step.

Cyanuric Chloride Substitution Cyanuric_Chloride Cyanuric Chloride Mono_Substituted Mono-substituted Triazine Cyanuric_Chloride->Mono_Substituted + Nu1-H 0-5 °C Di_Substituted Di-substituted Triazine Mono_Substituted->Di_Substituted + Nu2-H Room Temp. Tri_Substituted Tri-substituted Triazine Di_Substituted->Tri_Substituted + Nu3-H Reflux

Caption: Stepwise nucleophilic substitution of cyanuric chloride.

Experimental Protocol: Synthesis of a Trisubstituted 1,3,5-Triazine

This protocol outlines the synthesis of a trisubstituted 1,3,5-triazine derivative through a three-step nucleophilic substitution reaction.[2][8]

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., an amine)

  • Nucleophile 2 (e.g., an alcohol)

  • Nucleophile 3 (e.g., a thiol)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • First Substitution:

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve Nucleophile 1 (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.

    • Add the solution of Nucleophile 1 dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Second Substitution:

    • In a separate flask, dissolve Nucleophile 2 (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF.

    • Add this solution dropwise to the reaction mixture from the first step.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Third Substitution:

    • In a separate flask, dissolve Nucleophile 3 (1.1 eq) and DIPEA (1.2 eq) in anhydrous THF.

    • Add this solution to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 6-12 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired trisubstituted triazine.

Cyclotrimerization of Nitriles: A Direct Route to Symmetrical Triazines

The cyclotrimerization of nitriles is a fundamental method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines. This approach is particularly useful for preparing symmetrically substituted triazines. However, the traditional method often requires harsh reaction conditions, such as high temperatures and pressures, and can result in moderate yields.[9]

Mechanistic Principle

The cyclotrimerization of nitriles can be catalyzed by acids, bases, or metals. The acid-catalyzed mechanism involves the formation of a nitrilium ion intermediate, which is then attacked by two other nitrile molecules in a stepwise manner to form the triazine ring.

Nitrile Cyclotrimerization Nitrile1 R-C≡N Nitrilium_Ion Nitrilium Ion [R-C≡N+-R] Nitrile1->Nitrilium_Ion + Acid Catalyst Dimer_Intermediate Dimeric Intermediate Nitrilium_Ion->Dimer_Intermediate + Nitrile2 Triazine 2,4,6-Trisubstituted 1,3,5-Triazine Dimer_Intermediate->Triazine + Nitrile3 - Acid Catalyst Nitrile2 R-C≡N Nitrile3 R-C≡N

Caption: Simplified mechanism of acid-catalyzed nitrile cyclotrimerization.

Modern Advancements in Nitrile Cyclotrimerization

To overcome the limitations of the classical method, several improved protocols have been developed. These include the use of catalysts and microwave irradiation. For instance, yttrium salts have been used as catalysts for the cyclotrimerization of aromatic nitriles under solvent-free conditions, leading to milder reaction conditions.[9] Furthermore, silica-supported Lewis acids have been shown to be effective catalysts, and when combined with microwave irradiation, the reaction times can be significantly reduced.[9] A one-pot method for the controlled cross-cyclotrimerization of nitriles to produce unsymmetrical triazines has also been developed.[10]

Pinner Triazine Synthesis: A Classic Named Reaction

The Pinner triazine synthesis is a classic method for the preparation of 2-hydroxy-4,6-diaryl-s-triazines from the reaction of aryl amidines with phosgene.[11][12][13] This reaction can also be extended to halogenated aliphatic amidines.[11][13]

Mechanistic Overview

The reaction proceeds through the initial formation of an N-chloroformylamidine, which then undergoes cyclization with a second molecule of the amidine to form the triazine ring.

Pinner_Synthesis Amidine1 Aryl Amidine Intermediate N-Chloroformylamidine Intermediate Amidine1->Intermediate + Phosgene Phosgene Phosgene (COCl2) Triazine 2-Hydroxy-4,6-diaryl -s-triazine Intermediate->Triazine + Amidine2 - 2 HCl Amidine2 Aryl Amidine

Caption: Key steps in the Pinner triazine synthesis.

Green and Emerging Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for triazine synthesis. These "green" approaches aim to reduce reaction times, minimize waste, and use less hazardous reagents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, and its application to triazine synthesis has been particularly successful.[9][14] Microwave-assisted reactions often lead to dramatic reductions in reaction times, from hours to minutes, and can also result in higher yields and cleaner reactions.[9][14][15] For example, the synthesis of 2,4,6-triarylamino-1,3,5-triazines from cyanuric chloride and aromatic amines can be achieved in a few minutes under microwave irradiation, compared to several days using conventional heating.[14] Microwave heating has also been successfully applied to the cyclotrimerization of nitriles and the synthesis of various triazine derivatives.[9][16][17]

Sonochemical Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative for triazine synthesis. A sonochemical protocol for the synthesis of 1,3,5-triazine derivatives has been developed that allows for the formation of the desired products in as little as 5 minutes with yields often exceeding 75%.[18][19] A significant advantage of this method is the use of water as a solvent, which further enhances its green credentials.[18][19]

Transition-Metal Catalysis

Transition-metal catalysis has provided new avenues for the synthesis of triazine derivatives.[20] For example, copper-catalyzed reactions have been developed for the synthesis of 2,4-disubstituted and 2,4-diamino-1,3,5-triazines under mild conditions.[20][21][22] These methods often exhibit good functional group tolerance.[20][22]

Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, focuses on modular, efficient, and stereospecific reactions.[23][24] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has been utilized in the synthesis of triazole-substituted triazines.[25][26] This approach allows for the straightforward construction of complex molecular architectures.[27]

Comparative Analysis of Synthesis Methods

The choice of a synthetic method for a particular triazine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale, and considerations of cost and environmental impact.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsTypical Yields (%)Key AdvantagesKey Limitations
From Cyanuric Chloride Cyanuric chloride, NucleophilesBase (e.g., DIPEA, K₂CO₃)Sequential substitution at controlled temperatures (0 °C, RT, reflux)44-98[7]Highly versatile, allows for unsymmetrical triazines, readily available starting material.[7]Stepwise process can be lengthy, reactivity decreases with each substitution.[7]
Cyclotrimerization of Nitriles NitrilesAcid/Base or Metal Catalysts (e.g., Y(TfO)₃)Harsh conditions (high temp/pressure) or milder with catalysts/microwaves.Moderate to GoodDirect route to symmetrical triazines.Harsh conditions for uncatalyzed reactions, limited to symmetrical products in simpler protocols.[9]
Pinner Synthesis Aryl amidines, Phosgene---Classic method for 2-hydroxy-4,6-diaryl-s-triazines.Use of toxic phosgene, limited scope.
Microwave-Assisted Various (e.g., Cyanuric chloride, nitriles)-Microwave irradiation, often solvent-free or with minimal solvent.Good to Excellent[9][14]Rapid reaction times, high yields, cleaner reactions.[9][14][15]Requires specialized microwave equipment.
Sonochemical Various-Ultrasonic irradiation, often in aqueous media.>75[18][19]Very short reaction times, environmentally friendly (uses water as solvent).[18][19]Scale-up can be challenging.
Transition-Metal Catalysis e.g., 1,1-Dibromoalkenes, BiguanidesCopper catalystsMild conditionsModerate to Good[20][22]Good functional group tolerance, mild reaction conditions.Catalyst cost and removal can be a concern.

Conclusion

The synthesis of 1,3,5-triazines is a rich and evolving field. While classical methods such as synthesis from cyanuric chloride and nitrile cyclotrimerization remain highly relevant, modern techniques like microwave-assisted and sonochemical synthesis offer significant advantages in terms of efficiency and environmental friendliness. The emergence of transition-metal catalysis and click chemistry provides powerful new tools for the construction of complex and novel triazine derivatives. A thorough understanding of the strengths and weaknesses of each method, as detailed in this guide, will empower researchers to select the most appropriate synthetic strategy for their specific research and development goals.

References

A Senior Application Scientist's Guide to Enzyme Inhibition Assays for 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1,3,5-triazine scaffold represents a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this heterocyclic ring have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3] A significant portion of their therapeutic potential stems from their ability to act as potent enzyme inhibitors.[1] This guide provides an in-depth, comparative analysis of the various enzyme inhibition assays crucial for evaluating the efficacy and mechanism of action of 1,3,5-triazine derivatives.

Introduction: The Versatility of 1,3,5-Triazines as Enzyme Inhibitors

The 1,3,5-triazine ring serves as a versatile template, allowing for the strategic modification of substituents at its 2, 4, and 6 positions.[3] This structural flexibility enables the design of compounds that can interact with a diverse array of enzyme active sites and allosteric sites.[3][4] Common enzyme targets for 1,3,5-triazine derivatives include, but are not limited to:

  • Kinases: These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer.[5][6]

  • Dihydrofolate Reductase (DHFR): A key enzyme in nucleotide synthesis, making it a target for anticancer and antimicrobial agents.[7][8][9][10][11][12]

  • Topoisomerases: Essential for DNA replication and repair, these are also important anticancer targets.[5]

  • Acetylcholinesterase (AChE) and β-secretase (BACE1): Implicated in Alzheimer's disease.[3][13]

Given the breadth of potential targets, selecting the appropriate enzyme inhibition assay is paramount for accurately characterizing the inhibitory potential of a novel 1,3,5-triazine derivative.

Comparative Analysis of Key Enzyme Inhibition Assays

The choice of assay depends on several factors, including the nature of the enzyme, the required throughput, and the specific information sought (e.g., potency, mechanism of action).

Assay Type Principle Advantages Disadvantages Best Suited For
Radiometric Filter Binding Assays Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate (peptide or protein).[14]"Gold standard" for kinase assays, directly measures catalytic activity, high sensitivity, not prone to interference from compound fluorescence or color.[14][15][16]Requires handling of radioactive materials, lower throughput than some other methods.Accurate determination of kinase inhibition, especially for confirming hits from primary screens.
Fluorescence Polarization (FP) Assays Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to an enzyme.[17][18]Homogeneous (no separation steps), amenable to high-throughput screening (HTS), provides direct binding information.[17][18]Can be affected by fluorescent compounds, requires a suitable fluorescent probe.[19]HTS campaigns, determining binding affinity (Kd), and studying competitive inhibition.[18]
Luminescence-Based Assays Often measures the depletion of ATP by coupling the remaining ATP to a luciferase reaction, which produces light.High sensitivity, wide dynamic range, suitable for HTS.Indirect measurement of enzyme activity, can be susceptible to compounds that interfere with the luciferase enzyme.HTS for ATP-dependent enzymes like kinases.
Spectrophotometric Assays Measures the change in absorbance of a substrate or product over time.Simple, cost-effective, widely applicable to many enzyme classes.Lower sensitivity compared to fluorescence or luminescence, can be affected by colored compounds.Initial characterization of enzyme kinetics, suitable for enzymes with chromogenic substrates.
Delving Deeper: Experimental Design and Data Interpretation

A robust experimental design is critical for generating reliable and reproducible data. Here, we outline the key steps and considerations for a typical enzyme inhibition study.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Compound Library (1,3,5-Triazine Derivatives) B High-Throughput Screen (e.g., FP or Luminescence) A->B C Identify 'Hits' B->C D Dose-Response Curve C->D C->D E Calculate IC50 D->E F Kinetic Assays (Vary Substrate & Inhibitor Conc.) E->F E->F G Data Analysis (e.g., Lineweaver-Burk Plot) F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H

Caption: A generalized workflow for the evaluation of enzyme inhibitors.

This protocol provides a detailed methodology for a radiometric filter binding assay, often considered the gold standard for kinase inhibitor profiling.[14][15]

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, and assay buffer.

    • Add the 1,3,5-triazine derivative at various concentrations. Include a "no inhibitor" control.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. It is often beneficial to use ATP concentrations that mimic physiological levels (e.g., 1mM) to obtain more biologically relevant results.[14][20]

  • Incubation:

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a filter membrane that binds the substrate.

  • Washing:

    • Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Quantify the radioactivity on the filter membrane using a scintillation counter or a phosphorimager.[16]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the triazine derivative compared to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[21][22]

Understanding how an inhibitor interacts with an enzyme is crucial for lead optimization. The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition.[23][24][25][26]

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate.[24]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, a location other than the active site, and can bind to both the free enzyme and the enzyme-substrate complex.[23][24][27][28][][30][31]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[23][24][25][27][32]

These mechanisms can be elucidated by performing kinetic experiments where the reaction rate is measured at various substrate and inhibitor concentrations. The data is then often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/substrate concentration).[33][34]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E E Enzyme ES ES Enzyme-Substrate Complex E->ES + S EI EI Enzyme-Inhibitor Complex E->EI + I S S Substrate I I Inhibitor P P Product ES->E + P ESI ESI Enzyme-Substrate-Inhibitor Complex E2 E Enzyme ES2 ES Enzyme-Substrate Complex E2->ES2 + S EI2 EI Enzyme-Inhibitor Complex E2->EI2 + I S2 S Substrate I2 I Inhibitor P2 P Product ES2->E2 + P ESI2 ESI Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I EI2->ESI2 + S E3 E Enzyme ES3 ES Enzyme-Substrate Complex E3->ES3 + S S3 S Substrate I3 I Inhibitor P3 P Product ES3->E3 + P ESI3 ESI Enzyme-Substrate-Inhibitor Complex ES3->ESI3 + I

Caption: Schematic representation of different enzyme inhibition mechanisms.

Assay Validation and Quality Control

For high-throughput screening, it is essential to validate the assay to ensure its robustness and reliability. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[35][36][37][38]

  • Z' > 0.5: An excellent assay.[37][38]

  • 0 < Z' < 0.5: A "doable" assay.[37]

  • Z' < 0: The assay is not suitable for screening.[37]

The Z'-factor is calculated using the means and standard deviations of the positive and negative controls.

Comparative Data: 1,3,5-Triazines vs. Other Scaffolds

The inhibitory activity of 1,3,5-triazine derivatives is often benchmarked against known inhibitors or compounds with different core structures. For instance, in the context of DHFR inhibition, the potency of novel triazines can be compared to the established drug methotrexate.[9]

Compound Class Target Enzyme Example Compound IC₅₀ (nM) Reference
1,3,5-Triazine hDHFRCompound A53.72[9]
1,3,5-Triazine hDHFRCompound B34.08[9]
Reference Drug hDHFRMethotrexate (MTX)Varies by study[9]
1,3,5-Triazine EGFR (mutant)Compound 86,500[5]
1,3,5-Triazine EGFR (wild-type)Compound 825,900[5]

This comparative data is essential for understanding the structure-activity relationship (SAR) and guiding the design of more potent and selective inhibitors.[5][7][8][39][40][41]

Conclusion

The evaluation of 1,3,5-triazine derivatives as enzyme inhibitors requires a multi-faceted approach, beginning with high-throughput screening to identify initial hits, followed by detailed studies to determine potency and mechanism of action. The selection of the appropriate assay, be it radiometric, fluorescence-based, or spectrophotometric, is a critical decision that influences the quality and relevance of the data obtained. By employing robust experimental designs, rigorous data analysis, and appropriate assay validation, researchers can effectively characterize the inhibitory properties of these versatile compounds and unlock their full therapeutic potential.

References

A Senior Application Scientist’s Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] This versatility makes the triazine nucleus an attractive starting point for drug discovery campaigns. However, navigating the vast chemical space of possible substitutions to optimize potency and selectivity is a significant challenge. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool.

This guide provides an in-depth comparison of QSAR methodologies applied to triazine derivatives, grounded in experimental data from peer-reviewed studies. We will dissect the causality behind methodological choices, offer a robust, self-validating workflow for your own QSAR studies, and visualize these complex relationships to provide actionable insights for the rational design of next-generation triazine-based therapeutics.

Part 1: A Comparative Analysis of QSAR Models for Triazine Scaffolds

The core principle of QSAR is to establish a statistically significant mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[1][4] For triazines, various QSAR approaches have been employed, ranging from 2D methods that use topological descriptors to more sophisticated 3D methods that analyze molecular fields. The choice of method depends on the specific research question, the available data, and the desired level of interpretability.

2D-QSAR: The Topological Approach

2D-QSAR models are computationally efficient and utilize descriptors calculated from the 2D representation of the molecule. These descriptors can quantify aspects like molecular connectivity, shape, and atom types.

One notable application involves the use of the Electrotopological State (E-State) index for studying triazine derivatives as Dihydrofolate Reductase (DHFR) inhibitors.[5][6] The E-State index encapsulates information about both the electronic character and the topological environment of each atom in a molecule. In a study on 33 triazine derivatives, regression analysis using the E-state index, combined with indicator parameters, successfully modeled the DHFR inhibitory activity.[5][6]

  • Expertise & Causality: This approach is particularly useful in early-stage discovery when a rapid screen of a large number of compounds is needed or when 3D structural information (like a crystal structure of the target) is unavailable. The model's reliance on topological indices makes it effective for identifying key fragments and substituent patterns that contribute to activity.[5]

3D-QSAR: Mapping Activity to Molecular Fields

3D-QSAR methods require the 3D alignment of the molecules in a dataset and provide a more intuitive and visually interpretable output. These methods are powerful for understanding the steric, electronic, and hydrophobic requirements of the target's binding pocket. The most common 3D-QSAR techniques applied to triazines are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Molecular Field Analysis (CoMFA) CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom and each molecule in the dataset. The resulting field values are then used as descriptors to build a partial least squares (PLS) regression model.

  • Application to Triazines: CoMFA has been successfully used to model various activities of triazine derivatives, including DHFR inhibition and anticancer properties.[7] For a series of dihydro-1,3,5-triazines acting as DHFR inhibitors, a CoMFA model yielded a reliable computational model with a cross-validated q² of 0.724 and a non-cross-validated r² of 0.986, demonstrating high internal consistency and predictive power.[7] The resulting contour maps showed that steric and electrostatic properties were directly related to DHFR inhibitory activity.[7]

Comparative Molecular Similarity Indices Analysis (CoMSIA) CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the intermolecular interactions governing activity.

  • Application to Triazines: In studies on benzotriazine derivatives as Src inhibitors and triazines as multidrug resistance (MDR) modulators, CoMSIA often yields models with slightly better predictive power than CoMFA.[8][9] For the Src inhibitors, the CoMSIA model (q²=0.647, r²=0.895) outperformed the CoMFA model (q²=0.526, r²=0.781).[9] The CoMSIA contour maps indicated that electron-withdrawing groups and specific steric volumes in hydrophobic regions were crucial for enhancing inhibitory activity.[9] Similarly, for MDR modulators, CoMSIA highlighted the dominant role of electrostatic and hydrophobic fields.[8]

Performance Comparison of QSAR Models for Triazines

To provide an objective comparison, the statistical performance of various QSAR models from published studies on triazine derivatives is summarized below. The key metrics are:

  • q² (or r²cv): The cross-validated correlation coefficient. It is a measure of the internal predictive ability of the model. A q² > 0.5 is generally considered good.

  • r²: The non-cross-validated correlation coefficient, indicating the goodness of fit of the model to the training data.

  • r²_pred: The predictive correlation coefficient for the external test set. It is the most stringent test of a model's predictive power on new, unseen data.

Triazine Target/Activity QSAR Method r²_pred Reference
Src InhibitorsCoMFA0.5260.781-[9]
Src InhibitorsCoMSIA0.6470.895-[9]
DHFR InhibitorsCoMFA0.7240.986-[7]
mTOR InhibitorsCoMFA0.735-0.769[10]
mTOR InhibitorsCoMSIA0.761-0.651[10]
mTOR InhibitorsHQSAR0.6940.9200.750[10]
Anticancer (A549 cells)CoMFA0.700.920.96[11]
Anticancer (A549 cells)CoMSIA0.620.860.98[11]

Expert Insight: As the table demonstrates, both CoMFA and CoMSIA consistently produce statistically robust models for various triazine activities. CoMSIA often provides a slight edge in predictivity due to its inclusion of more descriptor fields, offering a more nuanced understanding of the structure-activity landscape.[8][9] The high r²_pred values reported in several studies underscore the real-world utility of these models in predicting the activity of novel triazine compounds.[10][11]

Part 2: A Validated Experimental Protocol for 3D-QSAR Modeling

This section outlines a self-validating, step-by-step workflow for developing a predictive 3D-QSAR model for a novel series of triazine derivatives.

Step 1: Dataset Curation and Preparation
  • Compound Selection: Assemble a dataset of triazine derivatives with experimentally determined biological activities (e.g., IC₅₀, EC₅₀, Kᵢ). The dataset should be structurally diverse and span a wide range of activity values (at least 2-3 log units).

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log IC₅₀).[12] This ensures a more linear relationship between the descriptors and the activity.

  • Data Splitting: Divide the dataset into a training set (typically ~70-80% of the compounds) for model generation and a test set (~20-30%) for external validation.[12] The test set compounds should not be used in any way during model building.

Step 2: Molecular Modeling and Structural Alignment
  • 3D Structure Generation: Sketch the 2D structures of all compounds and generate their 3D conformations.

  • Energy Minimization: Minimize the energy of each structure using a suitable force field (e.g., Tripos) and charge calculation method (e.g., Gasteiger-Hückel) to obtain a stable, low-energy conformation.[12]

  • Structural Alignment (Crucial Step): Align all molecules in the dataset to a common template or scaffold. This is the most critical step in 3D-QSAR, as a poor alignment will lead to a meaningless model. Alignment can be done based on a common substructure or by docking all compounds into the target's active site if the structure is known.

Step 3: CoMFA/CoMSIA Field Calculation
  • Grid Box Definition: Place the aligned molecules within a 3D grid box.

  • Field Calculation: Systematically place a probe atom (e.g., an sp³ carbon with a +1 charge) at each grid point and calculate the steric and electrostatic (for CoMFA) or all five similarity fields (for CoMSIA) for each molecule.

Step 4: Statistical Analysis and Model Generation
  • PLS Regression: Use the Partial Least Squares (PLS) algorithm to correlate the variations in the calculated field values (independent variables) with the variations in biological activity (dependent variable).

  • Cross-Validation: Perform a leave-one-out (LOO) or leave-many-out cross-validation to determine the optimal number of components and to calculate the cross-validated coefficient, q². This step is essential for assessing the model's internal robustness and preventing overfitting.

Step 5: Model Validation and Interpretation
  • Internal Validation: The primary internal validation metric is the q² value obtained from cross-validation. A high q² indicates a statistically robust and predictive model.

  • External Validation (Trustworthiness Pillar): Use the generated model to predict the pIC₅₀ values for the compounds in the test set. Calculate the predictive r² (r²_pred) between the experimental and predicted activities. A high r²_pred (> 0.6) confirms that the model can accurately predict the activity of new, previously unseen compounds.

  • Contour Map Analysis: Visualize the results as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example:

    • CoMFA Steric Map: Green contours indicate regions where bulky groups are favorable; yellow contours indicate regions where they are unfavorable.

    • CoMSIA Electrostatic Map: Blue contours show where positive charges are preferred; red contours show where negative charges are preferred.

    • CoMSIA Hydrophobic Map: Yellow contours highlight regions where hydrophobic groups enhance activity; white contours show where hydrophilic groups are beneficial.

This systematic process ensures the development of a statistically sound and truly predictive QSAR model that can reliably guide the synthesis of more potent triazine derivatives.

Part 3: Visualization of QSAR Concepts and Workflows

To further clarify the methodologies and relationships described, the following diagrams are provided.

QSAR_Workflow cluster_Data Data Preparation cluster_Modeling Model Building cluster_Validation Validation & Application Data 1. Dataset Curation (Triazines & pIC50) Split 2. Split Data (Training & Test Sets) Data->Split Align 3. 3D Alignment Split->Align Fields 4. Descriptor Calculation (CoMFA/CoMSIA Fields) Align->Fields PLS 5. PLS Analysis & Cross-Validation (q²) Fields->PLS Model Generated QSAR Model PLS->Model External 6. External Validation (Test Set, r²_pred) Model->External Contour 7. Contour Map Interpretation External->Contour Design 8. Rational Design of New Triazines Contour->Design

Caption: A generalized workflow for a 3D-QSAR study on triazine derivatives.

QSAR_Models QSAR QSAR Methods for Triazines TwoD 2D-QSAR Uses Topological Descriptors (e.g., E-State Index) QSAR->TwoD ThreeD 3D-QSAR Uses 3D Molecular Fields QSAR->ThreeD CoMFA CoMFA Steric Field Electrostatic Field ThreeD->CoMFA based on CoMSIA CoMSIA Steric Field Electrostatic Field Hydrophobic Field H-Bond Donor Field H-Bond Acceptor Field ThreeD->CoMSIA extends

Caption: Logical relationship between different QSAR methodologies for triazines.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 4-Chloro-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven procedures for the safe handling and disposal of 4-Chloro-6-methyl-1,3,5-triazin-2-amine (CAS No. 21320-62-7). As a chlorinated triazine derivative, this compound requires meticulous management to ensure personnel safety and environmental protection. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical laboratory insights.

Core Safety Directives: Understanding the Hazard

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is classified with specific risks that dictate all subsequent safety and disposal protocols.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times to prevent exposure. The causality is clear: the reactive chlorine atom and the triazine ring structure contribute to its irritant properties.

Mandatory Personal Protective Equipment (PPE)

A risk assessment is crucial, but the minimum required PPE for handling this compound is summarized below.

PPE CategorySpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or tightly sealed safety goggles.[2][3]Protects against airborne particles and accidental splashes, preventing serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene) inspected before use.[2]Prevents direct skin contact, mitigating the risk of skin irritation.[1]
Body Protection A standard laboratory coat. For larger quantities or potential for significant spills, use chemical-resistant coveralls.[4]Provides a barrier against incidental contact with skin and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[2]Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[1]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal route for this compound is determined by the quantity and nature of the waste (e.g., pure compound, contaminated materials, or dilute solutions).

Disposal Decision-Making Workflow

This diagram outlines the critical decision points for managing waste containing this compound.

DisposalWorkflow start Waste Generated (this compound) decision_type What is the nature of the waste? start->decision_type spill Minor Spill / Contaminated Labware (e.g., gloves, wipes, pipette tips) decision_type->spill Contaminated Solids bulk Bulk Unused Chemical or Concentrated Waste decision_type->bulk Bulk / Concentrated spill_proc Follow 'Procedure for Contaminated Solids & Spills' (Section 2.1) spill->spill_proc bulk_proc Package for Professional Disposal (Section 2.2) bulk->bulk_proc collect Collect in a designated, labeled, and sealed hazardous waste container. spill_proc->collect bulk_proc->collect contact_ehs Contact licensed Hazardous Waste Disposal Service or institutional EHS. collect->contact_ehs

Caption: Decision workflow for proper waste stream segregation.

Procedure for Contaminated Solids & Minor Spills

This procedure is for cleaning up small spills (typically <5 grams) and disposing of contaminated disposable materials.

Causality: The primary goal is to contain the solid material without creating airborne dust, which poses an inhalation risk[1].

Step-by-Step Protocol:

  • Ensure Safety: Cordon off the area and ensure all personnel are wearing the mandatory PPE detailed in Section 1.

  • Containment: Gently cover the spill with a dry, absorbent material (e.g., sand, vermiculite) to prevent the powder from becoming airborne.[5]

  • Collection: Carefully sweep or scoop the material into a designated hazardous waste container.[2] Do not dry sweep , as this can generate dust. If available, a vacuum cleaner equipped with a HEPA filter is a suitable alternative.[2]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Packaging: Place all contaminated materials (gloves, wipes, absorbent) into a chemically resistant, sealable bag or container. Label it clearly as "Hazardous Waste: this compound" and include the date.

  • Storage: Store the sealed container in a designated satellite accumulation area until collection by a licensed waste disposal service.[4]

Procedure for Bulk or Unused Chemical

Disposal of bulk quantities of this chemical requires professional intervention. On-site chemical neutralization is not recommended without extensive treatability studies, as incomplete reactions can produce unknown and potentially more hazardous byproducts.

Causality: The U.S. Environmental Protection Agency (EPA) recommends incineration as the most effective disposal method for triazine-based compounds.[6] High-temperature incineration ensures the complete destruction of the heterocyclic ring and chlorinated components.

Step-by-Step Protocol:

  • Do Not Dispose in Sink or Trash: This compound must not be disposed of via sanitary sewers or as regular solid waste. This is to prevent environmental contamination and potential disruption of wastewater treatment processes.

  • Packaging: Ensure the chemical is in its original or a compatible, tightly sealed container. The container must be in good condition, free of leaks or external contamination.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound," the CAS number (21320-62-7), and the appropriate GHS hazard pictograms.

  • Professional Collection: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor. These services will transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration Details: The designated facility will likely use a high-temperature incinerator equipped with scrubbers. This is critical because the combustion of chlorinated and nitrogen-containing compounds produces acidic gases (like HCl) and nitrogen oxides (NOx), which must be neutralized to prevent air pollution.[6]

Emergency Response Procedures

In the event of an accidental exposure or a large, uncontrolled release, immediate and correct action is vital.

Exposure First Aid
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove contaminated clothing.[5] Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Major Spill Response Workflow

This workflow is for spills that are too large to be safely managed by laboratory personnel.

MajorSpillWorkflow spill Major Spill Occurs alert Alert all personnel in the immediate area. Warn Others. spill->alert evacuate Evacuate the laboratory. Isolate the Area. alert->evacuate notify Notify Institutional EHS / Emergency Services. Provide details: chemical, quantity, location. evacuate->notify deny_entry Prevent re-entry until authorized personnel arrive. notify->deny_entry

Caption: Immediate actions for a major spill event.

References

Essential Safety and Handling Guide: Personal Protective Equipment for 4-Chloro-6-methyl-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our primary objective extends beyond providing high-quality reagents; we are fundamentally committed to empowering your research through unwavering support in safety and application. This guide provides a detailed operational framework for the safe handling of 4-Chloro-6-methyl-1,3,5-triazin-2-amine, grounded in established safety protocols and a deep understanding of the compound's chemical nature. Our goal is to ensure that your team can work with confidence, secure in the knowledge that every procedural recommendation is designed to maximize safety and experimental integrity.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is a substituted triazine. The Globally Harmonized System (GHS) classification identifies it as a substance that requires careful handling due to its potential health effects.[1] Understanding these hazards is the critical first step in establishing a self-validating safety protocol.

  • Skin Irritation (H315): The compound is classified as a skin irritant.[1][2] Direct contact can lead to redness, inflammation, or dermatitis. This necessitates the use of gloves and protective clothing to prevent any skin exposure.

  • Serious Eye Irritation (H319): This is a significant risk.[1][2] The chemical can cause serious, potentially damaging, irritation upon contact with the eyes. This hazard mandates the use of chemical safety goggles at a minimum, with a face shield recommended for splash-prone procedures.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles may cause irritation to the respiratory tract.[1][2] This is a primary driver for the use of engineering controls like fume hoods and, in specific situations, respiratory protection.

The broader family of triazine compounds, used extensively in various industries, are known to be mild to severe irritants and can be absorbed through the skin.[3] Therefore, the protocols outlined below are built on the principle of complete containment and avoidance of direct contact.

Core Protective Equipment: A Task-Based Approach

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all directive. It must be tailored to the specific task being performed. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Transporting/Moving Container Safety glasses with side shieldsNitrile glovesLab coatNot required if container is sealed
Weighing Solid Compound Chemical safety gogglesNitrile glovesLab coatRecommended to perform in a ventilated enclosure. If not possible, a NIOSH-approved N95 respirator is required.
Preparing Solutions (Dissolving) Chemical safety goggles and face shieldNitrile gloves (consider double-gloving)Lab coatRequired to be performed in a certified chemical fume hood.
Conducting Reactions Chemical safety goggles and face shieldNitrile glovesLab coatRequired to be performed in a certified chemical fume hood.
Handling Spills/Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with particulate filter (e.g., N100, P100).
Rationale for Selections:
  • Eye Protection: Chemical safety goggles are essential as they form a seal around the eyes, offering protection from dust and splashes, unlike standard safety glasses.[4][5] A face shield is added during solution preparation to protect the entire face from potential splashes.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or during spill cleanup, switching to a more robust glove or double-gloving is a prudent measure to prevent permeation.

  • Respiratory Protection: The primary line of defense is always engineering controls.[5][6] Handling the solid powder, which can easily become airborne, should occur within a chemical fume hood or a ventilated balance enclosure. If these controls are not available for tasks like weighing, a NIOSH-approved respirator is mandatory to prevent respiratory tract irritation.[2][4]

Operational Protocols: Step-by-Step Guidance

Adherence to standardized procedures is crucial for creating a reliable safety system.

Protocol 1: PPE Donning and Doffing Sequence

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position eye and face protection securely.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves using a glove-to-glove technique to avoid touching the outside with bare skin. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unfasten the lab coat and remove it by folding it inward, keeping the contaminated exterior away from your body.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Respirator (if required): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[4][7]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if removed) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Protocol 2: Emergency Response - Small Spill

Prompt and correct action during a spill is vital to prevent exposure and contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if necessary.

  • Assess: From a safe distance, assess the extent of the spill. This protocol is for small, manageable spills (e.g., less than 10g). For larger spills, evacuate and contact your institution's safety office.

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above (spill/cleanup).

  • Contain: Cover the spill with an absorbent material, such as a chemical spill pillow or vermiculite, working from the outside in to prevent spreading.[8]

  • Clean: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[6] Avoid raising dust.[2][9]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by water.

  • Dispose: All contaminated materials (absorbents, PPE) must be placed in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Spill_Response Alert Alert & Evacuate Area Assess Assess Spill Size Alert->Assess Don_PPE Don Spill Response PPE Assess->Don_PPE Contain Contain Spill (Outside-In) Don_PPE->Contain Clean Collect Material into Waste Container Contain->Clean Decon Decontaminate Area Clean->Decon Dispose Dispose of all Contaminated Materials Decon->Dispose Report Report Incident Dispose->Report

Caption: Small Chemical Spill Response Workflow.

Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound, including contaminated PPE, weighing papers, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Container Management: Keep the waste container closed when not in use.[4] Store it in a designated, well-ventilated secondary containment area away from incompatible materials.[10]

  • Regulatory Compliance: Disposal of the waste container must be handled through your institution's environmental health and safety office, following all local, state, and federal regulations.[8] Never dispose of this chemical or its contaminated materials in the standard trash or down the drain.[10]

By integrating these safety measures and protocols into your daily laboratory operations, you build a resilient and self-validating system of safety. This not only protects the health of researchers but also ensures the integrity and reproducibility of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.